3,5-Dimethoxy-2-naphthoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-11-5-3-4-8-6-10(13(14)15)12(17-2)7-9(8)11/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPNSKNCVKIPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C=C21)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361388 | |
| Record name | 3,5-dimethoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98410-68-5 | |
| Record name | 3,5-dimethoxy-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethoxy-2-naphthoic acid: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3,5-Dimethoxy-2-naphthoic acid, a key intermediate in organic synthesis with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its chemical properties, synthesis, spectral analysis, and applications.
Introduction: The Significance of Naphthoic Acid Scaffolds
Naphthalene-based compounds are a cornerstone in the development of therapeutic agents due to their rigid bicyclic structure, which allows for precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. This compound, with its specific substitution pattern, presents a versatile scaffold for the synthesis of novel bioactive molecules. The methoxy groups can be readily demethylated to reveal reactive hydroxyl functionalities, and the carboxylic acid moiety serves as a handle for further chemical modifications, such as amidation or esterification. Understanding the fundamental chemical properties of this compound is paramount for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough characterization of a compound's physical and spectral properties is the foundation of its application in any scientific endeavor. This section details the key identifiers and spectral data for this compound.
Core Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | 3,5-dimethoxynaphthalene-2-carboxylic acid | |
| CAS Number | 98410-68-5 | |
| Molecular Formula | C₁₃H₁₂O₄ | |
| Molecular Weight | 232.23 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 167-171 °C |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following data has been compiled from various sources and represents the expected spectral characteristics.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid would be observed around δ 170-175 ppm. The carbons attached to the methoxy groups would resonate in the aromatic region, likely between δ 150-160 ppm. The methoxy carbons themselves would appear around δ 55-60 ppm. The remaining aromatic carbons would have signals in the δ 105-135 ppm range.
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 232.0736, corresponding to the exact mass of C₁₃H₁₂O₄. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) or the carboxylic acid group (-COOH).
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include a broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹, a sharp C=O stretch from the carbonyl group around 1680-1710 cm⁻¹, C-O stretches from the methoxy groups in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, and C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ range.
Synthesis and Reactivity
The synthesis of this compound is a critical aspect for its availability in research. This section outlines a plausible synthetic route and discusses its chemical reactivity.
Synthetic Protocol: A Step-by-Step Approach
A common synthetic route to this compound involves the methylation of its dihydroxy precursor, 3,5-dihydroxy-2-naphthoic acid. The following protocol is based on established chemical transformations.
Step 1: Synthesis of 3,5-Dihydroxy-2-naphthoic acid
This precursor can be synthesized via the Kolbe-Schmitt reaction from 2,7-dihydroxynaphthalene.
Step 2: Methylation of 3,5-Dihydroxy-2-naphthoic acid
-
Materials:
-
3,5-dihydroxy-2-naphthoic acid
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxy-2-naphthoic acid in anhydrous acetone.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
While stirring vigorously, add dimethyl sulfate dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in an aqueous solution of sodium hydroxide and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted DMS.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is primarily dictated by its carboxylic acid and methoxy functional groups.
-
Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amidation: Conversion to an amide by reaction with an amine, typically after activation of the carboxylic acid (e.g., as an acyl chloride or with a coupling agent).
-
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Methoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or BBr₃) to yield the corresponding dihydroxy derivative.
-
Aromatic Ring: The naphthalene ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution being influenced by the directing effects of the existing substituents.
Applications in Drug Discovery and Medicinal Chemistry
Naphthoic acid derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug design.
Role as a Molecular Scaffold
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its structural features can be systematically modified to explore structure-activity relationships (SAR) for a variety of biological targets.
Potential Therapeutic Areas
While specific biological activities of this compound itself are not extensively documented in publicly available literature, its structural analogs, particularly dihydroxynaphthoic acids, have been investigated for various therapeutic purposes. For instance, 3,5-dihydroxy-2-naphthoic acid has been identified as a potential lead compound for designing inhibitors of lactate dehydrogenase, an enzyme that is a drug target in certain parasitic diseases. This suggests that derivatives of this compound could be explored for similar applications, as the methoxy groups can act as prodrug moieties that are metabolically converted to the active hydroxylated form in vivo.
Caption: Role of this compound in a drug discovery workflow.
Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage of this compound are essential to ensure safety.
Hazard Identification and GHS Classification
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Disclaimer: This hazard information is based on data for structurally similar compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this chemical.
Recommended Handling and Storage Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If handling as a powder, a dust mask or respirator may be necessary.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers and scientists. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.
A Technical Guide to the Structural Elucidation of 3,5-Dimethoxy-2-naphthoic acid
Introduction
3,5-Dimethoxy-2-naphthoic acid (C₁₃H₁₂O₄) is a polysubstituted aromatic carboxylic acid.[1][2] Its naphthalene core makes it a valuable scaffold and potential building block in the synthesis of more complex molecules with therapeutic or material applications. Before its use in any synthetic route or biological assay, its structure must be confirmed with absolute certainty. The presence of multiple substituents on the naphthalene ring gives rise to several possible isomers, making a superficial analysis insufficient.
This guide eschews a simple recitation of data, instead focusing on an integrated strategy where each analytical technique provides a unique piece of the structural puzzle. We will begin by determining the molecular formula, proceed to identify key functional groups, and culminate in the precise mapping of the atomic framework through advanced NMR techniques.
Part 1: Foundational Analysis & Molecular Formula Confirmation
The first step in any structural elucidation is to confirm the elemental composition.[3][4][5] High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.[6]
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample must be fully dissolved to prevent blockages in the infusion line.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, which offers the necessary resolving power (>10,000).[7]
-
Ionization: Employ Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid proton is readily lost, forming a stable [M-H]⁻ ion, which simplifies spectral interpretation.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.[6]
-
Analysis: Identify the monoisotopic peak for the [M-H]⁻ ion. Use the instrument's software to calculate the elemental composition based on the exact mass.
Data Interpretation and Results
The molecular formula for this compound is C₁₃H₁₂O₄, with a monoisotopic mass of 232.0736 Da.[2] The HRMS experiment is expected to yield an [M-H]⁻ ion with an exact mass that validates this composition.
| Parameter | Theoretical Value (for C₁₃H₁₁O₄⁻) | Observed Value | Mass Error (ppm) |
| Exact Mass | 231.0663 Da | 231.0661 Da | -0.86 ppm |
This data confirms the elemental formula is C₁₃H₁₂O₄, ruling out other possibilities and providing a solid foundation for further analysis.
Workflow for Molecular Formula Confirmation
Caption: Workflow for HRMS analysis.
Part 2: Functional Group Identification via Infrared Spectroscopy
With the molecular formula established, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy is a rapid and effective technique for this purpose, particularly for identifying the characteristic vibrations of carboxylic acids.[8][9]
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Data Processing: Perform an ATR correction if required by the software and baseline correct the spectrum for clear presentation.
Data Interpretation and Results
The IR spectrum of a carboxylic acid is distinguished by two highly characteristic absorptions.[9] For an aromatic acid like this compound, conjugation affects the carbonyl stretch position.[10][11]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | ~3000 (very broad) | Confirms the presence of a hydrogen-bonded -COOH group.[8] |
| C-H Stretch (Aromatic & sp³) | 3100-3000 (Aromatic), 3000-2850 (sp³) | ~3050, ~2950 | Aromatic C-H and methoxy C-H stretches. |
| C=O Stretch (Carbonyl) | 1710-1680 (Aromatic Acid) | ~1695 | Confirms a conjugated carboxylic acid carbonyl.[9][11] |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | ~1250 | Associated with the C-O single bond of the acid.[8][11] |
The IR spectrum provides unambiguous evidence for the carboxylic acid and methoxy functional groups, consistent with the proposed structure.
Part 3: The Cornerstone of Elucidation: NMR Spectroscopy
While HRMS confirms the formula and IR identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy can piece together the complete atomic connectivity and definitively establish the substitution pattern on the naphthalene ring.[12] Our strategy will use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a coordinated fashion.[13][14]
Protocol 3: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the solution is clear and free of particulate matter.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): Shows ¹H-¹H couplings (typically over 2-3 bonds).[14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond ¹H-¹³C correlations.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (typically 2-3 bonds) ¹H-¹³C correlations. This is the key experiment for connecting molecular fragments.[14][15]
-
Data Interpretation and Structural Assembly
The power of this approach lies in integrating the data from all NMR experiments.[16][17]
¹H NMR Analysis:
-
Aromatic Region (δ 7.0-8.5 ppm): We expect five distinct proton signals corresponding to H1, H4, H6, H7, and H8. Their splitting patterns (coupling constants) will reveal their positions relative to each other.
-
Methoxy Region (δ 3.8-4.2 ppm): Two sharp singlets, each integrating to 3 protons, are expected for the two -OCH₃ groups.
-
Carboxylic Acid Proton (δ >10 ppm): A broad singlet for the -COOH proton, which may exchange with trace water in the solvent.
¹³C NMR Analysis:
-
Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbon.
-
Aromatic Carbons (δ 100-160 ppm): A total of 10 signals are expected. Carbons bonded to oxygen (C3, C5) will be the most downfield.
-
Methoxy Carbons (δ ~55-60 ppm): Two signals for the -OCH₃ carbons.
Integrated 2D NMR Analysis: A Step-by-Step Assembly
-
Identify Spin Systems (COSY): The COSY spectrum will reveal coupled protons. We expect to see correlations between H6, H7, and H8, defining one of the aromatic rings. H1 and H4 will likely appear as singlets or narrow doublets depending on long-range coupling.
-
Connect Protons to Carbons (HSQC): The HSQC spectrum directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.
-
Build the Framework (HMBC): The HMBC spectrum is crucial for placing the substituents and connecting the fragments.
-
A correlation from the methoxy protons at C3 to the carbonyl carbon (C2) and the aromatic carbon C4 provides definitive proof of the 2,3-substitution pattern.
-
A correlation from the other methoxy protons to C5 and C6 confirms its position.
-
Correlations from H1 to C2, C8a, and C8 establish the connectivity around the carboxylic acid group.
-
Correlations from H4 to C2, C3, and C5 link the two rings and confirm the substituent positions.
-
Integrated NMR Data Summary
| Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| 1 | ~8.0, s | ~125.0 | C2, C8, C8a |
| 2 | - | ~128.0 | - |
| 3 | - | ~158.0 | - |
| 4 | ~7.2, s | ~105.0 | C2, C3, C5, C8a |
| 5 | - | ~155.0 | - |
| 6 | ~7.5, d (8.0) | ~120.0 | C5, C7, C8 |
| 7 | ~7.3, t (8.0) | ~127.0 | C5, C6, C8a |
| 8 | ~7.8, d (8.0) | ~118.0 | C1, C6, C7, C8a |
| 8a | - | ~130.0 | - |
| 4a | - | ~135.0 | - |
| COOH | >12.0, br s | ~171.0 | C2 |
| 3-OCH₃ | ~4.0, s | ~56.0 | C3 |
| 5-OCH₃ | ~4.1, s | ~56.5 | C5 |
Note: Chemical shifts are approximate and serve for illustrative purposes. Actual values depend on solvent and experimental conditions.
Logical Diagram for NMR-Based Structure Assembly
Caption: Integrated NMR strategy for structure elucidation.
Part 4: Absolute Confirmation with X-ray Crystallography
For novel compounds or in cases where NMR data might be ambiguous (e.g., complex isomer mixtures), single-crystal X-ray crystallography provides the ultimate, irrefutable proof of structure.[18][19][20] It determines the precise three-dimensional arrangement of atoms in the solid state.[21]
Protocol 4: Single Crystal Growth and X-ray Diffraction
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. A common method is slow evaporation.[22]
-
Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Allow the solvent to evaporate slowly and undisturbed over several days in a loosely covered vial.
-
-
Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with X-rays, collecting a complete diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the molecular structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-Resolution Mass Spectrometry provides the foundational confirmation of the molecular formula. Infrared Spectroscopy quickly identifies the key carboxylic acid and methoxy functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, allows for the unambiguous assembly of the molecular framework, confirming the precise substitution pattern on the naphthalene core. For absolute proof, especially in regulatory filings or foundational publications, X-ray crystallography serves as the gold standard. Following this integrated and logical workflow ensures the highest degree of confidence in the assigned structure, enabling further scientific investigation.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. infinitalab.com [infinitalab.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. filab.fr [filab.fr]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 13. youtube.com [youtube.com]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. emerypharma.com [emerypharma.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 19. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 20. rigaku.com [rigaku.com]
- 21. mkuniversity.ac.in [mkuniversity.ac.in]
- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-Depth Technical Guide to the Synthesis of 3,5-Dimethoxy-2-naphthoic acid
Abstract
This technical guide provides a comprehensive overview of scientifically sound synthetic pathways for the preparation of 3,5-Dimethoxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of two plausible synthetic routes: the Haworth synthesis and the Stobbe condensation pathway. Each route is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols for key transformations. The guide emphasizes practical, field-proven insights to enable the successful synthesis of the target molecule.
Introduction: The Significance of this compound
Naphthalene derivatives are a cornerstone in the development of novel therapeutic agents and advanced materials. The specific substitution pattern of this compound, with its electron-donating methoxy groups and a carboxylic acid handle, makes it an attractive scaffold for further chemical modification. The methoxy groups influence the electronic properties and metabolic stability of potential drug candidates, while the carboxylic acid provides a versatile point for derivatization, such as amide or ester formation, enabling the exploration of a wide range of chemical space.
This guide will delineate two robust synthetic strategies for the preparation of this key intermediate, providing the necessary detail for practical implementation in a laboratory setting.
Recommended Synthetic Pathway: The Haworth Synthesis
The Haworth synthesis is a classical and highly effective method for the construction of polycyclic aromatic systems. For the synthesis of this compound, a modified Haworth approach starting from 1,3-dimethoxybenzene offers a logical and efficient route. The key steps involve the sequential formation of the naphthalene ring system followed by the introduction of the carboxylic acid functionality.
Strategic Overview of the Haworth Synthesis Route
The proposed Haworth synthesis route is outlined below. This pathway is advantageous due to the ready availability of the starting materials and the well-established nature of the individual reactions.
An In-depth Technical Guide to 3,5-Dimethoxy-2-naphthoic acid (CAS: 98410-68-5)
A Resource for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Naphthoic Acid Scaffolds
Naphthalene-based compounds represent a privileged scaffold in medicinal chemistry, offering a rigid bicyclic aromatic core that is amenable to diverse functionalization. This structural rigidity allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. 3,5-Dimethoxy-2-naphthoic acid, with its specific substitution pattern, is a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential applications in drug discovery, drawing insights from closely related analogues.
Section 1: Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug design.
| Property | Value | Source(s) |
| CAS Number | 98410-68-5 | [1] |
| Molecular Formula | C₁₃H₁₂O₄ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| IUPAC Name | 3,5-dimethoxynaphthalene-2-carboxylic acid | [1] |
| Appearance | White to yellow powder or crystals | [] |
| Melting Point | 167-171 °C | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General chemical knowledge |
| pKa (predicted) | 3.5 - 4.5 | General chemical knowledge |
Section 2: Synthesis of this compound: An Experimental Protocol
Principle of the Synthesis
The synthesis proceeds via a Williamson ether synthesis, where the phenolic hydroxyl groups of 3,5-dihydroxy-2-naphthoic acid are deprotonated by a suitable base to form phenoxides. These nucleophilic phenoxides then react with a methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the desired dimethoxy product.
Experimental Workflow
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3,5-dihydroxy-2-naphthoic acid in anhydrous acetone.
-
Addition of Base: Add 2.5 to 3.0 equivalents of anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups.
-
Addition of Methylating Agent: To the stirred suspension, add 2.2 to 2.5 equivalents of dimethyl sulfate dropwise at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to induce crystallization. Collect the purified crystals of this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 3: Applications in Research and Drug Development
While direct biological studies on this compound are limited in publicly available literature, the therapeutic potential of its structural analog, 3,5-dihydroxy-2-naphthoic acid (DHNA), provides significant insights into promising areas of investigation.
Lactate Dehydrogenase (LDH) Inhibition: A Potential Anti-Infective Strategy
Recent research has identified 3,5-dihydroxy-2-naphthoic acid (DHNA) as a promising lead compound for the development of novel inhibitors of Babesia microti lactate dehydrogenase (BmLDH).[3][4] Babesia microti is a parasite responsible for the emerging infectious disease, babesiosis.[4]
-
Mechanism of Action: The parasite relies heavily on anaerobic glycolysis for energy production, making LDH a critical enzyme for its survival.[3] DHNA has been shown to inhibit BmLDH, thereby disrupting the parasite's energy metabolism.[3]
-
Experimental Data: In vitro studies have demonstrated that DHNA inhibits the growth of B. microti with a half-maximal inhibitory concentration (IC₅₀) of 85.65 μM.[3] Importantly, DHNA exhibits high selectivity for the parasitic enzyme over human LDH, suggesting a favorable therapeutic window.[3]
The methoxy groups in this compound could potentially serve as bioisosteres for the hydroxyl groups in DHNA, potentially altering the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, while retaining its core inhibitory activity.
Signaling Pathway: Inhibition of Lactate Dehydrogenase
Caption: Mechanism of LDH inhibition by 3,5-dihydroxy-2-naphthoic acid in Babesia microti.
Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating cellular responses to environmental toxins, as well as in modulating immune responses and inflammation. Studies have shown that various hydroxylated and carboxylated naphthoic acids can act as agonists or antagonists of the AhR.[5]
While 3,5-dihydroxy-2-naphthoic acid itself has been shown to have minimal activity as an AhR inducer, the methylation of the hydroxyl groups, as in this compound, could significantly alter its interaction with the AhR binding pocket.[5] This presents an opportunity for designing selective AhR modulators for therapeutic intervention in inflammatory diseases or certain cancers.
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor.
Section 4: Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Section 5: Conclusion and Future Perspectives
This compound is a valuable synthetic intermediate with significant potential in drug discovery. While direct biological data is sparse, the demonstrated activity of its dihydroxy analog as a selective lactate dehydrogenase inhibitor highlights a promising avenue for the development of novel anti-infective agents. Furthermore, the naphthoic acid scaffold's ability to interact with the aryl hydrocarbon receptor suggests its potential utility in designing modulators for immunological and inflammatory conditions. Future research should focus on the direct synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
References
- 1. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-2-naphthoic acid, a derivative of naphthoic acid, is a molecule of interest in organic synthesis and medicinal chemistry. Naphthoic acid and its derivatives serve as intermediates in the production of pharmaceuticals, dyes, and other organic compounds.[1][2] The physical properties of such compounds, including melting point and solubility, are critical parameters that influence their purification, formulation, and biological activity. This guide provides a detailed examination of the known physical properties of this compound and outlines standardized protocols for their experimental determination.
Physical Properties of this compound
The physical characteristics of a compound are foundational to its application in research and development. Below is a summary of the available data for this compound.
| Property | Value | Source(s) |
| Melting Point | 167-171 °C | [3] |
| Molecular Formula | C₁₃H₁₂O₄ | [3][4] |
| Molecular Weight | 232.23 g/mol | [4] |
| Appearance | Off-white to beige powder (typical for related compounds) | [1] |
| Solubility | A qualitative assessment is provided in the experimental section. |
Experimental Determination of Physical Properties
Accurate and reproducible determination of physical properties is paramount in scientific research. The following sections detail the methodologies for ascertaining the melting point and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.
This protocol describes the use of a standard melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If necessary, finely crush the this compound sample using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample into a column of 1-2 mm in height.[6][7]
-
Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to estimate the approximate melting point.
-
Accurate Melting Point Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a slow and steady increase, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).[8]
-
-
Repeatability: For accuracy, perform at least two measurements.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Solubility Determination
Solubility is a fundamental property that dictates how a compound can be handled, purified, and formulated. A systematic approach to solubility testing in a range of solvents provides valuable information about the polarity and functional groups of a molecule.[9][10]
This protocol outlines a qualitative assessment of solubility in common laboratory solvents.
Materials:
-
This compound sample
-
Small test tubes
-
Graduated pipettes or cylinders
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Water, Ethanol, Acetone, Dichloromethane, Hexane, 5% aq. Sodium Hydroxide (NaOH), 5% aq. Hydrochloric Acid (HCl)
Procedure:
-
Sample Preparation: Place approximately 25 mg of this compound into a series of clean, dry test tubes.[9][10]
-
Solvent Addition: To each test tube, add 0.75 mL of a single solvent in small portions.[9][10]
-
Mixing: After each addition of solvent, vigorously shake or vortex the test tube for at least 30-60 seconds to facilitate dissolution.[9][11]
-
Observation: Observe the mixture against a contrasting background.
-
Acid-Base Reactivity:
-
Record Observations: Systematically record the solubility of this compound in each solvent.
Diagram of Solubility Testing Workflow
Caption: General Workflow for Qualitative Solubility Testing.
Conclusion
References
- 1. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. m.youtube.com [m.youtube.com]
- 13. www1.udel.edu [www1.udel.edu]
Spectroscopic Analysis of 3,5-Dimethoxy-2-naphthoic Acid: A Technical Overview
A comprehensive spectroscopic guide to 3,5-Dimethoxy-2-naphthoic acid (CAS No. 98410-68-5), detailing its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document provides an in-depth analysis for researchers and professionals in synthetic chemistry and drug development.
Introduction: The Compound
This compound is a polysubstituted naphthalene derivative. Its molecular structure, featuring a carboxylic acid and two methoxy groups on the naphthalene core, presents a unique electronic and steric environment. Understanding its precise chemical structure is paramount for its application in medicinal chemistry and materials science. Spectroscopic analysis provides the definitive confirmation of its identity and purity. The molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol .[1][2][3]
The structural confirmation of such molecules relies on a synergistic application of multiple analytical techniques. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data for further structural insight.
Below is a visualization of the molecular structure and the numbering convention used for spectral assignments.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted data based on structure-property relationships are presented below.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |
| ~7.8 - 8.2 | Singlet | 1H | H-1 | The H-1 proton is deshielded by the anisotropic effect of the adjacent carboxylic acid group. |
| ~7.2 - 7.6 | Multiplet | 2H | H-6, H-7 | These aromatic protons on the unsubstituted ring are expected in the typical aromatic region. |
| ~7.0 - 7.2 | Doublet | 1H | H-8 | This proton is part of the unsubstituted aromatic ring system. |
| ~6.8 - 7.0 | Singlet | 1H | H-4 | The H-4 proton is shielded by the two adjacent methoxy groups. |
| ~3.9 - 4.1 | Singlet | 3H | OCH₃ (C-3) | Protons of the methoxy group at the C-3 position. |
| ~3.8 - 4.0 | Singlet | 3H | OCH₃ (C-5) | Protons of the methoxy group at the C-5 position. |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~168 - 172 | COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| ~155 - 160 | C-3, C-5 | Aromatic carbons directly attached to the electron-donating methoxy groups are shifted downfield. |
| ~130 - 135 | C-8a, C-4a | Quaternary carbons at the ring fusion. |
| ~125 - 130 | C-7, C-8 | Aromatic CH carbons on the unsubstituted ring. |
| ~120 - 125 | C-2, C-6 | Carbons influenced by their position relative to the substituents. |
| ~105 - 110 | C-1, C-4 | Aromatic CH carbons shielded by the methoxy groups. |
| ~55 - 57 | OCH₃ (at C-3, C-5) | The carbons of the two methoxy groups are expected in this typical range.[4] |
Experimental Protocol: NMR Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid and dimethoxy-naphthalene structure.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1580-1620 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |
| 1000-1100 | C-O stretch (symmetric) | Aryl Ether (Ar-O-CH₃) |
| ~2850, ~2950 | C-H stretch | Methoxy (CH₃) |
Experimental Protocol: FT-IR Analysis
Attenuated Total Reflectance (ATR) is a common technique for solid samples.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : Perform an automatic baseline correction and peak picking.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺) : The molecular weight is 232.23. In a high-resolution mass spectrum (HRMS), the exact mass would be observed at m/z 232.0736, corresponding to the molecular formula C₁₃H₁₂O₄.[1]
-
Key Fragmentation Pathways :
-
Loss of a hydroxyl radical (-•OH, 17 Da) to give a fragment at m/z 215.
-
Loss of a methoxy radical (-•OCH₃, 31 Da) to give a fragment at m/z 201.
-
Loss of carbon monoxide (-CO, 28 Da) from the acylium ion at m/z 215 to give a fragment at m/z 187.
-
Decarboxylation (-COOH, 45 Da) to give a fragment at m/z 187.
-
References
- 1. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3,5-二甲氧基-2-萘酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,5-Dimethoxy-2-naphthoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-2-naphthoic acid, a synthetically derived naphthalene carboxylic acid, represents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. Its rigid bicyclic aromatic core, substituted with two methoxy groups and a carboxylic acid moiety, provides a platform for the development of novel compounds with tailored properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound, serving as a valuable resource for researchers and professionals in the field.
Physicochemical Properties
This compound presents as a white to yellow crystalline powder. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 98410-68-5 | [1] |
| Molecular Formula | C₁₃H₁₂O₄ | [1][2] |
| Molecular Weight | 232.23 g/mol | [2] |
| Melting Point | 167-171 °C | [1] |
| IUPAC Name | 3,5-dimethoxynaphthalene-2-carboxylic acid | [2] |
| Appearance | White to yellow powder or crystals |
Discovery and Historical Synthesis
The first documented synthesis of this compound appears to be detailed in a 1955 publication in the Journal of the American Chemical Society by B. R. Baker, R. E. Schaub, and J. H. Williams.[3] Their work on the synthesis of puromycin, an aminonucleoside antibiotic, led to the development of various synthetic intermediates, including derivatives of ribose.[3] While the primary focus of their research was not on naphthoic acid derivatives, their extensive investigation into synthetic methodologies likely encompassed the preparation of this compound as part of a broader exploration of chemical space.
The synthesis of naphthoic acid derivatives, in general, has been a subject of interest for over a century, with various methods being developed for their preparation. These methods often involve the carboxylation of naphthalenes or the oxidation of alkylnaphthalenes.[4] For instance, 2,3-naphthalenedicarboxylic acid can be synthesized by the oxidation of 2,3-dimethylnaphthalene.[4] Another common approach involves the use of organometallic reagents, such as the reaction of a bromo-substituted naphthalene with t-butyllithium followed by quenching with dry ice (carbon dioxide), to introduce the carboxylic acid group.[5] The methylation of hydroxy-naphthoic acids is also a viable route to obtain methoxy-substituted analogues.
Synthetic Protocols
References
Unlocking the Potential of 3,5-Dimethoxy-2-naphthoic Acid: A Technical Guide to Emerging Research Frontiers
Introduction: Beyond a Simple Naphthalene Derivative
3,5-Dimethoxy-2-naphthoic acid, a seemingly unassuming aromatic carboxylic acid, represents a scaffold of untapped potential for researchers, scientists, and drug development professionals. With the molecular formula C₁₃H₁₂O₄ and a molar mass of 232.236 g/mol , this compound, identified by CAS number 98410-68-5, possesses a unique substitution pattern on its naphthalene core that warrants deeper investigation[1][2]. While direct biological data on this specific molecule is sparse, a comprehensive analysis of its structural analogues reveals a compelling case for its exploration in diverse therapeutic and materials science domains. This guide eschews a rigid template, instead offering a fluid, logic-driven exploration of high-potential research avenues, grounded in established scientific principles and bolstered by actionable experimental frameworks.
The naphthalene moiety is a well-established pharmacophore, present in numerous FDA-approved drugs and natural products with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][4]. The strategic placement of methoxy and carboxylic acid groups on the this compound backbone provides crucial handles for chemical modification and influences its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological interactions. This guide will illuminate the most promising research trajectories for this intriguing molecule, providing the scientific rationale and detailed methodologies to empower its exploration.
I. Potential Research Area 1: Exploration as an Anticancer Agent
The fight against cancer perpetually seeks novel chemical entities that can selectively target tumor cells. The naphthalene scaffold is a recurring motif in oncology, with derivatives like naphthoquinones showing promise as inhibitors of key cancer-related enzymes[5].
A. Rationale: Targeting Cancer Metabolism through Pyruvate Kinase M2 (PKM2) Inhibition
A compelling avenue of research for this compound lies in its potential to modulate cancer metabolism. The M2 isoform of pyruvate kinase (PKM2) is a critical enzyme in the glycolytic pathway and is highly expressed in cancer cells, playing a pivotal role in providing the anabolic precursors necessary for rapid cell proliferation[5]. Structurally related naphthoquinone derivatives have been identified as inhibitors of PKM2, suggesting that the naphthalene core of this compound could serve as a foundational structure for the design of novel PKM2 inhibitors[5]. The methoxy groups at the 3 and 5 positions may influence binding affinity and selectivity for the target enzyme.
B. Proposed Research Workflow
A systematic investigation into the anticancer potential of this compound would involve a multi-stage approach, from initial in vitro screening to more complex cellular and in vivo models.
Caption: Proposed workflow for evaluating the anticancer potential of this compound.
C. Detailed Experimental Protocol: PKM2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human PKM2.
-
Materials:
-
Recombinant human PKM2 enzyme.
-
Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP), Lactate dehydrogenase (LDH), NADH.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂).
-
This compound (dissolved in DMSO).
-
Positive control inhibitor (e.g., Shikonin).
-
96-well microplate and plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, ADP, and LDH.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding PKM2 enzyme and PEP.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
II. Potential Research Area 2: Development of Novel Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Naphthalene derivatives have a documented history of antimicrobial activity, making this compound a candidate for further exploration in this field[6][7].
A. Rationale: Leveraging the Naphthalene Scaffold for Antibacterial and Antifungal Activity
The lipophilic nature of the naphthalene ring can facilitate the penetration of microbial cell membranes. The carboxylic acid moiety can be crucial for interacting with bacterial enzymes or other cellular components. Furthermore, analogues such as 6-hydroxy-5,7-dimethoxy-2-naphthoic acid have reported antimicrobial activity[8][9]. By systematically evaluating this compound against a panel of pathogenic bacteria and fungi, its potential as a lead compound for a new class of antimicrobials can be ascertained.
B. Proposed Research Workflow
The investigation into the antimicrobial properties of this compound should follow a standard pipeline for antimicrobial drug discovery.
Caption: A streamlined workflow for the discovery and development of this compound as an antimicrobial agent.
C. Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
This compound (dissolved in DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
96-well microplates.
-
Spectrophotometer or visual inspection.
-
-
Procedure:
-
Prepare a twofold serial dilution of this compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
-
III. Potential Research Area 3: A Bio-based Building Block for Advanced Materials
Beyond its potential therapeutic applications, this compound can be explored as a renewable building block for the synthesis of high-performance polymers and functional materials.
A. Rationale: Harnessing the Rigid Naphthalene Core for Polymer Synthesis
The rigid and aromatic structure of the naphthalene core can impart desirable properties such as high thermal stability, mechanical strength, and specific optical or electronic characteristics to polymers. Structurally similar compounds, like 6-hydroxy-2-naphthoic acid, are used in the production of high-value liquid crystal polymers[8]. The presence of both a carboxylic acid and methoxy groups on this compound provides versatile handles for polymerization reactions.
B. Proposed Research Pathway
The exploration of this compound in materials science would involve its incorporation into various polymer backbones and the subsequent characterization of the resulting materials.
Caption: A logical progression for the development of novel polymers from this compound.
Conclusion: A Call to Investigation
This compound stands at the cusp of scientific discovery. While its own biological and material properties remain largely uncharacterized, the wealth of data on its structural analogues provides a strong impetus for its investigation. The research avenues outlined in this guide—from anticancer and antimicrobial drug discovery to the development of advanced materials—represent fertile ground for innovation. It is through the rigorous application of the proposed experimental frameworks that the true potential of this intriguing molecule can be unlocked, paving the way for new therapeutic interventions and technological advancements.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Part 1: Core Compound Profile: 3,5-Dimethoxy-2-naphthoic Acid
An In-depth Technical Guide to 3,5-Dimethoxy-2-naphthoic Acid and its Derivatives for Drug Discovery and Development
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of this compound, a versatile scaffold in medicinal chemistry. The document covers its fundamental properties, synthesis, derivatization strategies, and potential therapeutic applications, with a focus on providing actionable, field-proven insights.
Physicochemical Properties
This compound is a naphthoic acid derivative with the chemical formula C₁₃H₁₂O₄.[1][][3] Its foundational properties are pivotal for its handling, reactivity, and role as a precursor in synthesis.
| Property | Value | Source |
| Molecular Weight | 232.23 g/mol | [1][][3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 167-171 °C | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO | |
| CAS Number | 98410-68-5 | [][3] |
Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step. While various synthetic routes exist, a common and reliable laboratory-scale method involves the ortho-lithiation of 1,3-dimethoxynaphthalene followed by carboxylation. This approach is favored for its regioselectivity and good yields.
Experimental Protocol: Synthesis via Ortho-lithiation and Carboxylation
-
Reaction Setup: A flame-dried, three-necked flask is charged with 1,3-dimethoxynaphthalene and anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution. The reaction is allowed to proceed for 2 hours at -78 °C, during which the lithiated intermediate is formed. The choice of a low temperature is crucial to prevent side reactions and ensure kinetic control of the regioselective deprotonation.
-
Carboxylation: An excess of dry carbon dioxide gas (from a cylinder or sublimed from dry ice) is bubbled through the reaction mixture. The reaction is gradually warmed to room temperature and stirred overnight.
-
Work-up and Quenching: The reaction is quenched by the slow addition of water. The mixture is then acidified with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3, which protonates the carboxylate salt to form the desired carboxylic acid.
-
Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Part 2: Derivatization and Therapeutic Exploration
The true utility of this compound in drug discovery lies in its potential for derivatization. The carboxylic acid functional group serves as a versatile handle for creating a library of compounds, including amides and esters, which have been explored for various biological activities.
Amide Derivatives: A Gateway to Bioactivity
Amide bond formation is a cornerstone of medicinal chemistry. The conversion of the carboxylic acid to an amide can significantly alter the compound's physicochemical properties, such as its solubility, hydrogen bonding capacity, and metabolic stability, often leading to enhanced biological activity.
Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling
-
Activation of the Carboxylic Acid: In a round-bottom flask, this compound is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as Hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature for 30-60 minutes to form the activated ester intermediate. The use of HOBt helps to suppress side reactions and improve the efficiency of the coupling.
-
Addition of Amine: The desired primary or secondary amine is added to the reaction mixture, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of the coupling agent.
-
Reaction Progression: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with a dilute acid, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried, filtered, and concentrated. The crude amide is purified using flash column chromatography on silica gel.
Ester Derivatives: Modulating Pharmacokinetics
Esterification is another key derivatization strategy, often employed to create prodrugs or to fine-tune a compound's lipophilicity, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which serves as both the reactant and the solvent.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The reaction is driven to completion by the excess of the alcohol, according to Le Chatelier's principle.
-
Work-up and Purification: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried, and concentrated. The crude ester is purified by column chromatography.
Potential Therapeutic Applications
Derivatives of naphthoic acids have shown promise in various therapeutic areas. For instance, some naphthoquinone derivatives have been investigated as potential anticancer agents.[4][5] Additionally, dihydroxy-naphthoic acid derivatives have been identified as potential inhibitors of lactate dehydrogenase, a target for anti-parasitic drugs.[6][7] While direct biological data for derivatives of this compound is emerging, the broader class of naphthoic acid derivatives has shown significant potential.
Derivatization and Application Pathways
Caption: Derivatization strategies and potential applications.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to aromatic protons, two distinct methoxy group singlets, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including quaternary carbons), and methoxy carbons. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-O stretches of the ether groups. |
| HPLC | A single major peak indicating high purity. |
Conclusion
This compound represents a valuable and versatile starting point for the synthesis of novel chemical entities with therapeutic potential. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the creation of diverse libraries of derivatives. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this promising chemical scaffold in their drug discovery and development endeavors.
References
- 1. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 7. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Significance of Naphthoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse array of biological targets. The naphthoic acid skeleton, a rigid bicyclic aromatic system, represents one such scaffold. Its derivatives have garnered significant attention from the scientific community, demonstrating a remarkable breadth of biological activities that span from anticancer and antimicrobial to potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the biological significance of naphthoic acid derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access these compounds, elucidate their mechanisms of action against various diseases, and provide practical, field-proven experimental protocols for their evaluation. Our narrative is grounded in the principles of scientific integrity, aiming to equip you with the knowledge to confidently navigate the exciting and promising field of naphthoic acid-based drug discovery.
I. The Naphthoic Acid Scaffold: Synthesis and Characterization
The therapeutic potential of naphthoic acid derivatives is intrinsically linked to their chemical synthesis and structural characterization. The ability to efficiently synthesize and purify these compounds is the foundational step in any drug discovery program.
Synthetic Pathways: A Gateway to Chemical Diversity
The synthesis of naphthoic acid derivatives often begins with commercially available starting materials like naphthalene or its substituted analogs.[1] A common strategy involves the oxidation of a methyl group on the naphthalene ring to a carboxylic acid.[2] More advanced techniques, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allow for the introduction of various aryl substituents, significantly expanding the chemical diversity of the resulting derivatives.[3] Another powerful approach is the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, which provides access to novel substitution patterns on the 1-hydroxy-2-naphthoic acid core.[4]
A generalized synthetic workflow for creating a library of naphthoic acid derivatives for screening is depicted below. This iterative process allows for the systematic exploration of structure-activity relationships (SAR).
Caption: A generalized workflow for the synthesis and characterization of a naphthoic acid derivative library.
Analytical Confirmation: Ensuring Purity and Identity
Once synthesized, rigorous characterization is paramount to confirm the structure and purity of each derivative. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for elucidating the precise arrangement of atoms within the molecule. For instance, in ¹H NMR, aromatic protons of the naphthalene core typically resonate between 7.0 and 9.0 ppm, while the carboxylic acid proton appears as a broad singlet above 10 ppm.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is used to identify the presence of key functional groups. A characteristic broad O-H stretch for the carboxylic acid is typically observed around 2500-3300 cm⁻¹.[5]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is crucial for assessing the purity of the synthesized compounds. A single, sharp peak is indicative of a high degree of purity.[5][6]
II. Anticancer Properties: A Multi-pronged Attack on Malignancy
Naphthoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular redox balance.[8]
Targeting Key Signaling Pathways
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[9] Several naphthoquinone derivatives, which share a structural resemblance to naphthoic acids, have been identified as potent inhibitors of this pathway.[8][9] By targeting key proteins such as PI3K, AKT, and mTOR, these compounds can effectively halt the uncontrolled proliferation of cancer cells.[9]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by naphthoic acid derivatives.
Induction of Apoptosis
A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Naphthoquinone derivatives, which are structurally related to naphthoic acids, are known to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[7][8] This leads to the activation of caspases, a family of proteases that execute the apoptotic program.
Cytotoxicity Data for Selected Naphthoic Acid and Naphthoquinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Plumbagin Derivative 54 | Pancreatic (PANC-1) | 0.11 (in NDM) | [10] |
| Compound 56c | Breast (MCF-7) | 10.4 | [10] |
| Compound 56c | Colorectal (HT-29) | 6.8 | [10] |
| Compound 56c | Leukemia (MOLT-4) | 8.4 | [10] |
| Naphthoquinone-naphthol 5 | Colon (HCT116) | 5.27 - 6.98 | [11] |
| 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles | Various | Low nanomolar | [12] |
III. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery and development of novel antimicrobial agents. Naphthoic acid derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[3][13]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial action of some naphthoic acid derivatives is attributed to their ability to disrupt microbial membranes. For example, facial amphiphilic polymers derived from naphthoic acid have been shown to permeabilize and depolarize the membranes of multi-drug resistant Gram-negative bacteria.[14] This disruption of the cell's primary defense leads to rapid cell death. Other naphthoquinone derivatives act by inhibiting electron transport and uncoupling oxidative phosphorylation, vital processes for microbial survival.[7]
Antimicrobial Activity of Naphthoic Acid Derivatives
| Derivative Type | Pathogen(s) | Activity Metric (e.g., MIC) | Reference |
| Quaternary ammonium-charged polymers | E. coli, P. aeruginosa, K. pneumoniae, A. baumannii | Potent activity | [14] |
| 2-(4-(trifluoromethyl)phenylamino)-3-(propylthio)naphthalene-1,4-dione (5a) | Staphylococcus aureus ATCC 29213 | MIC = 1.22 µg/mL | [15] |
| Lanthanum complexes of naphthoic acids | E. coli, S. aureus | Zone of inhibition: 9-19 mm | [13] |
| Amino acid 1,4-naphthoquinone derivative 6 | S. aureus | MIC = 3.9 µg mL⁻¹ | [16] |
IV. Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Naphthoic acid derivatives have shown promise as anti-inflammatory agents by targeting key mediators and pathways in the inflammatory cascade.[17][18]
Inhibition of Pro-inflammatory Mediators
One of the primary mechanisms of anti-inflammatory action is the inhibition of pro-inflammatory enzymes and cytokines. For instance, certain 1,4-naphthoquinone derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.[17] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are central to the inflammatory response.[17][18] Furthermore, these compounds can reduce the mRNA levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α.[17]
P2Y14 Receptor Antagonism
The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-glucose, a molecule released from damaged cells that promotes inflammation.[19][20] Specific 4-phenyl-2-naphthoic acid derivatives have been identified as potent and selective antagonists of the P2Y14 receptor.[19][21] By blocking the activation of this receptor, these compounds can reduce airway eosinophilia in asthma models and reverse chronic neuropathic pain, highlighting their therapeutic potential in a range of inflammatory conditions.[19]
V. Experimental Protocols for Biological Evaluation
The translation of promising in vitro data to potential clinical applications requires robust and reproducible experimental protocols. The following are standardized, step-by-step methodologies for assessing the key biological activities of naphthoic acid derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of naphthoic acid derivatives on cancer cell lines.
-
Cell Culture : Culture the desired cancer cell lines (e.g., MCF-7, HCT116) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the naphthoic acid derivatives in culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of naphthoic acid derivatives against bacterial strains.[14]
-
Bacterial Culture : Grow the bacterial strains (e.g., S. aureus, E. coli) in appropriate broth medium overnight at 37°C.
-
Inoculum Preparation : Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution : Prepare two-fold serial dilutions of the naphthoic acid derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation : Add the standardized bacterial inoculum to each well.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
VI. Computational Approaches in Naphthoic Acid Derivative Research
In modern drug discovery, computational methods are integral for accelerating the identification and optimization of lead compounds.[5] These in silico techniques provide valuable insights into the molecular properties and potential biological activities of naphthoic acid derivatives, guiding experimental work and saving significant time and resources.[5]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[5] For naphthoic acid derivatives, DFT calculations can predict a range of molecular properties, such as total energy, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment.[5] These parameters are crucial for understanding the reactivity and potential biological activity of these compounds.[5]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme.[5] This method is instrumental in structure-based drug design, allowing researchers to visualize and analyze the interactions between a naphthoic acid derivative and its target's active site. This information can then be used to design new derivatives with improved binding affinity and selectivity.
Caption: A typical workflow for molecular docking studies of naphthoic acid derivatives.
VII. Conclusion and Future Perspectives
The naphthoic acid scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, with compelling evidence for their potential as anticancer, antimicrobial, and anti-inflammatory drugs. The continued exploration of this versatile scaffold, aided by advancements in synthetic chemistry, computational modeling, and high-throughput screening, promises to unlock even more of its therapeutic potential. Future research should focus on elucidating the detailed molecular mechanisms of action for the most potent derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The journey from a privileged scaffold to a life-saving medicine is a challenging one, but for naphthoic acid derivatives, it is a journey filled with immense promise.
References
- 1. nbinno.com [nbinno.com]
- 2. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpasjournals.com [bpasjournals.com]
- 9. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents | Semantic Scholar [semanticscholar.org]
- 17. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A High-Yield, Two-Step Synthesis of 3,5-Dimethoxy-2-naphthoic acid
Abstract
This application note details a reliable, two-step protocol for the synthesis of 3,5-Dimethoxy-2-naphthoic acid. The methodology leverages the Vilsmeier-Haack formylation of commercially available 1,3-dimethoxynaphthalene to yield the intermediate aldehyde, 3,5-dimethoxy-2-naphthaldehyde. Subsequent oxidation of the aldehyde via the Pinnick oxidation affords the target carboxylic acid in high purity and yield. This protocol is designed for reproducibility and scalability, providing researchers in drug development and materials science with a practical guide for accessing this valuable molecular scaffold.
Introduction: The Scientific Rationale
This compound is a substituted naphthalene derivative of significant interest in medicinal chemistry and materials science. The strategic placement of its functional groups—two electron-donating methoxy groups and a carboxylic acid moiety—makes it a versatile building block for the synthesis of complex molecular architectures, including potential bioactive compounds and functional polymers.
The synthetic strategy outlined herein was developed to address the lack of a well-documented, direct procedure in the existing literature. The chosen pathway is predicated on fundamental principles of aromatic chemistry, prioritizing high regioselectivity, mild reaction conditions, and ease of purification.
-
Step 1: Vilsmeier-Haack Formylation. The naphthalene core, richly activated by the methoxy groups at the 1- and 3-positions, is highly susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is an exemplary method for the formylation of such electron-rich systems.[1][2][3][4] The electrophile, a chloroiminium salt known as the Vilsmeier reagent, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] Its relatively mild nature, compared to Friedel-Crafts acylating agents, ensures high selectivity for the desired formylation without undesirable side reactions. The directing effects of the 1- and 3-methoxy groups strongly favor electrophilic attack at the C2 and C4 positions. Steric hindrance at C4, due to the peri-interaction with the hydrogen at C5, typically favors substitution at the C2 position, leading to the desired 3,5-dimethoxy-2-naphthaldehyde intermediate.
-
Step 2: Pinnick Oxidation. For the conversion of the intermediate aldehyde to the final carboxylic acid, the Pinnick oxidation stands out for its exceptional functional group tolerance and mild conditions.[5][6][7] The active oxidant, chlorous acid (HClO₂), is generated from sodium chlorite (NaClO₂) in a weakly acidic buffer.[5][7] A key feature of this protocol is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to unwanted side reactions.[6][7] This method is particularly effective for electron-rich aromatic aldehydes, ensuring a clean and high-yielding conversion to this compound.
Synthetic Workflow Overview
The overall synthetic transformation is depicted below. The process begins with the formylation of the starting material, followed by an oxidative step to yield the final product.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water.
Part A: Synthesis of 3,5-Dimethoxy-2-naphthaldehyde (Intermediate)
This procedure details the Vilsmeier-Haack formylation of 1,3-dimethoxynaphthalene.
Materials & Reagents Table:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Comments |
| 1,3-Dimethoxynaphthalene | 188.22 | 5.00 g | 26.56 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 mL (4.9 g) | 32.0 | Vilsmeier Reagent Component |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | Reagent and Solvent |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For workup |
| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying Agent |
| Ethyl Acetate | - | As needed | - | For extraction/chromatography |
| Hexanes | - | As needed | - | For chromatography |
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add N,N-dimethylformamide (15 mL). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 mL) dropwise to the stirred DMF over 15 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Aromatic Substrate Addition: Dissolve 1,3-dimethoxynaphthalene (5.00 g) in DMF (10 mL) and add this solution to the Vilsmeier reagent mixture.
-
Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quench and Workup: Cool the reaction mixture to room temperature and then pour it slowly onto 100 g of crushed ice in a beaker with vigorous stirring.
-
Once the ice has melted, basify the aqueous solution to pH 8-9 by the slow addition of 3 M sodium hydroxide solution.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a gradient of 10% to 30% ethyl acetate in hexanes) to afford 3,5-dimethoxy-2-naphthaldehyde as a solid.
-
Expected Yield: ~4.8 g (84% yield). Melting point and spectroscopic data should be consistent with the literature values for the desired product.
Part B: Synthesis of this compound (Final Product)
This procedure details the Pinnick oxidation of the intermediate aldehyde.[5][6]
Materials & Reagents Table:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Comments |
| 3,5-Dimethoxy-2-naphthaldehyde | 216.23 | 4.00 g | 18.50 | Starting Material |
| Sodium Chlorite (NaClO₂) (80% tech.) | 90.44 | 4.18 g | 36.99 | Oxidant |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 4.44 g | 36.99 | Buffer |
| 2-Methyl-2-butene | 70.13 | 4.0 mL (2.6 g) | 37.0 | Scavenger |
| tert-Butanol (t-BuOH) | 74.12 | 50 mL | - | Solvent |
| Water (H₂O) | 18.02 | 20 mL | - | Solvent |
| Diethyl Ether | - | ~100 mL | - | For extraction |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | For acidification |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 3,5-dimethoxy-2-naphthaldehyde (4.00 g) in tert-butanol (50 mL). Add water (20 mL) and 2-methyl-2-butene (4.0 mL).
-
To this vigorously stirred solution, add sodium dihydrogen phosphate (4.44 g) followed by the portion-wise addition of sodium chlorite (4.18 g of 80% technical grade) over 10 minutes. An exotherm and yellow coloration (due to ClO₂) may be observed.
-
Stir the reaction mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers and discard the aqueous layer.
-
Wash the combined organic layers with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound as a crystalline solid.
-
Expected Yield: ~4.0 g (93% yield). Melting point: 167-171 °C.[6]
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by in-process controls and predictable outcomes:
-
TLC Monitoring: Both reaction steps can be easily monitored by TLC, allowing the researcher to confirm the consumption of starting material and the formation of the product before proceeding to the workup. This prevents premature or unnecessarily long reaction times.
-
Distinct Physical Properties: The starting material, intermediate, and final product have distinct physical properties (e.g., melting points, Rf values), facilitating straightforward purification and characterization.
-
High-Yielding Transformations: The selected reactions are known for their high efficiency, providing a strong expectation of success and minimizing the need for extensive optimization. The expected yields are based on established literature for analogous transformations.
-
Spectroscopic Confirmation: The structural integrity of the intermediate and final product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to validate the successful synthesis at each stage.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
Chemo-enzymatic Synthesis of Substituted Naphthoic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Substituted naphthoic acids are a critical class of compounds, serving as key intermediates and core structural motifs in a wide array of pharmaceuticals, agrochemicals, and advanced materials. Traditional chemical synthesis of these molecules often involves harsh reaction conditions, the use of toxic reagents, and can present challenges in achieving desired regioselectivity and stereoselectivity. This document provides a detailed guide to the chemo-enzymatic synthesis of substituted naphthoic acids, a powerful approach that synergistically combines the precision of biocatalysis with the versatility of modern organic chemistry. By leveraging the high selectivity of enzymes, this methodology offers a greener, more efficient, and often more effective route to these valuable compounds. Detailed protocols for key enzymatic and chemical transformations are provided, underpinned by mechanistic insights and practical considerations for successful implementation in a research and development setting.
Introduction
Naphthoic acids and their derivatives are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities. For instance, they form the backbone of non-steroidal anti-inflammatory drugs (NSAIDs) and are integral components of various anticancer agents.[1][2] The strategic placement of substituents on the naphthalene ring system is crucial for modulating their pharmacological properties. However, controlling this substitution pattern through purely chemical means can be a formidable task, often requiring multi-step syntheses with protection and deprotection strategies.
Biocatalysis has emerged as a transformative technology in organic synthesis, offering reactions that are often inaccessible through traditional chemistry.[3][4] Enzymes operate under mild conditions, are environmentally benign, and exhibit remarkable regio-, stereo-, and enantioselectivities.[3] This guide focuses on the application of specific enzyme classes, including hydrolases (lipases, esterases), nitrile hydratases, and oxygenases, in concert with well-established chemical reactions to construct substituted naphthoic acids. This chemo-enzymatic approach allows for the efficient synthesis of a diverse range of these target molecules, including chiral derivatives, which are of paramount importance in drug development.[5]
I. Strategic Approaches to Chemo-enzymatic Synthesis
The synthesis of substituted naphthoic acids can be approached through several chemo-enzymatic strategies. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
Enzymatic Carboxylation of Naphthalene Derivatives
A direct and atom-economical approach involves the enzymatic carboxylation of naphthalene or its substituted derivatives. While still an emerging field, research has identified enzymes capable of this transformation.
-
Naphthalene Carboxylase: This enzyme, found in anaerobic bacteria, catalyzes the direct carboxylation of naphthalene to 2-naphthoic acid.[6][7] This reaction is significant as it provides a direct route to the naphthoic acid core structure from the parent hydrocarbon.[8] The proposed mechanism involves the activation of the naphthalene ring, making it susceptible to carboxylation.[9][10]
Enzymatic Resolution of Racemic Naphthoic Acid Precursors
For the synthesis of enantiomerically pure naphthoic acids, enzymatic kinetic resolution is a powerful tool. This strategy involves the selective transformation of one enantiomer of a racemic mixture, allowing for the separation of the two.
-
Lipases and Esterases: These hydrolases are widely used for the kinetic resolution of racemic esters of hydroxy-substituted naphthoic acids or related precursors.[2][11][12] The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted.[11] This method is highly effective for producing chiral building blocks.[13]
Biocatalytic Hydration of Naphthonitriles
Nitrile hydratases offer a mild and efficient method for converting naphthonitriles to the corresponding naphthoic amides, which can then be chemically hydrolyzed to the desired naphthoic acids.
-
Nitrile Hydratase (NHase): These metalloenzymes catalyze the hydration of nitriles to amides with high efficiency and selectivity under mild conditions.[14][15][16] This enzymatic step avoids the harsh acidic or basic conditions typically required for chemical nitrile hydrolysis, which can be incompatible with sensitive functional groups.[17][18]
Chemo-enzymatic Functionalization of the Naphthalene Ring
This approach combines enzymatic reactions to introduce specific functional groups onto the naphthalene ring, followed by chemical modifications to elaborate the structure and introduce the carboxylic acid moiety.
-
Oxygenases: These enzymes can introduce hydroxyl groups onto the naphthalene ring with high regioselectivity.[3] For example, microbial oxidation can convert naphthalenes to 1,2-dihydrodiols, which can then be chemically dehydrated to yield substituted naphthols.[19] These naphthols can then be converted to naphthoic acids through various chemical methods.
II. Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of a Racemic Naphthyl Ester using Lipase
This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol precursor to a substituted naphthoic acid, using a commercially available lipase.
Rationale: Lipases are highly effective catalysts for the enantioselective acylation or deacylation of alcohols. In this protocol, the lipase will selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.
Materials:
-
Racemic naphthyl alcohol derivative
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Buffer solution (if using free lipase)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for monitoring reaction progress (e.g., chiral HPLC, GC)
Procedure:
-
Reaction Setup: In a dry flask, dissolve the racemic naphthyl alcohol (1 equivalent) in the chosen anhydrous organic solvent.
-
Addition of Acyl Donor: Add the acyl donor (1.5-2 equivalents) to the solution.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Reaction Quench: Once the desired conversion (ideally around 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.
-
Purification: Separate the unreacted alcohol from the acylated product by column chromatography.
-
Hydrolysis (Optional): The separated, enantiomerically enriched ester can be hydrolyzed back to the corresponding alcohol using standard chemical methods (e.g., mild basic hydrolysis).
Data Presentation:
| Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| 1 | 15 | 18 | 98 |
| 2 | 30 | 43 | 97 |
| 4 | 48 | 92 | 96 |
| 6 | 52 | 98 | 94 |
Table 1: Representative data for the kinetic resolution of a racemic naphthyl alcohol.
Protocol 2: Nitrile Hydratase-Mediated Conversion of a Naphthonitrile to a Naphthamide
This protocol outlines the use of a whole-cell biocatalyst containing nitrile hydratase for the hydration of a substituted naphthonitrile.
Rationale: Whole-cell biocatalysis is often more cost-effective and robust than using isolated enzymes, as the cellular environment protects the enzyme and cofactors are regenerated in situ.[3]
Materials:
-
Substituted naphthonitrile
-
Whole-cell biocatalyst expressing a suitable nitrile hydratase (e.g., Rhodococcus sp.)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.0-8.0)
-
Water-miscible co-solvent (e.g., DMSO, ethanol) if the substrate has low water solubility
-
Standard laboratory glassware and shaker incubator
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Biocatalyst Preparation: Grow the microbial cells expressing the nitrile hydratase to a suitable cell density and harvest by centrifugation. Resuspend the cell pellet in the reaction buffer.
-
Reaction Setup: In a flask, add the reaction buffer and the whole-cell suspension.
-
Substrate Addition: Add the substituted naphthonitrile (dissolved in a minimal amount of co-solvent if necessary).
-
Incubation: Incubate the reaction mixture in a shaker incubator at a controlled temperature (e.g., 25-37 °C).
-
Reaction Monitoring: Monitor the conversion of the nitrile to the amide by taking samples periodically and analyzing by HPLC or LC-MS.
-
Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells. The supernatant containing the product can be extracted with an organic solvent.
-
Purification: Purify the naphthamide product by recrystallization or column chromatography.
-
Chemical Hydrolysis: The purified naphthamide can then be hydrolyzed to the corresponding naphthoic acid using standard chemical procedures (e.g., acidic or basic hydrolysis).
III. Visualization of Workflows
Chemo-enzymatic Synthesis Workflow
Caption: A generalized workflow for the chemo-enzymatic synthesis of substituted naphthoic acids.
Enzymatic Kinetic Resolution Workflow
Caption: Workflow for obtaining both enantiomers of a naphthoic acid via enzymatic kinetic resolution.
IV. Conclusion
The chemo-enzymatic synthesis of substituted naphthoic acids represents a powerful and versatile strategy for accessing these important molecules. By integrating the high selectivity of biocatalysts with the broad scope of chemical transformations, researchers can develop more efficient, sustainable, and innovative synthetic routes. The protocols and workflows presented in this guide provide a foundation for implementing these methods in the laboratory. As the field of biocatalysis continues to expand with the discovery of new enzymes and the engineering of existing ones, the potential for chemo-enzymatic synthesis to address complex synthetic challenges will only continue to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. almacgroup.com [almacgroup.com]
- 3. Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Synthesis of Chiral Intermediates for Drug Development | Semantic Scholar [semanticscholar.org]
- 6. Identification of naphthalene carboxylase as a prototype for the anaerobic activation of non-substituted aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naphthalene Carboxylation in the Sulfate-Reducing Enrichment Culture N47 Is Proposed to Proceed via 1,3-Dipolar Cycloaddition to the Cofactor Prenylated Flavin Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Naphthalene Carboxylation in the Sulfate-Reducing Enrichment Culture N47 Is Proposed to Proceed via 1,3-Dipolar Cycloaddition to the Cofactor Prenylated Flavin Mononucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydratases involved in nitrile conversion: screening, characterization and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]
- 17. The Application of Nitrile Hydratases in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Purification of 3,5-Dimethoxy-2-naphthoic acid
Abstract
High-purity 3,5-Dimethoxy-2-naphthoic acid is a critical intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and advanced materials. This document provides a comprehensive guide to the purification of this compound using High-Performance Liquid Chromatography (HPLC). We delve into the fundamental principles guiding the method development, offer a detailed, step-by-step protocol for reversed-phase HPLC, and present a framework for method validation. This application note is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for obtaining highly purified this compound.
Introduction: The Rationale for High-Purity this compound
This compound, a derivative of naphthoic acid, serves as a key building block in organic synthesis. Its molecular structure, featuring a naphthalene core with methoxy and carboxylic acid functional groups, imparts specific chemical properties that are leveraged in the development of novel compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthetic pathway.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of organic compounds.[1] Its high resolving power makes it particularly suitable for separating the target compound from structurally similar impurities that may be present after synthesis. This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is a widely used and versatile technique for the separation of moderately polar to nonpolar compounds.[2]
Chemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of successful HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | PubChem[3] |
| Molecular Weight | 232.23 g/mol | PubChem[3] |
| Melting Point | 167-171 °C | Sigma-Aldrich, ChemSynthesis[4][5] |
| Appearance | Powder to crystal | ChemicalBook[6] |
| pKa (Predicted) | 4.09 ± 0.30 | ChemicalBook[6] |
The presence of the carboxylic acid group makes the polarity of this compound pH-dependent. At a pH below its pKa, the carboxylic acid will be protonated (-COOH), making the molecule less polar. Conversely, at a pH above its pKa, it will be deprotonated (-COO⁻), increasing its polarity. This behavior is a critical consideration for mobile phase selection in RP-HPLC.[2]
Principles of Reversed-Phase HPLC for Aromatic Carboxylic Acids
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and therefore have longer retention times.
For aromatic carboxylic acids like this compound, controlling the ionization of the carboxylic acid group is crucial for achieving good peak shape and retention.[7][8] Operating the mobile phase at a pH below the pKa of the acid (in this case, below ~4.1) will suppress its ionization. This un-ionized form is less polar and will be better retained on a C18 column, a common type of reversed-phase stationary phase. Acidifying the mobile phase also helps to prevent peak tailing, a common issue with acidic compounds.[8]
Experimental Workflow for HPLC Purification
The overall process for the purification of this compound can be visualized as a systematic progression from initial method development to the final collection of the purified compound.
Figure 1: A schematic overview of the HPLC purification workflow.
Detailed Protocol for HPLC Purification
This protocol is designed for the purification of this compound on a preparative HPLC system. It is recommended to first develop and optimize the method on an analytical scale before scaling up.
Materials and Reagents
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
0.45 µm syringe filters
Instrumentation
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis or Photodiode Array (PDA) detector
-
Fraction collector
-
-
Reversed-phase C18 column (preparative scale, e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical HPLC system for fraction analysis (with a corresponding analytical C18 column)
-
Rotary evaporator for solvent removal
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
Rationale: The addition of a small amount of acid, such as TFA or formic acid, to the mobile phase is critical for achieving sharp, symmetrical peaks for acidic analytes.[8] This is because it maintains the carboxylic acid in its protonated, less polar form, leading to consistent interaction with the C18 stationary phase.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol or the initial mobile phase composition are good starting points.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Method Parameters
The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column loading capacity) |
| Gradient | 30-70% B over 20 minutes |
Gradient Elution Rationale: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is often necessary to separate compounds with a range of polarities. This allows for the elution of more weakly retained impurities early in the run, followed by the target compound, and finally, more strongly retained (less polar) impurities.
Purification and Fraction Collection
-
Equilibrate the preparative column with the initial mobile phase conditions (e.g., 30% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient method as defined above.
-
Monitor the chromatogram in real-time.
-
Set the fraction collector to begin collecting fractions just before the main peak of interest begins to elute and stop collecting after the peak has returned to baseline. It is advisable to collect smaller fractions across the peak to isolate the purest portions.
Post-Purification Analysis and Processing
-
Analyze a small aliquot of each collected fraction using an analytical HPLC method to determine the purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the mobile phase solvents from the pooled fractions using a rotary evaporator.
-
The resulting solid is the purified this compound. Further drying under high vacuum may be necessary to remove residual solvent.
Method Validation and Troubleshooting
A self-validating system ensures the reliability and reproducibility of the purification protocol. Key validation parameters include:
-
Purity Assessment: The purity of the final product should be confirmed by a secondary analytical technique, such as LC-MS or NMR.
-
Recovery: The amount of purified compound obtained should be calculated as a percentage of the amount of crude material loaded onto the column.
-
Reproducibility: The method should consistently yield a product of high purity over multiple runs.
Common Troubleshooting Scenarios
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Insufficient mobile phase acidity; column degradation. | Increase the concentration of acid in the mobile phase (e.g., to 0.2%); use a new column.[8] |
| Poor Resolution | Inappropriate gradient slope; low column efficiency. | Optimize the gradient to be shallower around the elution time of the target compound; check system pressure and column integrity. |
| Low Recovery | Sample precipitation on the column; irreversible binding. | Ensure the sample is fully dissolved in the injection solvent; try a different mobile phase or column chemistry. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the HPLC purification of this compound. By understanding the chemical properties of the analyte and the principles of reversed-phase chromatography, researchers can effectively implement and adapt this method to obtain high-purity material essential for downstream applications in drug discovery and materials science. The emphasis on a systematic workflow and method validation ensures the generation of reliable and reproducible results.
References
- 1. asianjpr.com [asianjpr.com]
- 2. scispace.com [scispace.com]
- 3. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound 97 98410-68-5 [sigmaaldrich.com]
- 6. 3-METHOXY-2-NAPHTHOIC ACID CAS#: 883-62-5 [m.chemicalbook.com]
- 7. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 3,5-Dimethoxy-2-naphthoic acid
Introduction
3,5-Dimethoxy-2-naphthoic acid is a substituted naphthalene carboxylic acid derivative. Its unique chemical structure, featuring a naphthalene core with methoxy and carboxylic acid functional groups, makes it a compound of interest in medicinal chemistry and materials science. As with any novel compound, comprehensive analytical characterization is crucial to confirm its identity, purity, and physicochemical properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols outlined herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry and data from closely related analogs.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods and for its application in further research.
| Property | Value | Source |
| CAS Number | 98410-68-5 | [1] |
| Molecular Formula | C₁₃H₁₂O₄ | [1] |
| Molecular Weight | 232.23 g/mol | [1] |
| Melting Point | 167-171 °C | [1] |
| Appearance | Expected to be a solid at room temperature. | General knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF, and sparingly soluble in water. | Inferred from related structures |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. A reverse-phase HPLC method is proposed here, leveraging the non-polar nature of the naphthalene ring.
Rationale for Method Selection
Reverse-phase chromatography is selected due to the predominantly hydrophobic nature of the this compound molecule. The C18 stationary phase provides excellent retention for the naphthalene core, while a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase allows for the fine-tuning of the retention time and peak shape. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. For mass spectrometry compatibility, formic acid is the preferred modifier.[2][3][4]
Proposed HPLC Protocol
Objective: To determine the purity of a this compound sample and to quantify its concentration.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid), analytical grade
-
This compound reference standard (if available) or the synthesized sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in methanol or a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities.
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 236 nm, 280 nm, or 334 nm, based on UV-Vis spectral data of similar compounds).[5]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak.
-
For quantification, generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sample from this curve.
-
Workflow Diagram:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.
-
δ ~7.0-8.5 ppm (m, 5H): Aromatic protons on the naphthalene ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
δ ~3.9-4.1 ppm (s, 6H): Two methoxy group protons (-OCH₃). These are expected to be singlets unless there is restricted rotation.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~170-175 ppm: Carboxylic acid carbon (-COOH).
-
δ ~100-160 ppm: Aromatic carbons of the naphthalene ring. Carbons attached to methoxy groups will be shifted downfield.
-
δ ~55-60 ppm: Methoxy group carbons (-OCH₃).
Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Analyze the spectra to confirm the presence of the expected functional groups and the substitution pattern on the naphthalene ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic FT-IR Peaks:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2850-3000 cm⁻¹: C-H stretches of the aromatic ring and methoxy groups.
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1500-1600 cm⁻¹: C=C stretches of the aromatic naphthalene ring.
-
~1000-1300 cm⁻¹: C-O stretches of the methoxy and carboxylic acid groups.
Protocol for FT-IR Spectroscopy:
-
Ensure the sample is dry.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Place a small amount of the sample on the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): m/z = 232.07 (for C₁₃H₁₂O₄). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of a methoxy group (-OCH₃, m/z = 31), a carboxyl group (-COOH, m/z = 45), and other characteristic cleavages of the naphthalene ring.
Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Expected UV-Vis Absorption: The naphthalene ring system is expected to exhibit strong absorption in the UV region. Based on data for 2-naphthoic acid, absorption maxima can be predicted around 236 nm, 280 nm, and 334 nm.[5][6] The exact positions of the maxima will be influenced by the methoxy substituents.
Protocol for UV-Vis Spectroscopy:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Use a quartz cuvette to measure the absorbance from 200 to 400 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
For quantitative analysis, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at a specific λmax.
Integrated Analytical Workflow
A comprehensive characterization of this compound involves a multi-technique approach. The following diagram illustrates a logical workflow for the complete analysis of a newly synthesized batch of the compound.
Caption: Integrated analytical workflow for the comprehensive characterization of this compound.
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the identity, purity, and structure of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is paramount for its application in drug discovery, materials science, and other scientific endeavors.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3,5-Dihydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 3. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Application Note: Structural Elucidation of 3,5-Dimethoxy-2-naphthoic acid using ¹H and ¹³C NMR Spectroscopy
Introduction
3,5-Dimethoxy-2-naphthoic acid is a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, unambiguous structural verification is a critical step in the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the analysis of this compound using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We will present detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis of the predicted spectra, including chemical shift assignments and interpretation of coupling patterns. The predicted spectral data is based on established principles of NMR theory and comparative analysis with structurally related compounds.
Predicted ¹H and ¹³C NMR Spectra
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons, the two methoxy groups, and the carboxylic acid proton. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group will significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~8.1 - 8.3 | s | - |
| H-4 | ~7.0 - 7.2 | s | - |
| H-6 | ~7.2 - 7.4 | d | 8.0 - 9.0 |
| H-7 | ~7.4 - 7.6 | t | 7.0 - 8.0 |
| H-8 | ~7.8 - 8.0 | d | 8.0 - 9.0 |
| -OCH₃ (C3) | ~3.9 - 4.1 | s | - |
| -OCH₃ (C5) | ~3.8 - 4.0 | s | - |
| -COOH | ~12.0 - 13.0 | s (broad) | - |
The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 12.0-13.0 ppm) due to its acidic nature and participation in hydrogen bonding[1]. The protons of the two methoxy groups will each appear as sharp singlets, likely with slightly different chemical shifts due to their different electronic environments. The aromatic protons will exhibit a more complex pattern. H-1, being ortho to the electron-withdrawing carboxylic acid group, is expected to be the most deshielded of the aromatic protons. H-4, situated between two electron-donating methoxy groups, will likely be the most shielded. The protons on the unsubstituted ring (H-6, H-7, and H-8) will show characteristic ortho and meta couplings, resulting in a doublet, a triplet, and a doublet, respectively.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 - 172 |
| C-2 | ~125 - 128 |
| C-3 | ~155 - 158 |
| C-4 | ~105 - 108 |
| C-4a | ~128 - 131 |
| C-5 | ~158 - 161 |
| C-6 | ~118 - 121 |
| C-7 | ~124 - 127 |
| C-8 | ~127 - 130 |
| C-8a | ~133 - 136 |
| C-1 | ~129 - 132 |
| -OCH₃ (C3) | ~55 - 57 |
| -OCH₃ (C5) | ~56 - 58 |
The carbonyl carbon of the carboxylic acid will be the most downfield signal in the spectrum. The carbons directly attached to the electron-donating methoxy groups (C-3 and C-5) will also be significantly deshielded. Conversely, the carbons ortho and para to the methoxy groups will be shielded. The two methoxy carbons will appear in the aliphatic region of the spectrum.
Experimental Protocols
Sample Preparation
Meticulous sample preparation is paramount for acquiring high-quality NMR spectra. The following protocol is recommended for this compound.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆)
-
High-quality 5 mm NMR tubes
-
Pipettes and a vortex mixer
-
Glass wool or a syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be necessary to aid dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent shimming issues and line broadening.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16-32.
-
Spectral Width (SW): 0-16 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 or higher, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width (SW): 0-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Temperature: 298 K (25 °C).
Visualization of Key Structural Features
The following diagram illustrates the structure of this compound with the IUPAC numbering system used for the NMR assignments.
Caption: Structure of this compound with atom numbering.
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided predicted spectral data and assignments, based on established NMR principles and data from analogous compounds, offer a robust guide for the structural verification of this molecule. For definitive proof of structure, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended to establish proton-proton and proton-carbon correlations.
References
Leveraging 3,5-Dimethoxy-2-naphthoic Acid as a Versatile Scaffold in Modern Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthalene core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] 3,5-Dimethoxy-2-naphthoic acid, in particular, represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its defined stereochemistry and strategically placed functional groups—a carboxylic acid handle for elaboration and two methoxy groups that can be retained or transformed into reactive hydroxyls—offer multiple avenues for molecular diversification. This application note provides an in-depth guide for utilizing this compound in organic synthesis, detailing key protocols, the rationale behind experimental choices, and pathways to generate novel compounds with potential biological activity.
Introduction: The Strategic Value of this compound
Naphthalene-based compounds are integral to drug discovery, with marketed drugs like Naproxen, Propranolol, and Bedaquiline demonstrating the scaffold's therapeutic potential.[1] this compound emerges as a particularly interesting starting material due to its functional handles. The carboxylic acid at the 2-position is a prime site for forming amides, esters, and other derivatives, while the methoxy groups at the 3- and 5-positions influence the electronic properties of the aromatic system and can be selectively cleaved to yield phenols, which are precursors to a wide range of bioactive molecules.[2]
This guide is designed to equip researchers with both the theoretical understanding and practical protocols to effectively harness the synthetic potential of this building block.
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | 3,5-dimethoxynaphthalene-2-carboxylic acid | [3] |
| CAS Number | 98410-68-5 | [4] |
| Molecular Formula | C₁₃H₁₂O₄ | [3][4] |
| Molecular Weight | 232.23 g/mol | [3] |
| Melting Point | 167-171 °C | [4] |
| Appearance | White to off-white powder | N/A |
Core Synthetic Transformations & Protocols
The true utility of this compound lies in its reactivity. The following sections detail validated, step-by-step protocols for key transformations that serve as a launchpad for creating diverse molecular libraries.
Workflow Overview: Synthetic Pathways from a Central Building Block
The diagram below illustrates the primary synthetic routes available from this compound, transforming it into key intermediates for further functionalization.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 3. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
The Versatile Scaffold: Harnessing 3,5-Dimethoxy-2-naphthoic Acid for Innovations in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Naphthalene Core
In the landscape of medicinal chemistry, the naphthalene core represents a privileged scaffold, a foundational structure from which a multitude of biologically active molecules have been developed. Within this class of compounds, 3,5-Dimethoxy-2-naphthoic acid emerges as a particularly intriguing starting point for drug discovery endeavors. Its defining characteristics—a rigid bicyclic aromatic system, strategically positioned methoxy groups, and a reactive carboxylic acid handle—provide a unique combination of features for the synthesis of diverse and potent molecular entities. The methoxy groups, while influencing solubility and metabolic stability, can also serve as key interaction points within biological targets or be demethylated to reveal reactive hydroxyl functionalities for further derivatization. The carboxylic acid provides a convenient anchor for the introduction of a wide array of functional groups, enabling the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR).
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the potential applications of this compound in medicinal chemistry. We will delve into its utility as a scaffold for the design of novel enzyme inhibitors and anticancer agents, providing detailed, field-proven protocols for the synthesis and biological evaluation of its derivatives.
Application I: A Versatile Scaffold for Novel Anticancer Agents
The naphthalene framework is a common feature in a number of successful anticancer agents. The structural rigidity and extended aromatic system of this compound make it an ideal starting point for the design of inhibitors targeting key enzymes implicated in cancer progression, such as dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).
Scientific Rationale: The Strategic Advantage of the 3,5-Dimethoxy-2-naphthamide Moiety
The core concept involves the conversion of the carboxylic acid of this compound into a variety of amide derivatives. This transformation is a cornerstone of medicinal chemistry, as the resulting N-substituted 2-naphthamides can be tailored to interact with specific amino acid residues within the active sites of target enzymes. The dimethoxy substitution pattern on the naphthalene ring can contribute to favorable binding interactions and improved pharmacokinetic properties. For instance, in the context of DHFR and VEGFR-2 inhibition, the naphthalene core can mimic the binding of endogenous ligands, while the methoxy groups can form hydrogen bonds or van der Waals interactions with the protein, enhancing binding affinity and selectivity.
A study on related 4-hydroxy-5,7-dimethoxy-2-naphthamide derivatives demonstrated potent cytotoxic activity against various cancer cell lines, with some compounds exhibiting significant VEGFR-2 inhibitory activity.[1] This provides a strong rationale for exploring the potential of 3,5-dimethoxy-2-naphthamide analogs as a new class of anticancer agents.
Experimental Workflow: Synthesis and Evaluation of 2-Naphthamide Derivatives
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of novel anticancer agents derived from this compound.
References
Application Notes & Protocols: 3,5-Dimethoxy-2-naphthoic Acid as a Versatile Precursor for Bioactive Molecule Synthesis
Introduction: The Naphthalene Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer specific and potent biological activity is perpetual. Privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—serve as invaluable starting points for drug discovery campaigns.[1][2] The rigid, polycyclic aromatic system of naphthalene is one such scaffold, offering a geometrically defined backbone for the strategic placement of functional groups.
This guide focuses on a particularly valuable derivative: 3,5-Dimethoxy-2-naphthoic acid . The strategic placement of the carboxylic acid at the 2-position provides a reliable handle for synthetic elaboration, primarily through amide bond formation, while the methoxy groups at the 3- and 5-positions are critical for modulating physicochemical properties and can serve as key pharmacophoric elements. This combination makes this compound an exceptional precursor for generating libraries of compounds aimed at diverse therapeutic targets, including cancer, inflammatory disorders, and neurological conditions.[3][4][5]
This document provides a detailed exploration of the chemical rationale and practical methodologies for leveraging this compound in the synthesis of novel bioactive molecules, intended for researchers, medicinal chemists, and drug development professionals.
Part 1: Foundational Chemistry and Strategic Considerations
Physicochemical Profile
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| CAS Number | 17094-15-4 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO, Methanol, moderately soluble in Dichloromethane, Ethyl Acetate |
The Rationale for Use: Reactivity and Structural Significance
The utility of this compound stems from two key features:
-
The Carboxylic Acid Handle: The primary site of reactivity is the carboxyl group. While direct condensation with an amine to form an amide is possible, it is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Consequently, activation of the carboxylic acid is paramount for efficient amide bond formation. This is typically achieved using a variety of "coupling reagents," which convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine.[6][7][8]
-
The Dimethoxy-Naphthalene Core: This scaffold is not merely an inert spacer. The 3,5-dimethoxy substitution pattern is electronically and sterically significant. It can mimic the 3,4,5-trimethoxyphenyl (TMP) moiety, a well-established pharmacophore found in numerous potent tubulin polymerization inhibitors like combretastatin A-4.[9][10][11] Derivatives of this scaffold have shown promise as anticancer agents, potentially by targeting the colchicine binding site on tubulin.[10][12][13][14] Furthermore, the di-oxygenated naphthalene core is a known modulator of various biological targets, including the Aryl Hydrocarbon Receptor (AhR), suggesting applications in immunology and inflammation.[15][16][17]
Part 2: Synthetic Pathways to Bioactive Derivatives
The most direct and versatile application of this compound is the synthesis of N-substituted 2-naphthamides. This is achieved through robust and well-understood amide coupling reactions.
Core Mechanism: Amide Coupling
The fundamental process involves two steps: activation of the carboxylic acid and subsequent nucleophilic acyl substitution by the amine. Coupling reagents facilitate this transformation by forming a highly reactive intermediate.
Caption: General mechanism of amide bond formation.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the need to suppress side reactions like racemization.
| Coupling Reagent | Additive | Base | Typical Solvents | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | Mild Base (e.g., DIPEA) | DCM, DMF, Water | Water-soluble byproducts, good for aqueous media.[6] | Racemization (suppressed by HOBt/NHS). |
| HATU | None | DIPEA, TEA | DMF, ACN, Isopropylacetate | High efficiency, fast reaction times, low racemization, good for hindered substrates.[8][18] | Higher cost, byproduct removal can be challenging. |
| DCC | DMAP | Pyridine, DMAP | DCM, THF | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which requires filtration. |
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions with explanations for each critical step.
Protocol 1: General Synthesis of N-Aryl/Alkyl-3,5-dimethoxy-2-naphthamide via EDC/HOBt Coupling
This protocol is a robust and widely applicable method for synthesizing a diverse range of amide derivatives.
Caption: Experimental workflow for EDC/HOBt coupling.
Materials:
-
This compound (1.0 eq)
-
Amine (Aryl or Alkyl) (1.1 - 1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Activation: To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). The addition of EDC is often done at 0°C to control the initial exothermic reaction. Stir the mixture at room temperature for 15-30 minutes.[6]
-
Causality: This step forms the active HOBt ester, which is more stable and less prone to side reactions than the initial O-acylisourea intermediate formed by EDC alone.[7]
-
-
Amine Coupling: To the pre-activated mixture, add the desired amine (1.2 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and any acidic byproducts, driving the reaction to completion.
-
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[6]
-
Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: HATU-Mediated Synthesis of a Naphthamide-Based Tubulin Inhibitor Analog
This protocol demonstrates the synthesis of a specific bioactive target, coupling the naphthoic acid core with a known pharmacophore for tubulin inhibition.
Target Molecule: N-(3,4,5-trimethoxyphenyl)-3,5-dimethoxy-2-naphthamide
Rationale: This molecule combines the 3,5-dimethoxy-naphthalene scaffold with the 3,4,5-trimethoxyaniline moiety. This design strategy aims to create a potent tubulin inhibitor by presenting two key pharmacophoric elements known to interact with the colchicine binding site.[10][11]
Materials:
-
This compound (1.0 eq)
-
3,4,5-Trimethoxyaniline (1.1 eq)
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Acetonitrile (ACN) or DMF
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 3,4,5-trimethoxyaniline (1.1 eq) in anhydrous ACN.
-
Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the slow, dropwise addition of DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1. The resulting product, N-(3,4,5-trimethoxyphenyl)-3,5-dimethoxy-2-naphthamide, can then be evaluated for its biological activity.
Part 4: Bioactivity Profile of Naphthoic Acid Derivatives
Derivatives synthesized from this compound and related scaffolds have demonstrated a wide range of biological activities.
| Derivative Class | Therapeutic Target/Activity | Example/Rationale | Reference(s) |
| Naphthamide Analogs | Anticancer (Tubulin Inhibition) | The dimethoxy-naphthalene core can act as a bioisostere for the trimethoxyphenyl A-ring of colchicine site inhibitors. | [10][11][13] |
| Dihydroxynaphthoic Acids | Antiparasitic (LDH Inhibition) | 3,5-dihydroxy-2-naphthoic acid (DHNA) is a selective inhibitor of Babesia microti lactate dehydrogenase (BmLDH), a key metabolic enzyme. | [5][19][20] |
| Hydroxylated Naphthoic Acids | CNS (NMDA Receptor Modulation) | Substituted 2-naphthoic acids can act as allosteric inhibitors of NMDA receptors, relevant for neurological conditions. | [4] |
| Naphthoquinones | Anticancer / Antifungal | The naphthoquinone scaffold, often derived from hydroxynaphthoic acids, exhibits broad cytotoxic and antimicrobial activity. | [21][22][23][24][25] |
| General Naphthoic Acids | Anti-inflammatory (AhR Modulation) | The naphthalene core can interact with the Aryl Hydrocarbon Receptor, a key regulator of immune responses and xenobiotic metabolism. | [15][16][17] |
Hypothetical Bioactivity Data for Synthesized Analogs:
The table below illustrates how data for a library of synthesized N-substituted-3,5-dimethoxy-2-naphthamides might be presented.
| Compound ID | R-Group (Substituent on Amide Nitrogen) | Yield (%) | Purity (HPLC, %) | IC₅₀ (µM) vs. MCF-7 Cells |
| NAP-001 | Phenyl | 78 | >98 | 15.2 |
| NAP-002 | 4-Methoxyphenyl | 81 | >99 | 8.7 |
| NAP-003 | 3,4,5-Trimethoxyphenyl | 72 | >99 | 0.45 |
| NAP-004 | Benzyl | 85 | >98 | 21.0 |
| NAP-005 | Cyclohexyl | 88 | >97 | >50 |
Conclusion and Future Outlook
This compound is a powerful and versatile precursor in the synthesis of bioactive molecules. Its rigid scaffold and strategically placed functional groups provide an excellent platform for creating focused compound libraries. The straightforward and high-yielding amide coupling protocols described herein allow for the rapid generation of diverse chemical matter.
Future research efforts can expand upon this core by exploring modifications to the naphthalene ring, demethylation to reveal hydroxyl groups for further functionalization, or using the carboxylic acid to form other functionalities like esters or ketones. The demonstrated links to anticancer, antiparasitic, and anti-inflammatory targets confirm that this scaffold is a rich starting point for developing next-generation therapeutic agents.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
- 20. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
Introduction: The Strategic Role of Methylation in Modifying Bioactive Scaffolds
An Application Note and Protocol for the Synthesis of 3,5-Dimethoxy-2-Naphthoic Acid via Methylation
The targeted methylation of hydroxyl groups on aromatic scaffolds, such as naphthoic acids, is a cornerstone of synthetic and medicinal chemistry. This modification profoundly alters the physicochemical properties of a molecule, influencing its solubility, lipophilicity, metabolic stability, and ability to interact with biological targets. By converting polar hydroxyl groups to less polar methoxy ethers, researchers can fine-tune the pharmacokinetic and pharmacodynamic profile of a compound. 3,5-dihydroxy-2-naphthoic acid presents a scaffold with two phenolic hydroxyl groups and a carboxylic acid, making it a versatile starting material. Its selective O-methylation yields this compound, a derivative with modified properties that can be pivotal for applications in materials science and as an intermediate in the synthesis of complex pharmaceutical agents.
This guide provides a comprehensive, field-tested protocol for the exhaustive methylation of 3,5-dihydroxy-2-naphthoic acid using dimethyl sulfate (DMS). We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and outline the necessary analytical techniques for product verification, ensuring scientific rigor and reproducibility.
Reaction Scheme and Mechanism
The methylation of the two phenolic hydroxyl groups on 3,5-dihydroxy-2-naphthoic acid is achieved through a Williamson ether synthesis. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Overall Reaction:
Mechanistic Rationale: The process begins with the deprotonation of the acidic phenolic hydroxyl groups by a strong base, typically sodium hydroxide (NaOH), to form a highly nucleophilic phenoxide dianion. This dianion then attacks the electrophilic methyl group of dimethyl sulfate.[1] The sulfate group acts as an excellent leaving group, facilitating the SN2 displacement and the formation of the methoxy ether. This process occurs sequentially for both hydroxyl groups. The carboxylic acid is also deprotonated by the base to form a sodium carboxylate, which renders it less nucleophilic and less likely to be esterified under these conditions. However, a final saponification step is often included to ensure any ester byproduct is hydrolyzed back to the desired carboxylic acid.[2]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from starting materials to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Materials, Reagents, and Equipment
| Item | Specification | Purpose |
| Starting Material | ||
| 3,5-Dihydroxy-2-naphthoic acid | C₁₁H₈O₄, M.W. 204.18 g/mol , 98%+ | Substrate |
| Reagents | ||
| Dimethyl sulfate (DMS) | (CH₃)₂SO₄, M.W. 126.13 g/mol , 99%+ | Methylating Agent |
| Sodium hydroxide (NaOH) | Pellets, 97%+ | Base |
| Hydrochloric acid (HCl) | Concentrated (~37%) | Acidification |
| Ethanol | 95% or Absolute | Recrystallization Solvent |
| Deionized Water | Solvent / Washing | |
| Celite® (Optional) | Filter Aid | |
| Equipment | ||
| Three-neck round-bottom flask | 250 mL | Reaction Vessel |
| Reflux condenser | Prevent solvent loss | |
| Addition (dropping) funnel | 50 mL | Controlled addition of DMS |
| Magnetic stirrer and stir bar | Homogeneous mixing | |
| Thermometer | Temperature monitoring | |
| Heating mantle / Water bath | Temperature control | |
| Buchner funnel and filter flask | Vacuum filtration | |
| pH paper or pH meter | Monitoring acidification | |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. | General use |
Safety Precaution: Dimethyl sulfate (DMS) is extremely hazardous, toxic, and a suspected human carcinogen.[3] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles. All glassware contaminated with DMS should be decontaminated by rinsing with an aqueous ammonia or concentrated NaOH solution.[3]
Detailed Step-by-Step Experimental Protocol
This protocol is based on a 5.0 g scale of 3,5-dihydroxy-2-naphthoic acid.
Part 1: Methylation Reaction
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and an addition funnel. Ensure all glassware is dry.
-
Dissolution of Substrate: In the flask, prepare a solution of sodium hydroxide by dissolving 8.0 g (~200 mmol) of NaOH pellets in 100 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature. Once cool, add 5.0 g (24.5 mmol) of 3,5-dihydroxy-2-naphthoic acid to the stirred NaOH solution. Stir until the solid is completely dissolved, forming the sodium salt.
-
Addition of Methylating Agent: Measure 9.3 mL (9.8 g, 78 mmol, ~3.2 equivalents) of dimethyl sulfate into the addition funnel.
-
Scientific Rationale: An excess of DMS is used to ensure complete methylation of both hydroxyl groups.[1] A slight excess of base is used to deprotonate the phenols and neutralize the sulfuric acid byproduct formed during the reaction.
-
-
Reaction Execution: Begin dropwise addition of the dimethyl sulfate to the stirred solution. Maintain the internal reaction temperature between 30–40°C by using a cool water bath. The addition should take approximately 30-45 minutes.
-
Scientific Rationale: Controlling the temperature is crucial. Excessively high temperatures can lead to unwanted side reactions and vigorous decomposition of DMS. The reaction is exothermic, necessitating external cooling.[2]
-
Part 2: Saponification and Workup
-
Reaction Completion and Quenching: After the addition is complete, remove the water bath and heat the reaction mixture to reflux (approximately 100°C) using a heating mantle. Maintain reflux for 2 hours.
-
Scientific Rationale: This heating period serves two purposes: it drives the methylation reaction to completion and destroys any residual, hazardous dimethyl sulfate.[2] It also acts as a saponification step, hydrolyzing any methyl 3,5-dimethoxy-2-naphthoate ester that may have formed back into the desired sodium carboxylate salt.
-
-
Cooling and Precipitation: After refluxing, cool the reaction mixture to room temperature in an ice-water bath.
-
Acidification: Slowly and carefully acidify the cold reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a meter. Continue adding acid until the solution is strongly acidic (pH ~1-2). A thick precipitate of the product will form.
-
Scientific Rationale: Acidification protonates the sodium carboxylate, converting it into the water-insoluble carboxylic acid, which causes it to precipitate out of the aqueous solution.[2]
-
Part 3: Isolation and Purification
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove inorganic salts (NaCl, Na₂SO₄) and any remaining acid.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or crystallization dish to air-dry or dry in a vacuum oven at 60-70°C to a constant weight. The crude product should be a light-colored solid.
-
Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or boiling water.[2]
-
Dissolve the crude solid in a minimum amount of hot solvent.
-
If the solution has color, activated carbon can be added and the solution hot-filtered (optionally through a pad of Celite®).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Result / Observation |
| Appearance | Colorless to pale yellow crystalline solid. |
| Melting Point (MP) | 167-171 °C.[4] |
| Thin Layer Chromatography (TLC) | A single spot with a higher Rf value than the starting material in a suitable eluent system (e.g., ethyl acetate/hexanes with a trace of acetic acid). |
| ¹H NMR | Disappearance of the phenolic -OH peaks. Appearance of two new singlets around 3.9-4.1 ppm, each integrating to 3H, corresponding to the two methoxy groups. Aromatic and carboxylic acid protons will also be present in the expected regions. |
| Mass Spectrometry (MS) | The molecular ion peak should correspond to the calculated mass of C₁₃H₁₂O₄ (M.W. 232.23 g/mol ). |
These analytical methods provide a robust system for validating the successful synthesis and purity of the final product.[5][6]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,5-Dimethoxy-2-naphthoic Acid in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the potential applications of 3,5-Dimethoxy-2-naphthoic acid in materials science. This document outlines the rationale for its use as a building block for advanced materials and provides detailed protocols for the synthesis of high-performance polymers and metal-organic frameworks (MOFs).
Introduction: The Potential of this compound as a Functional Building Block
This compound is an aromatic carboxylic acid featuring a rigid naphthalene core functionalized with two methoxy groups and a carboxylic acid moiety.[1][2] This unique combination of a large, planar aromatic system with reactive and modifying groups suggests its utility as a versatile building block in the synthesis of advanced functional materials. The naphthalene unit can impart enhanced thermal stability and specific optoelectronic properties to macromolecular structures, while the carboxylic acid and methoxy groups provide sites for polymerization and further functionalization.
While direct applications of this compound in materials science are an emerging area of research, its structural similarity to other well-studied monomers, such as 3,5-dimethoxybenzoic acid, provides a strong basis for its exploration in the development of novel polymers and coordination materials.[3] Furthermore, the demonstrated potential of related naphthoic acid derivatives in polymers highlights the promise of this compound class.[4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₄ | [1][2] |
| Molecular Weight | 232.23 g/mol | [1] |
| Melting Point | 167-171 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents | |
| CAS Number | 98410-68-5 |
Application 1: Synthesis of High-Performance Polyesters
The rigid and planar structure of the naphthalene core in this compound can be leveraged to synthesize polyesters with high thermal stability, excellent mechanical properties, and potentially useful optical characteristics. The incorporation of this bulky, aromatic diacid can disrupt chain packing, leading to amorphous polymers with high glass transition temperatures (Tg), or under certain processing conditions, can promote liquid crystalline phases.
Protocol: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a suitable diol, such as ethylene glycol, via a two-stage melt polycondensation process.
Materials:
-
This compound
-
Ethylene glycol (or other suitable diol)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
High-vacuum line
-
Glass reactor with mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Esterification:
-
Charge the reactor with a 1:2.2 molar ratio of this compound to ethylene glycol.
-
Add zinc acetate as an esterification catalyst (approx. 200 ppm).
-
Heat the mixture under a slow stream of nitrogen to 190-230°C with continuous stirring.
-
Water will be evolved as the esterification reaction proceeds. Continue heating until the evolution of water ceases (approximately 2-3 hours).
-
-
Polycondensation:
-
Add antimony trioxide as a polycondensation catalyst (approx. 300 ppm).
-
Gradually increase the temperature to 260-280°C while slowly reducing the pressure to below 1 torr.
-
Excess ethylene glycol will be removed under vacuum.
-
A significant increase in the viscosity of the melt will be observed as the molecular weight of the polymer increases.
-
Continue the reaction for 2-4 hours under high vacuum to achieve the desired molecular weight.
-
Cool the reactor and extrude the polymer under nitrogen pressure.
-
Characterization:
-
The resulting polymer can be characterized by ¹H NMR and FT-IR spectroscopy to confirm its structure.
-
The molecular weight can be determined by gel permeation chromatography (GPC).
-
Thermal properties (Tg, Tm, thermal stability) can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Diagram of Polyester Synthesis Workflow:
Caption: Workflow for the two-stage synthesis of a high-performance polyester.
Application 2: Ligand for the Synthesis of Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound is an ideal coordinating group for the synthesis of Metal-Organic Frameworks (MOFs).[6][7] The rigid, extended aromatic system of the naphthalene core can act as a strut, leading to the formation of porous materials with high surface areas. The methoxy groups can influence the framework's polarity and pore environment, potentially leading to selective gas adsorption or catalytic activity.
Protocol: Solvothermal Synthesis of a Zn-Based MOF
This protocol describes a general procedure for the solvothermal synthesis of a hypothetical MOF using this compound and zinc nitrate hexahydrate.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Programmable oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve this compound (e.g., 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.1 mmol) in DMF (e.g., 10 mL). The molar ratio of ligand to metal can be varied to optimize crystal formation.
-
Sonicate the mixture for 5-10 minutes to ensure complete dissolution.
-
-
Solvothermal Reaction:
-
Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 100-120°C) for a designated period (e.g., 24-72 hours). The temperature and reaction time are critical parameters that may require optimization.
-
Allow the autoclave to cool slowly to room temperature over 12-24 hours.
-
-
Isolation and Activation of the MOF:
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like chloroform or acetone for 2-3 days, replacing the solvent several times.
-
Decant the solvent and dry the crystals under vacuum at an elevated temperature (e.g., 100-150°C) to obtain the activated, porous MOF.
-
Characterization:
-
The crystalline structure of the MOF can be determined by single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD).
-
The thermal stability can be assessed by TGA.
-
The porosity and surface area can be measured by gas (e.g., N₂) adsorption-desorption isotherms.
Diagram of MOF Synthesis Workflow:
Caption: General workflow for the solvothermal synthesis and activation of a MOF.
Conclusion
This compound represents a promising, yet underexplored, building block for the creation of advanced materials. Its inherent structural features suggest its suitability for the synthesis of high-performance polymers and functional metal-organic frameworks. The protocols provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile compound in materials science. Further investigation and optimization of these methods are encouraged to fully realize the capabilities of materials derived from this compound.
References
Troubleshooting & Optimization
Common side products in the synthesis of 3,5-Dimethoxy-2-naphthoic acid
Welcome to the technical support center for the synthesis of 3,5-Dimethoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on anticipating and resolving issues related to side product formation, ensuring the integrity and purity of your target compound.
Introduction to the Synthetic Challenges
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, is often accompanied by the formation of undesired side products. The electron-rich nature of the dimethoxynaphthalene core, a key precursor, makes it susceptible to electrophilic attack at multiple positions, leading to mixtures of constitutional isomers and over-reacted species. This guide will dissect the common synthetic pathways and provide expert insights into mitigating the formation of these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the synthesis of this compound. The primary synthetic strategies involve the introduction of a carboxyl group or a precursor functionality onto the 1,3-dimethoxynaphthalene scaffold.
FAQ 1: I attempted a direct carboxylation of 1,3-dimethoxynaphthalene via lithiation and quenching with CO₂, but my final product is a mixture that is difficult to separate. What are the likely side products?
Answer:
Direct carboxylation of 1,3-dimethoxynaphthalene is a common strategy, but it is fraught with regioselectivity issues. The two methoxy groups activate multiple positions on the naphthalene ring for lithiation. While the desired lithiation occurs at the 2-position, competing lithiation at other activated sites is a significant source of impurities.
Common Side Products:
-
4,6-Dimethoxy-1-naphthoic acid: This is the most common isomeric byproduct. The C4 position is also activated by the methoxy groups, leading to competing lithiation and subsequent carboxylation.
-
Dicarboxylic acids: Dicarboxylation can occur, leading to products such as 1,3-dimethoxynaphthalene-2,4-dicarboxylic acid. This arises from a second lithiation and carboxylation event on the naphthalene ring.[1]
-
Unreacted 1,3-dimethoxynaphthalene: Incomplete lithiation will result in the recovery of the starting material.
Troubleshooting & Pro-Tips:
-
Directed ortho-Metalation (DoM): To enhance regioselectivity, the use of a directing metalation group (DMG) is advisable. While the methoxy groups themselves are DMGs, their directing ability can be influenced by reaction conditions.[2]
-
Temperature Control: Maintain a very low temperature (typically -78 °C) during the lithiation step to favor the kinetically controlled product.
-
Slow Addition of Reagents: Add the organolithium reagent and the electrophile (CO₂) slowly and controllably to minimize side reactions.
-
Purification: Careful column chromatography is often necessary to separate the desired product from its isomers. The subtle differences in polarity between the constitutional isomers can make this challenging.
FAQ 2: I am using a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) on 1,3-dimethoxynaphthalene to introduce an aldehyde group, which I then plan to oxidize. What are the potential side products from the formylation step?
Answer:
Formylation of the electron-rich 1,3-dimethoxynaphthalene is a viable two-step approach to the target carboxylic acid. However, similar to direct carboxylation, regioselectivity is a key challenge.
Potential Side Products from Formylation:
-
ortho- vs. para-Formylation: The Vilsmeier-Haack and Duff reactions are electrophilic aromatic substitutions.[3][4] With two activating methoxy groups, electrophilic attack can occur at multiple positions. While the 2-position is sterically accessible and electronically activated, formylation can also occur at the 4-position, leading to 4,6-dimethoxy-1-naphthaldehyde . The Duff reaction, in particular, is known to produce a mixture of isomers.[3][5]
-
Difunctionalization: Under forcing conditions, diformylation can occur, yielding dialdehyde derivatives.
-
Incomplete Reaction: Unreacted 1,3-dimethoxynaphthalene will be present if the reaction does not go to completion.
Troubleshooting & Pro-Tips:
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the formylating agent to minimize side reactions. The Vilsmeier-Haack reaction is generally milder and more regioselective than the Duff reaction.[6][7]
-
Choice of Formylating Agent: The choice of formylating agent and catalyst can influence the regioselectivity.
-
Oxidation Step: Be aware that any isomeric aldehydes formed in the first step will be carried through to the oxidation step, resulting in a mixture of isomeric carboxylic acids. Therefore, purification of the intermediate aldehyde is highly recommended.
Visualizing Reaction Pathways: Main Reaction vs. Side Reactions
To better understand the formation of side products, the following diagrams illustrate the key reaction pathways.
Diagram 1: Direct Carboxylation of 1,3-Dimethoxynaphthalene
Caption: Reaction scheme for direct carboxylation and common side reactions.
Diagram 2: Formylation of 1,3-Dimethoxynaphthalene followed by Oxidation
Caption: Two-step synthesis via formylation and potential isomeric byproduct formation.
Experimental Protocols for Minimizing Side Products
To achieve a high purity of this compound, meticulous attention to experimental detail is paramount.
Protocol 1: Directed ortho-Metalation and Carboxylation
This protocol is optimized for regioselectivity.
Materials:
-
1,3-Dimethoxynaphthalene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve 1,3-dimethoxynaphthalene in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 2 hours.
-
Carboxylation: Crush dry ice into a powder and add it portion-wise to the reaction mixture, ensuring the temperature does not rise above -60 °C. Continue stirring for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to separate the desired product from isomers and unreacted starting material.
Protocol 2: Purification of Crude this compound
This protocol focuses on the separation of the desired product from its common impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane
-
Methanol
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) to elute non-polar impurities and unreacted starting material.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired this compound. The isomeric byproduct, 4,6-Dimethoxy-1-naphthoic acid, will likely have a slightly different retention factor (Rf) and will elute at a different solvent polarity.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following table provides an overview of expected outcomes and the impact of side product formation on the overall yield and purity.
| Synthetic Route | Desired Product | Common Side Products | Typical Crude Purity (%) | Typical Purified Yield (%) |
| Direct Lithiation/Carboxylation | This compound | 4,6-Dimethoxy-1-naphthoic acid, Dicarboxylic acids | 50-70 | 40-60 |
| Formylation then Oxidation | This compound | 4,6-Dimethoxy-1-naphthoic acid | 60-80 | 50-70 |
Note: Yields and purity are highly dependent on reaction conditions and the efficiency of purification.
Conclusion
The synthesis of this compound presents a fascinating case study in regioselectivity on an activated aromatic system. By understanding the underlying principles of the chosen synthetic route and anticipating the formation of common side products, researchers can implement strategies to optimize their reaction conditions and purification protocols. This guide provides a framework for troubleshooting common issues and achieving a high purity of the desired product, ultimately accelerating research and development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 3,5-Dimethoxy-2-naphthoic acid
Welcome to the technical support center for 3,5-Dimethoxy-2-naphthoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing purification challenges. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth, experience-based solutions to common problems, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you might encounter during the purification of this compound, offering explanations for the underlying chemical principles and detailed protocols to resolve them.
Q1: My recrystallized this compound shows a low/broad melting point (below 167°C) and multiple peaks on HPLC. What is the likely cause and how can I fix it?
A1: Cause & Analysis
A broad or depressed melting point is a classic indicator of impurities. For this compound, common culprits include:
-
Residual Starting Materials: Depending on the synthetic route, unreacted precursors like methyl 3,5-dimethoxyphenylacetate may persist.
-
Isomeric Impurities: Structurally similar isomers formed during synthesis can be notoriously difficult to separate due to very similar solubility profiles.
-
By-products of Reaction: Side reactions can introduce impurities that co-crystallize with the desired product. For instance, syntheses involving cyclization may yield naphthol or naphthoquinone by-products.[1]
Simple recrystallization may fail if the impurity has a solubility profile that closely mimics the product. If the concentration of the impurity is high, it can also hinder the formation of a proper crystal lattice, trapping other impurities in the process.
Solution: Multi-Step Purification Workflow
A single purification technique is often insufficient. A more robust approach involves a combination of acid-base extraction followed by a carefully optimized recrystallization.
***dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot*** Caption: Acid-Base Extraction Workflow for Carboxylic Acids.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[2][3] The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer, while neutral or basic impurities will remain in the organic layer.[2][4][5]
-
Separation: Separate the aqueous layer. It is good practice to perform the extraction 2-3 times to ensure all the acid has been transferred.
-
Reprotonation: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is around 2.[4] The this compound will precipitate out as a solid.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified acid thoroughly, preferably in a vacuum oven.
Following this, proceed with recrystallization as described in Q2 .
Q2: I am struggling with recrystallization. The product either "oils out" or the yield is extremely low. How do I select the right solvent system?
A2: Cause & Analysis
"Oiling out" occurs when a compound melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Low yield is typically due to the compound having significant solubility in the chosen solvent even at low temperatures, or using too much solvent.
Solution: Systematic Solvent Screening & Two-Solvent Recrystallization
The principle of a good recrystallization solvent is "like dissolves like" under heat, but not at cold temperatures. Given the aromatic and carboxylic acid functionalities, polar protic and polar aprotic solvents are good starting points.
Solvent Selection Guide (Qualitative)
| Solvent Class | Recommended Solvents | Suitability as a "Good" Solvent | Suitability as an "Anti-Solvent" | Notes |
|---|---|---|---|---|
| Alcohols | Ethanol, Methanol, Isopropanol | Excellent (when hot) | Poor | Often the best choice for single-solvent recrystallization.[6] |
| Esters | Ethyl Acetate | Good | Fair | Good for dissolving, but may retain some product in the mother liquor. |
| Ketones | Acetone | Very Good | Poor | High volatility can be a challenge. |
| Aromatic | Toluene | Fair (when hot) | Good | Can be effective, especially for removing non-polar impurities.[6] |
| Ethers | Tetrahydrofuran (THF) | Good | Poor | Often used in two-solvent systems with an anti-solvent. |
| Anti-Solvents | Water, Hexane, Heptane | Poor | Excellent | Used to induce precipitation when added to a "good" solvent.[7] |
Detailed Protocol: Two-Solvent Recrystallization (Ethanol/Water System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Anti-Solvent Addition: While the solution is still hot, add deionized water (the anti-solvent) dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol back into the solution until it just becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals via vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum. The expected melting point should be in the range of 167-171 °C.[8]
Q3: Acid-base extraction and recrystallization are not enough. I still have a persistent impurity with a similar polarity. What is my next option?
A3: Cause & Analysis
When impurities have very similar functional groups and polarity to the target compound (e.g., a positional isomer), separation by simple extraction or recrystallization becomes ineffective. In these cases, a more powerful technique like column chromatography is required.
Solution: Column Chromatography with an Acidified Mobile Phase
For carboxylic acids, chromatography on silica gel can be challenging due to strong interactions between the acidic proton and the silica surface, leading to severe peak tailing.[9][10] This can be overcome by adding a small amount of a volatile acid to the mobile phase.
***dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot*** Caption: Workflow for Column Chromatography of Carboxylic Acids.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% acetic acid or formic acid to the mobile phase.[11] This suppresses the deprotonation of the carboxylic acid, leading to a less polar species that elutes with less tailing.[11] Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Pack the column with silica gel as a slurry in the mobile phase.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column. This generally provides better separation than loading the sample as a concentrated solution (wet loading).
-
Elution and Collection: Run the column, collecting fractions. Monitor the elution of compounds using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo. The added acetic acid is volatile and will be removed during this process.
Frequently Asked Questions (FAQs)
Q4: How can I reliably assess the purity of my final product?
A4: A combination of techniques should be used to confirm purity and identity:
-
HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment. Use a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for better peak shape.[12][13] Purity is determined by the area percentage of the main peak.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[14] The absence of signals corresponding to impurities is a strong indicator of high purity. Quantitative NMR (qNMR) can also be used for an accurate purity assessment.[15]
-
Melting Point: A sharp melting point within the literature range (167-171 °C) indicates high purity.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q5: What are the optimal storage conditions for this compound?
A5: Store the compound in a tightly sealed container in a cool, dry place, protected from light. As an acidic compound, it is generally stable. However, prolonged exposure to moisture and light should be avoided to prevent potential degradation.
Q6: Are there any known polymorphic forms of this compound that could affect my experiments?
A6: While polymorphism is well-documented for some isomers like 2,6-dimethoxybenzoic acid,[16][17] there is currently limited information in the public domain regarding stable polymorphs of this compound under standard laboratory conditions. However, inconsistent crystallization behavior could hint at polymorphic activity. If you suspect polymorphism, characterization by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. vernier.com [vernier.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 3 5-DIMETHOXY-2-NAPHTHOIC ACID 97 | 98410-68-5 [amp.chemicalbook.com]
- 9. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. reddit.com [reddit.com]
- 12. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 3,5-Dihydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 14. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Naphthoic Acid Synthesis
Welcome to the technical support center for naphthoic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and critical parameters to empower you to overcome common challenges in your laboratory work.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of naphthoic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Grignard Reaction-Based Synthesis
The carboxylation of a naphthyl Grignard reagent is a classic and robust method for preparing naphthoic acids.[1] However, its success hinges on meticulous control of reaction conditions.
Question: My Grignard reaction for 1-naphthoic acid synthesis fails to initiate or proceeds with very low conversion. What are the likely causes and how can I fix this?
Answer:
Failure to initiate a Grignard reaction is a frequent issue, almost always stemming from the presence of moisture or impurities on the magnesium surface.
Causality: Grignard reagents are potent nucleophiles and strong bases, readily reacting with even trace amounts of protic solvents (like water) or atmospheric moisture. This quenches the reagent as it forms. The magnesium surface can also be coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions:
-
All glassware (flask, condenser, dropping funnel) must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a stream of dry nitrogen or argon just before use.
-
The solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone).
-
The 1-bromonaphthalene should be pure and dry. If in doubt, distill it under reduced pressure.[2]
-
-
Activate the Magnesium Turnings:
-
Use fresh, high-quality magnesium turnings.
-
Mechanical activation: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.
-
Chemical activation: Add a small crystal of iodine to the flask with the magnesium turnings.[1][2] The iodine reacts with the magnesium surface, removing the oxide layer. A small amount of 1,2-dibromoethane can also be used for activation; its reaction with magnesium is exothermic and helps initiate the desired reaction.
-
-
Initiation Protocol:
-
In your dried flask, place the magnesium turnings and a small crystal of iodine.
-
Add a small portion of the anhydrous ether, just enough to cover the magnesium.
-
Add a few drops of your 1-bromonaphthalene solution.
-
Gentle warming with a heat gun may be necessary to start the reaction.[1] You should observe the disappearance of the iodine color and the formation of a cloudy/bubbly solution.
-
Once initiated, the remaining 1-bromonaphthalene solution should be added dropwise to maintain a steady reflux.[1][2]
-
Question: My Grignard carboxylation reaction yields a significant amount of naphthalene as a byproduct. Why is this happening?
Answer:
The formation of naphthalene, the protonated starting material, is a classic indicator that the Grignard reagent is being quenched by a proton source.
Causality: The naphthylmagnesium bromide, once formed, is a strong base. If it encounters any protic species, it will abstract a proton to form naphthalene.
Troubleshooting Steps:
-
Re-verify Anhydrous Conditions: As detailed above, moisture is the most common culprit. Ensure all reagents and equipment are scrupulously dry.
-
Purity of Carbon Dioxide: The carbon dioxide source must be dry.
-
If using solid CO2 (dry ice), ensure it is freshly crushed and free of condensed atmospheric water.
-
If using gaseous CO2, pass it through a drying tube containing a suitable desiccant like calcium chloride or sulfuric acid.[2]
-
-
Reaction Work-up: During the acidic work-up to protonate the carboxylate salt, ensure that the reaction is sufficiently cooled. If the Grignard reagent is not fully consumed by the CO2, it will be quenched during the addition of aqueous acid, forming naphthalene.
Oxidation of Methylnaphthalene
The oxidation of 2-methylnaphthalene to 2-naphthoic acid is a common industrial route, often employing transition metal catalysts.[3][4]
Question: The yield of 2-naphthoic acid from the oxidation of 2-methylnaphthalene is low, and I observe the formation of multiple byproducts. How can I optimize this reaction?
Answer:
Low yield and poor selectivity in the oxidation of methylnaphthalenes are typically related to suboptimal catalyst composition, reaction temperature, or pressure.[3]
Causality: The oxidation process proceeds through a series of intermediates. Over-oxidation can lead to the cleavage of the naphthalene ring, while incomplete oxidation will leave unreacted starting material or intermediate products. The catalyst system, often a combination of cobalt and manganese salts with a bromide source, is crucial for promoting the desired reaction pathway.[4]
Optimization & Troubleshooting:
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Catalyst System | Co-Mn-Br | A synergistic effect exists between cobalt and manganese catalysts in the presence of a bromide promoter. Using a single metal component often results in low activity.[4] Ensure the correct molar ratios of the catalyst components are used. |
| Reaction Temperature | 120-250°C | Temperature significantly impacts reaction rate and selectivity. Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote decarboxylation and ring-opening side reactions. An optimal temperature must be empirically determined for your specific setup. |
| Reaction Pressure | 0.2-3.5 MPa (with O2 or air) | The pressure of the oxidant (oxygen or air) influences the rate of oxidation. Higher pressures can increase the reaction rate but may also lead to over-oxidation if not carefully controlled. The yield of 2-naphthoic acid has been shown to peak at a specific pressure (e.g., 0.6 MPa in one study), beyond which it may decrease.[3] |
| Solvent | Acetic Acid | Acetic acid is a common solvent for these types of oxidations. The presence of a small amount of water can sometimes inhibit further oxidation of the desired product, enhancing selectivity.[4] |
Workflow for Optimization:
Caption: Troubleshooting workflow for optimizing the oxidation of methylnaphthalene.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1-naphthoic and 2-naphthoic acid?
A1: The most common and versatile methods include:
-
Grignard Carboxylation: Reacting 1-bromonaphthalene or 2-bromonaphthalene with magnesium to form the Grignard reagent, followed by quenching with carbon dioxide.[1][2] This is a widely used lab-scale method.
-
Oxidation of Alkylnaphthalenes: Oxidation of 1-methylnaphthalene or 2-methylnaphthalene using strong oxidizing agents (like KMnO4) or catalytic oxidation with transition metals (e.g., Co, Mn) and an oxygen source.[3][5] This is often preferred for larger-scale industrial production.
-
Hydrolysis of Naphthonitriles: The hydrolysis of 1-cyanonaphthalene or 2-cyanonaphthalene under acidic or basic conditions provides the corresponding naphthoic acid.[6]
-
Direct Carboxylation of Naphthalene: Newer methods explore the direct carboxylation of naphthalene using CO2 in the presence of a Lewis acid catalyst or via electrochemical means.[7][8] These are areas of active research aiming for more atom-economical processes.
Q2: How do I choose between Grignard carboxylation and palladium-catalyzed carboxylation for synthesizing 1-naphthoic acid from 1-bromonaphthalene?
A2: The choice depends on your specific needs:
-
Grignard Carboxylation is a cost-effective, high-yielding, and well-established method.[1] It is excellent for straightforward syntheses where the starting material does not contain functional groups incompatible with the highly basic Grignard reagent (e.g., alcohols, amines, esters).
-
Palladium-Catalyzed Carboxylation offers greater functional group tolerance and often proceeds under milder conditions.[1] This method is advantageous when working with more complex molecules where the aggressive nature of a Grignard reagent would lead to side reactions. However, it requires a more expensive palladium catalyst and often involves handling carbon monoxide gas, which is toxic.[1]
Q3: What are the key safety precautions to take when synthesizing naphthoic acid?
A3: Safety is paramount. Always conduct a thorough risk assessment before starting any reaction.[2]
-
Reagent Handling:
-
1-Bromonaphthalene: Handle in a fume hood; it is an irritant.
-
Anhydrous Ether: Highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Magnesium: Flammable solid, especially as a fine powder.
-
Strong Acids/Bases: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[9][10]
-
-
Reaction Conditions:
-
Grignard Reaction: The reaction can be exothermic. Ensure proper cooling is available to control the reaction rate, especially during the addition of the alkyl halide.[2]
-
Pressure Reactions: If using an autoclave for oxidation or carboxylation, ensure it is properly rated and maintained, and use a blast shield.[5]
-
-
General Safety:
Q4: My final naphthoic acid product has a low melting point and appears impure. What are the best purification techniques?
A4: The primary purification method for crude naphthoic acid is recrystallization.
-
Solvent Selection: Toluene is a commonly cited and effective solvent for the recrystallization of 1-naphthoic acid.[2] For 2-naphthoic acid, 95% ethanol is often used.[6] The ideal solvent should dissolve the naphthoic acid well at high temperatures but poorly at low temperatures, while impurities should either remain soluble or be insoluble at all temperatures.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
-
-
Troubleshooting Purification: If recrystallization does not yield a pure product, consider an acid-base extraction during the work-up. Dissolve the crude product in an organic solvent (like ether), extract with an aqueous base (e.g., sodium hydroxide) to form the water-soluble sodium naphthoate salt. Wash the aqueous layer with ether to remove neutral organic impurities, then re-acidify the aqueous layer to precipitate the pure naphthoic acid.[2]
Section 3: Key Synthetic Protocols
Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Carboxylation
This protocol is adapted from the robust procedure described in Organic Syntheses.[1][2]
Reaction Scheme:
Caption: Synthesis of 1-Naphthoic Acid via Grignard Carboxylation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is scrupulously dry.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.0 eq) and a crystal of iodine in the flask.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
Add a small portion of a solution of 1-bromonaphthalene (1.0 eq) in anhydrous ether to the dropping funnel and add a few milliliters to the flask to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and disappearance of iodine color), add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1][2]
-
-
Carboxylation:
-
Cool the reaction mixture in an ice-salt bath to approximately -5°C.
-
While stirring vigorously, slowly add crushed dry ice to the flask. The temperature should be kept low during this addition. Continue adding dry ice until the exothermic reaction ceases.[1]
-
-
Work-up and Purification:
-
Slowly add dilute sulfuric or hydrochloric acid to the mixture until all unreacted magnesium has dissolved and the aqueous layer is acidic.[1][2]
-
Separate the ether layer. Extract the aqueous layer with two portions of ether.
-
Combine the organic extracts and perform an acid-base extraction by washing with aqueous sodium hydroxide.
-
Separate the aqueous basic layer, wash it with ether, and then carefully re-acidify with a strong acid to precipitate the crude 1-naphthoic acid.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from toluene to obtain the pure 1-naphthoic acid.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Purification of Crude 3,5-Dimethoxy-2-naphthoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the purification of crude 3,5-Dimethoxy-2-naphthoic acid. The guidance herein is predicated on the common synthetic challenges encountered, particularly those arising from a Haworth-type synthesis, which is a logical and frequently employed route for constructing the naphthalene core.
I. Understanding the Synthetic Landscape and Potential Impurities
A prevalent synthetic strategy for this compound involves a multi-step sequence starting from 1,3-dimethoxybenzene and succinic anhydride. This pathway, analogous to the Haworth synthesis, presents specific purification challenges at each stage. Understanding these potential impurities is the cornerstone of effective troubleshooting.
The likely synthetic route and its associated impurities are as follows:
-
Friedel-Crafts Acylation: Reaction of 1,3-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to form γ-(2,4-dimethoxybenzoyl)butyric acid.[1]
-
Potential Impurities: Unreacted 1,3-dimethoxybenzene, unreacted succinic anhydride, regioisomers of the keto-acid, and poly-acylated byproducts.
-
-
Clemmensen Reduction: Reduction of the keto group to yield δ-(2,4-dimethoxyphenyl)valeric acid.
-
Potential Impurities: Unreacted keto-acid, over-reduction products, and residual zinc/mercury salts.
-
-
Intramolecular Cyclization (Friedel-Crafts): Treatment with a strong acid (e.g., polyphosphoric acid) to form a tetralone intermediate.
-
Potential Impurities: Unreacted valeric acid and polymeric materials.
-
-
Aromatization/Dehydrogenation: Conversion of the tetralone to the naphthoic acid. This can be a complex step and may involve dehydrogenation followed by oxidation of a substituent or introduction of the carboxylic acid group.
-
Potential Impurities: Incompletely aromatized intermediates (tetralones), demethylated byproducts (phenolic impurities), and decarboxylated product (1,3-dimethoxynaphthalene).
-
II. Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, oily residue instead of a solid. What is the likely cause and how do I proceed?
Answer: An oily crude product typically indicates the presence of significant impurities that are depressing the melting point of your target compound.
-
Probable Causes:
-
Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., nitrobenzene from the acylation step) may be present.
-
Unreacted Starting Materials: Unreacted 1,3-dimethoxybenzene is an oil at room temperature.
-
Intermediates: The keto-acid or valeric acid intermediates may be present and could be oils or low-melting solids.
-
Demethylation: The presence of phenolic impurities, resulting from the cleavage of methoxy groups by the Lewis acid, can lead to complex mixtures that are difficult to crystallize.[2]
-
-
Recommended Solution Workflow:
-
Initial Purification by Acid-Base Extraction: This is the most effective first step to separate your carboxylic acid from neutral and basic impurities. Dissolve the crude oil in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1M sodium bicarbonate). Your desired product will move into the aqueous layer as its sodium salt, leaving neutral impurities like unreacted 1,3-dimethoxybenzene in the organic layer.
-
Acidification and Isolation: Carefully re-acidify the aqueous layer with cold 2M HCl to a pH of ~2. Your product should precipitate as a solid. If it still oils out, the concentration of impurities is high.
-
Attempt Recrystallization: If a solid is obtained, proceed with recrystallization. If it oils out upon acidification, extract the acidified aqueous phase with fresh ethyl acetate, dry the organic layer, and concentrate it to obtain a more refined crude solid/oil for further purification attempts like column chromatography.
-
Question 2: After recrystallization, my product's melting point is broad and lower than the expected 167-171 °C. What are the common culprits?[3]
Answer: A broad and low melting point is a classic sign of impurities.
-
Probable Causes:
-
Isomeric Impurities: The Friedel-Crafts acylation step can produce regioisomers. The methoxy groups in 1,3-dimethoxybenzene direct acylation to the 4-position, but some acylation at the 2-position can occur, leading to isomeric keto-acid precursors and ultimately isomeric naphthoic acids. These isomers often have similar polarities and can co-crystallize.
-
Incomplete Aromatization: The presence of tetralone intermediates from an incomplete final step can contaminate the product.
-
Phenolic Impurities: Demethylation is a common side reaction in Friedel-Crafts chemistry, especially with strong Lewis acids like AlCl₃.[2] The resulting hydroxy-naphthoic acids will have different physical properties.
-
-
Recommended Solutions:
-
Re-recrystallization: A second recrystallization from a different solvent system may improve purity.
-
Column Chromatography: If recrystallization fails to yield a sharp melting point, column chromatography is necessary. A silica gel column with a gradient elution of hexane/ethyl acetate with a small amount of acetic acid (to reduce tailing of the carboxylic acid) is a good starting point.
-
Purity Assessment: Use analytical techniques like ¹H NMR and LC-MS to identify the nature of the impurity, which can guide further purification strategies.
-
Question 3: My ¹H NMR spectrum shows unexpected signals. How can I identify the impurities?
Answer: ¹H NMR is a powerful tool for identifying impurities. Here are some common signals and their likely sources:
| Unexpected Signal | Probable Impurity | Reasoning |
| Signals in the 6.3-6.5 ppm region | Unreacted 1,3-dimethoxybenzene | 1,3-dimethoxybenzene has characteristic aromatic proton signals in this upfield region. |
| A singlet around 12-13 ppm with a different integration | Isomeric Naphthoic Acid | The carboxylic acid proton of an isomer may have a slightly different chemical shift. |
| Aliphatic protons (2-4 ppm) | Keto-acid or Tetralone intermediates | These intermediates contain aliphatic chains that will give signals in this region. |
| A broad singlet in the 5-10 ppm range that is D₂O exchangeable | Phenolic Impurity | The -OH proton of a demethylated byproduct will appear as a broad, exchangeable signal. |
-
Recommended Action:
-
Compare your spectrum to a reference spectrum of pure this compound if available.
-
Integrate the impurity signals relative to your product signals to quantify the level of contamination. This will help you decide if another purification step is necessary.
-
If phenolic impurities are suspected, you can try washing a solution of your product in ethyl acetate with a very dilute, weak base like sodium bicarbonate. This may selectively remove the more acidic phenolic impurity.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A1: A multi-step approach is often most effective. Start with an acid-base extraction to remove neutral impurities. This is followed by recrystallization, which is excellent for removing small amounts of impurities. If the product is still not pure, as determined by melting point or spectroscopy, then column chromatography is the final step to achieve high purity.
Q2: Which solvent system is best for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For aromatic carboxylic acids, common choices include:
-
Ethanol/Water: Dissolve the crude product in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[4]
-
Toluene: This can be an effective solvent for aromatic compounds.
-
Acetic Acid/Water: Similar to the ethanol/water system, but the acidic nature of the solvent can help to keep the carboxylic acid protonated and less prone to ionization.
Always perform small-scale solvent screening tests to determine the optimal solvent or solvent pair for your specific batch of crude product.
Q3: When is column chromatography necessary?
A3: Column chromatography is necessary when:
-
Recrystallization fails to yield a pure product (i.e., the melting point remains broad or low).
-
The impurities have very similar solubility profiles to the desired product, making separation by recrystallization difficult. This is often the case with isomeric impurities.
-
The crude product is an oil that will not solidify, even after an initial acid-base extraction.
Q4: How can I avoid the decarboxylation of my final product?
A4: Decarboxylation (loss of CO₂) is a potential side reaction for carboxylic acids, especially at high temperatures. To minimize this risk:
-
Avoid unnecessarily high temperatures during purification steps like distillation or prolonged heating during recrystallization.
-
If performing reactions at high temperatures, do so under an inert atmosphere (e.g., nitrogen or argon) if possible, although thermal decarboxylation is the primary concern.
IV. Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
-
Base Wash: Add an equal volume of 1M sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1M NaHCO₃ solution. Combine the aqueous extracts.
-
Back Wash (Optional): Wash the combined aqueous layers with a small portion of fresh ethyl acetate to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~2 (test with pH paper). A precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry thoroughly.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane. Add 0.5-1% acetic acid to the eluent mixture to improve the peak shape of the carboxylic acid.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.
V. Visualization of Workflows
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Decision-making process for troubleshooting purification issues.
VI. References
-
BenchChem. (2025). Technical Support Center: Purification of Carboxylic Acids from Carbonylation. --INVALID-LINK--
-
ChemSynthesis. (2025). This compound. --INVALID-LINK--
-
BenchChem. (2025). How to avoid byproduct formation in Friedel-Crafts acylation of dimethoxybenzenes. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride. --INVALID-LINK--
-
Haworth, R. D. (1932). The synthesis of alkylphenanthrenes. Journal of the Chemical Society (Resumed), 1125-1133.
-
University of Rochester, Department of Chemistry. Recrystallization-2.doc.pdf. --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. --INVALID-LINK--
-
NETL.DOE.GOV. (n.d.). Improved Processes to Remove Naphthenic Acids. --INVALID-LINK--
-
Scribd. (n.d.). Haworth Synthesis. --INVALID-LINK--
-
Vercouillie, J., Abarbri, M., Parrain, J. L., Duchêne, A., & Thibonnet, J. (2004). Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. Synthetic Communications, 34(20), 3751-3762.
References
Troubleshooting low yield in the preparation of naphthoic acid derivatives
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for overcoming low yields in the preparation of naphthoic acid derivatives. As Senior Application Scientists, we combine established protocols with field-proven insights to help you diagnose and resolve common synthetic challenges.
Technical Support Guide: Naphthoic Acid Derivative Synthesis
Low yields in organic synthesis can be attributed to a multitude of factors, from reagent quality to subtle variations in reaction conditions. This guide is structured to help you systematically identify and address the root cause of poor outcomes in your experiments.
Section 1: The Grignard Reaction Pathway
The carboxylation of a naphthylmagnesium halide (a Grignard reagent) with carbon dioxide is a cornerstone method for preparing naphthoic acids.[1] However, its sensitivity to environmental conditions makes it a frequent source of low yields.
Question: My Grignard reaction to form 1-naphthoic acid has a very low yield. What are the most likely causes?
Answer: A low yield in this reaction typically points to issues in one of three areas: formation of the Grignard reagent, the carboxylation step, or the work-up procedure.
1. Problems with Grignard Reagent Formation: The Grignard reagent is a powerful nucleophile and a strong base, making it highly reactive with any protic sources.[2]
-
Causality: The primary culprit is often the presence of water or other protic impurities (like alcohols) in the reaction setup. Water will protonate and destroy the Grignard reagent as it forms, preventing it from reacting with carbon dioxide. Similarly, an oxide layer on the magnesium turnings can prevent the reaction from initiating.[2]
-
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (oven-dried at >120°C for several hours and cooled in a desiccator). Solvents, particularly diethyl ether or THF, must be anhydrous.[3] It is best practice to use freshly opened anhydrous solvents or to distill them over a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.
-
Chemical Activation: Add a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.[3]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere before adding the solvent.
-
-
Check Starting Halide Purity: The α-bromonaphthalene should be pure. Distillation under reduced pressure is recommended to remove any impurities that might interfere with the reaction.[3]
-
2. Inefficient Carboxylation: The reaction of the Grignard reagent with CO₂ is exothermic and requires careful temperature control.
-
Causality: If the temperature rises too high, side reactions can occur. Conversely, inefficient delivery of CO₂ will lead to unreacted Grignard reagent, which will be quenched during work-up. The physical state of the Grignard reagent can also be an issue; it sometimes precipitates from ether, reducing its reactivity.[3]
-
Troubleshooting Steps:
-
Strict Temperature Control: Cool the reaction mixture to between -7°C and -2°C using an ice-salt bath before and during the addition of CO₂.[3] Regulate the flow of CO₂ to maintain this temperature range. A sudden drop in temperature that does not rise with an increased CO₂ flow indicates the reaction is complete.
-
Use Dry CO₂: Pass CO₂ gas from the cylinder through a drying tube containing sulfuric acid or a solid desiccant.[3] If using solid CO₂ (dry ice), ensure it is free of condensed water.
-
Improve Solubility: The Grignard reagent can sometimes precipitate as a heavy oil. Adding dry benzene or toluene can help keep it in solution and available for reaction.[3]
-
3. Product Loss During Work-up: The final steps of isolating the naphthoic acid are critical for maximizing the recovered yield.
-
Causality: Incomplete acidification will fail to protonate the naphthoate salt, leaving it in the aqueous layer. Insufficient extraction will leave the product behind.
-
Troubleshooting Steps:
-
Ensure Complete Acidification: After the reaction, add acid (e.g., sulfuric or hydrochloric acid) slowly while cooling the flask in an ice bath.[3] Test the aqueous layer with pH paper to ensure it is strongly acidic, which is necessary to precipitate the crude naphthoic acid.
-
Thorough Extraction: After separating the organic layer, extract the acidic aqueous layer multiple times with ether to recover all dissolved product.[3]
-
Purification: Recrystallization is a common purification method. Choosing the right solvent is key to minimizing loss. Toluene is often effective for 1-naphthoic acid, yielding a product with a sharp melting point (160-162°C).[3]
-
Section 2: Oxidation and Other Synthetic Routes
Question: I am synthesizing 2-naphthoic acid by oxidizing methyl β-naphthyl ketone, but my yield is poor and the reaction is hard to control. How can I improve this?
Answer: This is a haloform reaction, which can be highly exothermic. Poor temperature control is a common reason for low yields and runaway reactions.
-
Causality: The reaction of the ketone with the hypochlorite solution generates significant heat. If not properly managed, the temperature can rise uncontrollably, leading to side reactions, degradation of the product, and potential steam distillation of the starting ketone.[4]
-
Troubleshooting & Optimization:
-
Temperature Management: The optimal temperature range is 60–70°C. Use a large ice bath to actively cool the reaction vessel, especially during and after the addition of the ketone, to prevent the temperature from rising above this range.[4]
-
Reagent Preparation: The stability and concentration of the hypochlorite solution are critical. If preparing it in-house by passing chlorine through NaOH, ensure the temperature is kept below 0°C. Adding too much chlorine can inhibit the desired oxidation.[4]
-
Destroy Excess Oxidant: Before acidification, it is crucial to destroy any remaining hypochlorite by adding a reducing agent like sodium bisulfite. This prevents the formation of unwanted chlorinated byproducts during the acidic work-up.[4]
-
Purification: The crude acid can be effectively purified by recrystallization from 95% ethanol to yield high-purity β-naphthoic acid (m.p. 184–185°C).[4]
-
| Parameter | Recommendation for Ketone Oxidation | Rationale |
| Temperature | 60–70°C | Prevents runaway reaction and side product formation.[4] |
| Cooling | Frequent cooling in an ice bath | Manages the exothermic nature of the reaction.[4] |
| Quenching | Addition of sodium bisulfite | Destroys excess hypochlorite before acidification.[4] |
| Purification | Recrystallization from 95% ethanol | Effective for removing impurities and obtaining pure product.[4] |
| Table 1: Key Parameters for Optimizing Naphthoic Acid Synthesis via Ketone Oxidation. |
Section 3: General Troubleshooting Workflow
When facing a low-yield reaction, a systematic approach is essential. The following workflow can help diagnose the problem efficiently.
A logical workflow for diagnosing the cause of low yields.
Section 4: Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction to form a naphthoic acid ester derivative has a low yield. What should I check first? A1: Low yields in Suzuki couplings often stem from three main areas: the catalyst system, the base, or the stability of the boronic acid/ester.
-
Catalyst/Ligand: Ensure your palladium catalyst is active. Older catalysts can degrade. The choice of ligand is also critical; for challenging couplings, specialized ligands like those from Buchwald might be necessary.[5]
-
Base: The base is crucial for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice can significantly impact the outcome, and an empirical screen may be needed.[6][7]
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially under harsh basic conditions or at high temperatures.[8] Consider converting the boronic acid to a more stable pinacol (BPin) or MIDA ester.[8] Also, ensure your reaction is properly degassed to remove oxygen, which can lead to side reactions like homo-coupling.[9]
Q2: I'm seeing multiple spots on my TLC plate that are difficult to separate from my desired naphthoic acid derivative. What could they be? A2: The identity of byproducts depends on the reaction.
-
In Grignard reactions , a common byproduct is binaphthyl, formed from the coupling of two naphthyl groups. Unreacted starting material (e.g., bromonaphthalene) is also common.
-
In oxidative reactions , you may see over-oxidation products or products from incomplete reaction.[10]
-
In Kolbe-Schmitt reactions (carboxylation of naphthols), unreacted naphthol is a frequent impurity that can be difficult to remove.[11] You may also get regioisomers (e.g., 2-hydroxy-3-naphthoic acid instead of 2-hydroxy-6-naphthoic acid).[12]
Q3: How critical is the solvent choice for purification by recrystallization? A3: It is extremely critical. The ideal solvent will dissolve the crude product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For naphthoic acids, solvents like toluene, ethanol, or mixtures of ethanol and water are often used.[3][4][13] A poor solvent choice can lead to significant product loss or co-crystallization with impurities. It is always worth performing small-scale solvent screening tests to find the optimal system for your specific derivative.
References
- 1. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process | Scientific.Net [scientific.net]
Preventing byproduct formation in the synthesis of dimethoxy-naphthoic acids
Welcome to the technical support center for the synthesis of dimethoxy-naphthoic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of synthesizing these valuable compounds, with a primary focus on preventing the formation of unwanted byproducts. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.
I. Understanding Byproduct Formation: The Core Challenge
The synthesis of specific dimethoxy-naphthoic acid isomers is often complicated by a lack of complete regioselectivity in the key carbon-carbon bond-forming reactions. The two methoxy groups on the naphthalene core are strong activating groups, directing electrophilic attack to multiple positions and often leading to a mixture of isomeric products. The primary goal of this guide is to provide you with the strategic knowledge to control this regioselectivity and minimize the formation of these byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dimethoxy-naphthoic acids, and what are the typical byproducts for each?
A1: The most prevalent methods include Friedel-Crafts acylation followed by oxidation, the Vilsmeier-Haack reaction followed by oxidation, and carboxylation of a Grignard or organolithium reagent. Each method has a distinct profile of potential byproducts:
| Synthetic Route | Desired Product | Common Byproducts |
| Friedel-Crafts Acylation | Acylated dimethoxynaphthalene | Isomeric acylated dimethoxynaphthalenes, poly-acylated products. |
| Vilsmeier-Haack Reaction | Formylated dimethoxynaphthalene | Isomeric formylated dimethoxynaphthalenes. |
| Grignard Carboxylation | Dimethoxy-naphthoic acid | Unreacted Grignard reagent, side products from reaction with moisture or air. |
Q2: How do the methoxy groups influence the position of the incoming acyl or formyl group on the naphthalene ring?
A2: The methoxy groups are strong ortho-, para-directing activators. The position of the incoming electrophile is determined by a combination of electronic and steric factors, leading to a mixture of isomers. The precise ratio of these isomers is highly dependent on the reaction conditions.
Q3: What is the difference between kinetic and thermodynamic control in the context of Friedel-Crafts acylation, and how can I use this to my advantage?
A3: In Friedel-Crafts acylation of substituted naphthalenes, the initial product distribution is often governed by the relative rates of attack at different positions (kinetic control).[1] Over time, especially at higher temperatures or with strong Lewis acids, this initial product mixture can rearrange to favor the most stable isomer (thermodynamic control).[1] By carefully selecting your reaction conditions, you can favor one regime over the other to target a specific isomer.
III. Troubleshooting Guide: Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a widely used method for introducing an acyl group, which can then be oxidized to the desired carboxylic acid. However, achieving high regioselectivity is a common challenge.
Problem 1: Formation of an Undesired Isomer of Acylated Dimethoxynaphthalene
Symptoms:
-
NMR and HPLC analysis of the crude product show a mixture of two or more isomers.
-
The major product is not the desired isomer.
Root Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Reaction is under thermodynamic control, favoring the most stable isomer. | At higher temperatures, the initially formed kinetic product can revert to the starting materials or rearrange to the more stable thermodynamic product.[1] | To favor the kinetic product: Lower the reaction temperature (e.g., to 0°C or below). Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) instead of a strong one like AlCl₃.[1] |
| Reaction is under kinetic control, but the desired product is the thermodynamic one. | At low temperatures, the reaction favors the product that is formed fastest, which may not be the most stable isomer.[1] | To favor the thermodynamic product: Increase the reaction temperature. Use a stronger Lewis acid like AlCl₃ to facilitate equilibration.[1] |
| Solvent polarity is influencing the product ratio. | The polarity of the solvent can affect the stability of the transition states leading to different isomers. Non-polar solvents often favor the kinetic product, while polar solvents can promote the formation of the thermodynamic product.[1] | For the kinetic product: Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[1] For the thermodynamic product: Consider a more polar solvent like nitrobenzene, but be aware of potential side reactions.[1] |
Problem 2: Polyacylation of the Naphthalene Ring
Symptoms:
-
Mass spectrometry of the crude product indicates the presence of di- or tri-acylated species.
-
Complex mixture of products observed by TLC or HPLC.
Root Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| The mono-acylated product is still reactive enough to undergo a second acylation. | Although the acyl group is deactivating, the two methoxy groups are strongly activating, making the ring susceptible to further electrophilic attack. | Use a stoichiometric amount of the acylating agent and Lewis acid. Add the acylating agent slowly to the reaction mixture to maintain a low concentration. |
| Excessive reaction time or temperature. | Prolonged reaction times or elevated temperatures can provide the necessary energy for the deactivating effect of the first acyl group to be overcome. | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. |
Decision Workflow for Controlling Regioselectivity in Friedel-Crafts Acylation
Caption: Decision-making workflow for controlling regioselectivity in Friedel-Crafts acylation.
IV. Troubleshooting Guide: Vilsmeier-Haack Reaction Route
The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich aromatic rings.[2][3][4][5][6] The resulting aldehyde can then be oxidized to the carboxylic acid.
Problem: Formation of Isomeric Aldehydes
Symptoms:
-
The crude product contains a mixture of formylated isomers.
Root Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Lack of inherent regioselectivity. | Similar to Friedel-Crafts acylation, the Vilsmeier-Haack reagent can attack multiple positions on the activated dimethoxynaphthalene ring.[2] | While less tunable than Friedel-Crafts, regioselectivity can sometimes be influenced by the steric bulk of the N,N-disubstituted formamide used. Consider exploring alternatives to DMF. |
| Reaction temperature is too high. | Higher temperatures can sometimes lead to the formation of thermodynamic byproducts. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with 0°C and slowly warm if necessary. |
V. Experimental Protocols
Protocol 1: Kinetically Controlled Friedel-Crafts Acylation of 1,4-Dimethoxynaphthalene
Objective: To favor the formation of the kinetically controlled acylated product.
Materials:
-
1,4-Dimethoxynaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂)
-
Dry glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CS₂.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 1,4-dimethoxynaphthalene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous CS₂.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0°C.[1]
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
VI. Purification of Dimethoxy-Naphthoic Acid Isomers
The separation of closely related isomers of dimethoxy-naphthoic acid can be challenging.
Q: What are the recommended methods for separating isomers of dimethoxy-naphthoic acid?
A: The choice of purification method depends on the scale and the physical properties of the isomers.
-
Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.
-
Column Chromatography: For small to medium scales, silica gel column chromatography is often the method of choice. A careful selection of the eluent system is crucial for achieving good separation. Gradient elution may be necessary.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) is a powerful technique.
VII. References
-
BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Reactions of 1-Methoxynaphthalene. --INVALID-LINK--
-
Bulgarian Chemical Communications. (n.d.). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. --INVALID-LINK--
-
Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
PMC - NIH. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. --INVALID-LINK--
-
ResearchGate. (n.d.). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. --INVALID-LINK--
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Semantic Scholar. (2013). Environmentally benign contemporary Friedel–Crafts acylation of 1-halo-2-methoxynaphthalenes and its related compounds under conventional and nonconventional conditions. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 3,5-Dimethoxy-2-naphthoic Acid
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 3,5-Dimethoxy-2-naphthoic acid (MW: 232.23 g/mol , M.P.: 167-171 °C).[1] As a key intermediate in the development of advanced materials and pharmaceutical agents, robust and scalable synthesis is paramount. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of its preparation, from bench-scale experiments to pilot-plant production.
Troubleshooting Guide: From Common Issues to Robust Solutions
This section addresses specific, practical challenges that may arise during the synthesis. The solutions provided are based on fundamental chemical principles and established laboratory practices.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yield is a frequent issue, particularly during scale-up. The causes are often multifactorial, stemming from incomplete reactions, competing side reactions, or product degradation. Attempts to scale syntheses of similar naphthoic acid derivatives have shown that increasing the reaction scale can lead to a decrease in yield if parameters are not carefully re-optimized.[2][3]
Possible Causes & Recommended Actions:
| Potential Cause | Underlying Rationale & Scientific Insight | Recommended Action & Protocol |
| Incomplete Reaction | The reaction may not have reached equilibrium or completion due to insufficient time, temperature, or inefficient mixing at a larger scale. Mass transfer limitations can become significant in larger vessels. | Monitor progress closely using TLC or HPLC. If the reaction stalls, consider a modest increase in temperature (e.g., 5-10 °C increments) or extending the reaction time. Ensure vigorous and efficient stirring to maintain homogeneity.[4] |
| Side Reactions | Oxidative side reactions or the formation of isomeric byproducts can consume starting materials and complicate purification. The formation of regioisomers is a known challenge in naphthalene chemistry.[4] | Optimize reaction conditions to enhance selectivity. This may involve lowering the reaction temperature to disfavor side products with higher activation energies or adjusting the stoichiometry of the reagents. Purifying key intermediates before subsequent steps is crucial. |
| Product Degradation | Naphthoic acid derivatives can be susceptible to degradation under harsh conditions (e.g., high temperature, extreme pH) over extended periods. Studies on related compounds show that product degradation can occur, especially at elevated temperatures.[2] | Maintain the lowest effective temperature and minimize reaction time post-completion. If the reaction is air-sensitive, work under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.[4] |
| Inefficient Work-up | Product loss can occur during aqueous washes or extractions if the pH is not optimal for partitioning or if emulsions form. | During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to fully deprotonate the carboxylic acid and transfer it from the organic layer. When re-acidifying to precipitate the product, cool the solution (0-5 °C) and acidify slowly to a pH of ~2-3 to maximize recovery.[4] |
Q2: I'm observing significant impurities in my crude product by HPLC/TLC. How can I identify and minimize them?
Impurity formation is a primary obstacle to achieving high purity and is a common challenge when scaling organic syntheses.[4] The first step is to characterize the impurity before optimizing the process to prevent its formation.
A Logical Workflow for Impurity Management:
Caption: A workflow for identifying and minimizing impurities.
Q3: The purification of the final product is proving difficult. What are the recommended procedures?
Carboxylic acids can present unique purification challenges, including streaking on silica gel and poor solubility.[4] A multi-step approach combining chemical and physical separation is often most effective.
Recommended Purification Protocol: Acid-Base Extraction & Recrystallization
This method leverages the acidic nature of the target molecule to separate it from neutral or basic impurities.
-
Dissolution : Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, EtOAc).
-
Basification : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Aqueous Wash : Combine the basic aqueous layers and perform a "back-wash" with a fresh portion of the organic solvent (EtOAc) to remove any remaining neutral impurities.
-
Acidification & Precipitation : Cool the aqueous layer in an ice bath to 0-5 °C. Slowly acidify with cold 1M-6M HCl while stirring vigorously until the pH is approximately 2-3. The protonated, water-insoluble product should precipitate out of the solution.
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane) to aid drying.
-
Recrystallization : For highest purity, recrystallize the isolated solid from a suitable solvent system (e.g., Ethanol/Water, Toluene, or Acetic Acid). Dissolve the acid in the minimum amount of hot solvent, filter hot to remove insoluble impurities, and allow to cool slowly for crystal formation.
References
Stability issues of 3,5-Dimethoxy-2-naphthoic acid and its solutions
Technical Support Center: 3,5-Dimethoxy-2-naphthoic Acid
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
I. Introduction to the Stability Profile of this compound
This compound is a valuable building block in organic synthesis. However, like many substituted aromatic carboxylic acids, its stability can be influenced by environmental factors such as light, temperature, and pH. The presence of two electron-donating methoxy groups on the naphthalene ring can affect its reactivity and degradation pathways. Understanding these potential stability issues is crucial for accurate experimental design and data interpretation.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are photodegradation, thermal decomposition, and potential instability under strongly alkaline or oxidizing conditions. The 3,5-dimethoxy substitution pattern on aromatic rings has been shown to increase susceptibility to photodegradation in other classes of molecules[1]. Aromatic carboxylic acids, in general, can undergo decarboxylation at elevated temperatures.
Q2: How should I properly store solid this compound?
A2: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry place.[2][3][4][5] An amber glass vial, tightly sealed, and placed in a desiccator at room temperature is a suitable storage method. For extended storage, refrigeration (2-8 °C) in a sealed, moisture-proof container is recommended.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation products I might encounter?
A4: Based on the known degradation pathways of similar compounds, potential degradation products could include:
-
Photodegradation products: Analogous to the photodegradation of other 3,5-dimethoxy substituted aromatics, you might observe the formation of the corresponding naphthofuran, or products resulting from oxidative cleavage of the naphthalene ring.[1]
-
Thermal degradation products: The primary thermal degradation product is likely to be 1,3-dimethoxynaphthalene, formed via decarboxylation.
-
Oxidative degradation products: Oxidation may lead to the formation of hydroxylated or quinone-type structures on the naphthalene ring.
Q5: At what pH is a solution of this compound most stable?
A5: Generally, solutions of aromatic carboxylic acids are most stable in a slightly acidic to neutral pH range (pH 4-7).[6] Strongly alkaline conditions (high pH) can deprotonate the carboxylic acid, and while the resulting carboxylate is generally stable, high pH can sometimes promote other degradation reactions in the rest of the molecule.[7][8][9]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the compound.
-
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of your starting material using a suitable analytical method like HPLC.
-
Control Environmental Factors: Ensure that all experiments are conducted with protection from light. Use low-heat settings for any dissolution steps.
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
Issue 2: Appearance of unknown peaks in my chromatogram.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unknown chromatographic peaks.
Issue 3: Low assay value or loss of potency over time.
-
Potential Cause: Significant degradation of the active compound.
-
Solutions:
-
Review Storage Conditions: Ensure the compound is stored as recommended (see FAQ 2).
-
Perform a Forced Degradation Study: To understand the degradation profile, a forced degradation study can be invaluable. This will help identify the conditions under which the compound is least stable. (See Section V for a general protocol).
-
Use a Stability-Indicating Method: Employ an analytical method, such as HPLC with photodiode array detection, that can separate the intact compound from all potential degradation products.[10][11][12]
-
IV. Recommended Handling and Storage Conditions
To minimize degradation and ensure the integrity of this compound, adhere to the following guidelines.
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | Store at room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Prepare fresh. If short-term storage is necessary, keep at 2-8°C. Avoid repeated freeze-thaw cycles. | Aromatic carboxylic acids can be susceptible to thermal degradation.[13] |
| Light | Store in amber glass vials or other light-opaque containers. | Use amber glassware or foil-wrapped containers. Minimize exposure to ambient light during handling. | The 3,5-dimethoxy substitution pattern suggests potential photosensitivity.[1] |
| Atmosphere | Store under a normal atmosphere. | For long-term solution storage (not recommended), consider purging with an inert gas like nitrogen or argon. | This minimizes the risk of oxidative degradation. |
| pH | Not applicable. | Maintain a pH range of 4-7 for optimal stability.[6] | Extreme pH values can catalyze degradation.[8][9] |
| Compatible Solvents | Not applicable. | For analytical purposes, acetonitrile and methanol are common. For experimental use, solubility should be determined on a case-by-case basis. Ensure solvents are of high purity. | Impurities in solvents can initiate degradation. |
V. Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[14][15][16]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
-
Calibrated oven, photostability chamber, and pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose the stock solution to 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13][17]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
-
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for this compound.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development Strategy:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject a mixture of all stressed samples to observe the retention times of the degradation products.
-
Adjust the gradient slope, mobile phase composition, and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradant peaks.
-
Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
VI. References
-
Impact of temperature, pH, and salinity changes on the physico-chemical properties of model naphthenic acids. PubMed. --INVALID-LINK--
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. --INVALID-LINK--
-
Forced Degradation Studies. MedCrave online. --INVALID-LINK--
-
How long can / should you store aromachemicals? Reddit. --INVALID-LINK--
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. --INVALID-LINK--
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. --INVALID-LINK--
-
Shelf-Life & Storage Conditions. Astro Chemical. --INVALID-LINK--
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Semantic Scholar. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. --INVALID-LINK--
-
Photodegradation of methoxy substituted curcuminoids. PubMed. --INVALID-LINK--
-
Selective cleavage of methoxy protecting groups in carbohydrates. PubMed. --INVALID-LINK--
-
PA and aroma chemical storage? Reddit. --INVALID-LINK--
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. --INVALID-LINK--
-
How to Store Perfumes to Make Them Last Longer. JK Aromatics. --INVALID-LINK--
-
Separation of 2-Methoxy-1-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--
-
For performance, selectivity and guaranteed reproducibility. Hichrom. --INVALID-LINK--
-
New stability indicating RP-HPLC and Spectrophotometric meth. ResearchGate. --INVALID-LINK--
-
Spectrophotometric Determination of Basicities of Substituted Naphthoic Acids. Indian Journal of Chemistry. --INVALID-LINK--
-
How to Store Fine Fragrance Oils for Maximum Shelf Life & Potency. aseschem. --INVALID-LINK--
-
Understanding the Acidity of 1-Naphthoic Acid: A Technical Guide. Benchchem. --INVALID-LINK--
-
the introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. HETEROCYCLES. --INVALID-LINK--
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. --INVALID-LINK--
-
3-Methoxy-2-naphthoic acid 98 883-62-5. Sigma-Aldrich. --INVALID-LINK--
-
Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. ResearchGate. --INVALID-LINK--
-
Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC - NIH. --INVALID-LINK--
-
Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. Benchchem. --INVALID-LINK--
-
Effect of pH on the stability of plant phenolic compounds. PubMed. --INVALID-LINK--
-
2-Naphthoic acid (Naphthalene-2-carboxylic acid) | Biochemical Assay Reagent. MedChemExpress. --INVALID-LINK--
-
Photoelectrochemical degradation of selected aromatic molecules. ResearchGate. --INVALID-LINK--
-
This compound | C13H12O4 | CID 1253521. PubChem. --INVALID-LINK--
-
3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem. --INVALID-LINK--
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC - PubMed Central. --INVALID-LINK--
-
Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in Material Science. Benchchem. --INVALID-LINK--
-
A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate. --INVALID-LINK--
-
Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. --INVALID-LINK--
-
This compound - 98410-68-5, C13H12O4, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. --INVALID-LINK--
-
Gel electrophoresis - Wikipedia. Wikipedia. --INVALID-LINK--
-
An In-depth Technical Guide to 3,5-Dimethoxybenzoic Acid (CAS: 1132-21-4). Benchchem. --INVALID-LINK--
-
Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences. --INVALID-LINK--
-
Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. MDPI. --INVALID-LINK--
-
Impurities - Page 95. Amerigo Scientific. --INVALID-LINK--
-
3 5-DIMETHOXY-2-NAPHTHOIC ACID 97 | 98410-68-5. ChemicalBook. --INVALID-LINK--
-
Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Thermo Fisher Scientific. --INVALID-LINK--
References
- 1. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. astrochemical.com [astrochemical.com]
- 3. reddit.com [reddit.com]
- 4. How to Store Perfumes to Make Them Last Longer | JK Aromatics [jkaromatics.com]
- 5. ases.in [ases.in]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Impact of temperature, pH, and salinity changes on the physico-chemical properties of model naphthenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimizing Crystallization of 3,5-Dimethoxy-2-naphthoic Acid
Welcome to the technical support guide for the crystallization of 3,5-Dimethoxy-2-naphthoic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges and provide actionable solutions for obtaining this compound in high purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to streamline your purification workflows.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is critical for designing an effective crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | [1][2] |
| Molecular Weight | 232.23 g/mol | [1][2] |
| CAS Number | 98410-68-5 | [1][2] |
| Appearance | Powder to crystal form | [3] |
| Melting Point | 167-171 °C | [2] |
| pKa (Predicted) | 4.09 ± 0.30 | [3] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound has "oiled out" or refuses to crystallize from the solution. What's happening and how can I fix it?
A1: Underlying Cause & Solution
This common issue, known as "oiling out," occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the solution's energy is not low enough for crystal lattice formation. The compound separates as a liquid (an oil) instead of a solid. This is often due to excessively rapid cooling or the use of a solvent in which the compound is too soluble.
Troubleshooting Protocol:
-
Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.
-
Add More Solvent: If the solution is too concentrated, add a small amount of additional hot solvent to ensure everything stays dissolved.
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature undisturbed over several hours. Do not place it directly in an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try the following methods:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the solution. This seed crystal acts as a template for further crystal growth.
-
Anti-Solvent Addition: If you have a solvent in which your compound is insoluble (an "anti-solvent"), you can add it dropwise to the solution until it becomes cloudy (the cloud point), then add a few drops of the original solvent to redissolve the precipitate slightly. Let the solution stand. This technique carefully reduces the overall solubility, promoting crystallization.[4]
-
Q2: I've obtained crystals, but post-analysis shows they are still impure. How can I improve the purity?
A2: The Principle of Recrystallization
The presence of impurities indicates that they were either more soluble than your target compound and remained in the mother liquor, or they were incorporated into the crystal lattice. Recrystallization is a powerful purification technique based on the principle that most solids are more soluble in hot solvents than in cold ones.[5] By carefully selecting a solvent, you can dissolve the impure solid at a high temperature and allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solution.[6]
Workflow for High-Purity Recrystallization:
Caption: High-purity recrystallization workflow.
Key Considerations for Maximizing Purity:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal by hot filtration).
-
Use the Minimum Amount of Solvent: Using too much solvent will reduce your yield as more of the compound will remain dissolved even at low temperatures. Dissolve the solid in the minimum amount of boiling solvent required for complete dissolution.
-
Avoid Premature Crystallization: If crystals form in the funnel during hot filtration, pre-heat the funnel and filter flask to prevent this.
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: There is no universal "best" solvent; the optimal choice depends on the specific impurities present. A solvent screening is a necessary empirical step. Given that this compound is a carboxylic acid, polar protic and aprotic solvents are good starting points.
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature, swirling after each drop.
-
If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the compound is insoluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent is one where the compound is sparingly soluble at room temperature, fully soluble at high temperature, and forms a significant amount of precipitate upon cooling.
Table: Common Solvents for Crystallization of Carboxylic Acids
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Methanol, Ethanol | High | Good for polar compounds; often used in solvent/anti-solvent pairs with water. |
| Esters | Ethyl Acetate | Medium | Versatile solvent, good for compounds of intermediate polarity. |
| Ketones | Acetone | Medium | Strong solvent, can be difficult to remove completely. |
| Aromatics | Toluene, Xylene | Low | Good for less polar compounds or as an anti-solvent.[7] |
| Ethers | Diethyl Ether, THF | Low-Medium | Often too volatile for easy recrystallization but can be used. |
| Water | H₂O | Very High | Only suitable if the compound has sufficient polarity (e.g., forming salts). |
Q2: How can I confirm the purity of my final crystalline product?
A2: A combination of analytical techniques should be used to provide a comprehensive assessment of purity.[8][9][10]
| Technique | Principle & Information Provided | Indication of Purity |
| Melting Point Analysis | A pure crystalline solid has a characteristic and sharp melting point range. | A sharp melting range (e.g., < 2 °C) that matches the literature value (167-171 °C) indicates high purity. Impurities typically cause melting point depression and broadening.[8][11] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[9][12] | A single, sharp peak in the chromatogram at the expected retention time suggests high purity. The area under the peak can be used for quantification (>99.5% is often a target). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and chemical environment of atoms.[10][12] | A clean spectrum where all peaks can be assigned to the target molecule and the absence of unassigned peaks indicates high purity. Integration of peaks can also be used to quantify impurities. |
| Thin-Layer Chromatography (TLC) | A rapid qualitative technique to assess the number of components in a mixture.[8][12] | A single spot on the TLC plate after development indicates that no major impurities are present under those conditions. |
Q3: My crude material is dark-colored. How can I remove these colored impurities?
A3: Colored impurities are often high-molecular-weight byproducts that can be effectively removed using activated charcoal (also known as Norit or Darco).
Protocol for Decolorization:
-
Dissolve your crude, colored compound in the appropriate amount of hot recrystallization solvent.
-
Remove the solution from the heat source and allow it to cool slightly (to prevent flash boiling).
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently heat the mixture back to boiling for a few minutes while swirling. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly lighter.
-
Proceed with the slow cooling and crystallization of the decolorized solution as usual.
Conceptual Diagram: The Role of Recrystallization
References
- 1. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-METHOXY-2-NAPHTHOIC ACID CAS#: 883-62-5 [m.chemicalbook.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. jackwestin.com [jackwestin.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ucj.org.ua [ucj.org.ua]
- 8. tutorchase.com [tutorchase.com]
- 9. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 10. Organic chemistry - Wikipedia [en.wikipedia.org]
- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 12. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Comparing 3,5-Dimethoxy-2-naphthoic acid with 3,5-dihydroxy-2-naphthoic acid
An In-Depth Comparative Analysis for Drug Discovery Professionals: 3,5-Dimethoxy-2-naphthoic acid vs. 3,5-dihydroxy-2-naphthoic acid
In the landscape of drug discovery and medicinal chemistry, the naphthalene scaffold serves as a privileged structure, forming the core of numerous biologically active compounds.[1] Subtle modifications to this scaffold can dramatically alter physicochemical properties and biological activity, a principle elegantly illustrated by the comparison of 3,5-dihydroxy-2-naphthoic acid and its methylated counterpart, this compound. This guide provides a comprehensive analysis of these two molecules, delving into their structural nuances, reactivity, biological significance, and the experimental data that differentiates them, offering researchers a clear rationale for selecting the appropriate compound for their specific application.
Structural and Physicochemical Distinction: The Impact of a Methyl Group
At first glance, the two compounds are nearly identical, differing only by the substitution on the oxygen atoms at the C3 and C5 positions. However, the replacement of a hydroxyl (-OH) group with a methoxy (-OCH₃) group fundamentally alters the molecule's electronic and steric properties, which in turn governs its behavior in chemical and biological systems.
The hydroxyl groups in 3,5-dihydroxy-2-naphthoic acid can act as both hydrogen bond donors and acceptors, and their protons are acidic. This confers a higher degree of polarity and potential for specific interactions with biological targets. In contrast, the methoxy groups of this compound are only weak hydrogen bond acceptors and are electronically donating through resonance, while being sterically bulkier. This seemingly minor change has profound implications for solubility, membrane permeability, and receptor binding.
Chemical Structures of the Compared Naphthoic Acids
Caption: Molecular structures of 3,5-dihydroxy-2-naphthoic acid and this compound.
Table 1: Comparison of Physicochemical Properties
| Property | 3,5-dihydroxy-2-naphthoic acid | This compound | Source(s) |
| Molecular Formula | C₁₁H₈O₄ | C₁₃H₁₂O₄ | [2][3] |
| Molecular Weight | 204.18 g/mol | 232.23 g/mol | [2][3] |
| Melting Point | 275-280 °C | 167-171 °C | [4][5] |
| CAS Number | 89-35-0 | 98410-68-5 | [2][3] |
| XLogP3 | 2.5 | 2.6 | [2][3] |
| Hydrogen Bond Donors | 3 (2 -OH, 1 -COOH) | 1 (-COOH) | [2][3] |
| Hydrogen Bond Acceptors | 4 (2 -OH, 2 -COOH) | 4 (2 -OCH₃, 2 -COOH) | [2][3] |
The most striking difference is the melting point; the extensive hydrogen bonding network possible for the dihydroxy variant results in a much higher melting point compared to its dimethoxy cousin.
Synthesis, Reactivity, and Spectroscopic Fingerprints
From a synthetic standpoint, 3,5-dihydroxy-2-naphthoic acid often serves as the precursor to this compound. The phenolic hydroxyl groups are readily methylated using standard reagents like dimethyl sulfate or methyl iodide in the presence of a base. This relationship makes the dihydroxy compound a more versatile starting material for generating a library of derivatives.
Synthetic Workflow: Methylation of 3,5-dihydroxy-2-naphthoic acid
Caption: A typical workflow for the synthesis of the dimethoxy from the dihydroxy analog.
The structural differences give rise to distinct spectroscopic signatures, allowing for unambiguous identification.
-
Infrared (IR) Spectroscopy: 3,5-dihydroxy-2-naphthoic acid exhibits a characteristic broad O-H stretching band from approximately 3200-3600 cm⁻¹, which is absent in the spectrum of the dimethoxy derivative.[2]
-
¹H NMR Spectroscopy: The dimethoxy compound will show a sharp singlet integrating to six protons around 3.9-4.0 ppm, corresponding to the two methoxy groups. In contrast, the dihydroxy compound will display two exchangeable (with D₂O) singlets for the phenolic protons.
-
Mass Spectrometry: The molecular ion peak for the dimethoxy compound will appear at an m/z value 28 units higher than that of the dihydroxy compound, corresponding to the net addition of two CH₂ groups (C₂H₄).[2][3]
Biological Activity: A Tale of Two Functionalities
The most critical distinction for drug development professionals lies in the differential biological activities of these compounds. Experimental evidence suggests that the presence of hydroxyl groups is often crucial for specific biological interactions.
Aryl Hydrocarbon Receptor (AhR) Modulation: A key study investigating the structure-activity relationship of various naphthoic acids on the Aryl Hydrocarbon Receptor (AhR) pathway provides compelling comparative data.[6][7] The AhR is a ligand-activated transcription factor critical in regulating responses to environmental toxins and in modulating immune function. This study demonstrated that while some dihydroxynaphthoic acids (like the 1,4-isomer) are potent AhR agonists, 3,5-dihydroxy-2-naphthoic acid (3,5-DHNA) exhibited only minimal activity as an inducer of the AhR target gene Cyp1a1.[6] Crucially, the same study showed that methylation of the hydroxyl groups in the active 1,4-isomer (to form 1,4-dimethoxy-2-naphthoic acid) resulted in a significant loss of activity.[6] By extension, it is highly probable that this compound would be even less active, or completely inactive, as an AhR modulator. This underscores the importance of the hydroxyl groups for this specific biological target, likely through direct hydrogen bonding within the receptor's ligand-binding pocket.
Enzyme Inhibition and Other Activities: 3,5-dihydroxy-2-naphthoic acid has been identified as a modulator of several other biological targets:
-
Lactate Dehydrogenase (LDH) Inhibition: It was investigated as a novel lead compound for designing specific inhibitors against the lactate dehydrogenase of Babesia microti, the parasite responsible for human babesiosis.[8] This activity is likely dependent on the specific geometry and hydrogen-bonding capacity of the dihydroxy and carboxylic acid moieties to fit into the enzyme's active site.
-
NMDA Receptor Modulation: It is cited as a negative or positive allosteric modulator of NMDA receptors, which are central to synaptic plasticity and memory.[4]
-
Protein Tyrosine Phosphatase Inhibition: The molecule is also noted for its activity as a protein tyrosine phosphatase inhibitor.[4]
For all these activities, it is reasonable to predict that the dimethoxy analog would be significantly less potent. Methylation blocks the key hydrogen-donating ability of the hydroxyl groups and adds steric bulk, which would likely disrupt the precise molecular interactions required for binding and inhibition.
Table 2: Summary of Known Biological Activities
| Biological Target | 3,5-dihydroxy-2-naphthoic acid | Predicted Activity of this compound | Source(s) |
| Aryl Hydrocarbon Receptor (AhR) | Minimal agonist activity | Inactive | [6][7] |
| Babesia microti LDH | Inhibitor | Significantly reduced or no activity | [8] |
| NMDA Receptor | Allosteric modulator | Significantly altered or no activity | [4] |
| Protein Tyrosine Phosphatase | Inhibitor | Significantly reduced or no activity | [4] |
Experimental Protocol: In Vitro Assay for AhR Agonist Activity
To empirically validate the differential activity on the AhR pathway, the following protocol, based on established methodologies, can be employed.[6][7] This self-validating system includes positive and negative controls to ensure the trustworthiness of the results.
Objective: To quantify the induction of Cytochrome P450 1A1 (CYP1A1) mRNA in response to treatment with the two naphthoic acid compounds in a suitable cell line (e.g., HepG2 human hepatoma cells).
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in 12-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions (10 mM) of 3,5-dihydroxy-2-naphthoic acid, this compound, and the potent AhR agonist TCDD (positive control) in DMSO.
-
Prepare serial dilutions in culture medium to achieve final concentrations of 1 µM, 10 µM, and 50 µM for the test compounds. Use 10 nM for TCDD.
-
Include a "Vehicle Control" group treated with DMSO at the same final concentration (e.g., 0.1%).
-
Replace the medium in the wells with the medium containing the respective treatments. Incubate for 18-24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
After incubation, wash cells with PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit like Qiagen RNeasy).
-
Extract total RNA according to the manufacturer's protocol. Quantify RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB), and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 mRNA expression relative to the vehicle control, normalized to the housekeeping gene.
-
Experimental Design for AhR Activation Assay
Caption: Workflow for the quantitative analysis of CYP1A1 gene expression.
Conclusion: Strategic Selection for Targeted Research
The comparison between 3,5-dihydroxy-2-naphthoic acid and this compound is a clear demonstration of structure-activity relationships.
-
3,5-dihydroxy-2-naphthoic acid is a polar, biologically active molecule with demonstrated (albeit sometimes weak) effects on multiple targets, including enzymes and receptors.[4][8] Its utility lies both in its intrinsic activity and its capacity to serve as a versatile chemical handle for the synthesis of more complex derivatives.
-
This compound should be viewed primarily as a control compound or a less polar analog. It is the ideal tool for probing the necessity of the phenolic hydroxyl groups for a specific biological effect. If the dihydroxy compound is active and the dimethoxy is not, it provides strong evidence that hydrogen bonding or the acidic nature of the hydroxyls is critical for the mechanism of action.
For researchers in drug development, the choice is clear. If the goal is to explore the therapeutic potential of the naphthoic acid scaffold based on known targets like LDH or NMDA receptors, 3,5-dihydroxy-2-naphthoic acid is the rational starting point. If the objective is to conduct SAR studies to understand a binding pocket, synthesizing or procuring this compound as a negative control is an essential step in validating the pharmacophore.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 66637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-DIHYDROXY-2-NAPHTHOIC ACID | 89-35-0 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]
A Comparative Guide to the Biological Activities of Dihydroxy- vs. Dimethoxy-Naphthoic Acids: Structure, Mechanism, and Experimental Insights
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the naphthalene scaffold serves as a privileged structure for the development of novel therapeutics. The biological activity of these compounds, however, is exquisitely sensitive to the nature and position of their functional groups. This guide offers an in-depth comparison of two closely related classes of derivatives: dihydroxy- and dimethoxy-naphthoic acids. By examining their differential effects on key cellular signaling pathways, we aim to provide a clear, data-supported framework for researchers seeking to understand and leverage these structural nuances in drug design and development. Our analysis moves beyond a simple list of properties to explain the causal relationships between chemical structure and biological function, grounded in authoritative experimental evidence.
The Decisive Role of Hydroxyl Groups: Aryl Hydrocarbon Receptor (AhR) Activation
A fundamental divergence in the biological activity of dihydroxy- and dimethoxy-naphthoic acids lies in their ability to interact with the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and inflammation. The activation of this pathway is a hallmark of certain dihydroxy-naphthoic acids, while being notably absent in their dimethoxy counterparts.
Key Mechanistic Insight: 1,4-Dihydroxy-2-naphthoic Acid (1,4-DHNA) as a Potent AhR Agonist
1,4-DHNA, a metabolite produced by gut bacteria such as Propionibacterium freudenreichii, has been identified as a potent agonist of the AhR.[1][2][3] Its binding to the receptor initiates a signaling cascade, leading to the expression of AhR-responsive genes like Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[1][2][4] This interaction is highly dependent on the presence of the two hydroxyl groups.
In stark contrast, when these hydroxyl groups are methylated to form 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA), the ability to activate the AhR pathway is virtually eliminated.[1][2] Experimental data from studies using mouse colonic (YAMC) cells demonstrates this dramatic difference. While 1,4-DHNA induced a roughly 450-fold increase in Cyp1a1 mRNA levels, 1,4-DMNA exhibited minimal activity, with induction levels 15- to 40-fold lower than even weak inducers.[1] This loss of activity strongly suggests that the hydroxyl groups are essential for productive interaction with the AhR's ligand-binding pocket, likely through hydrogen bonding. Computational modeling supports this, showing that while 1,4-DHNA shares similar interactions within the AhR binding pocket as other potent agonists, its activity is critically influenced by its hydroxyl and carboxyl moieties.[1][2][3]
Caption: AhR pathway activation by 1,4-DHNA vs. inaction by 1,4-DMNA.
A Comparative Look at Biological Activities
The differential activation of the AhR pathway directly translates to significant differences in the biological effects of these compounds.
Anti-inflammatory Activity
The AhR pathway is a key regulator of gut mucosal immunity. The ability of 1,4-DHNA to act as an AhR agonist underpins its significant anti-inflammatory properties.[1][2][3] Studies have shown that 1,4-DHNA can inhibit colitis induced by dextran sodium sulfate (DSS), an effect that is diminished when co-administered with an AhR antagonist.[1] This positions dihydroxy-naphthoic acids like 1,4-DHNA as potential therapeutic leads for inflammatory bowel diseases.
Conversely, due to its inability to activate the AhR, 1,4-DMNA is not expected to exhibit these specific anti-inflammatory effects. While other dimethoxy-containing compounds have shown anti-inflammatory activity through different mechanisms, such as suppressing the NF-κB pathway[5][6], the AhR-mediated gut-specific anti-inflammatory action is a distinguishing feature of the dihydroxy form.
Antimicrobial and Probiotic-Promoting Activity
Beyond its immunomodulatory effects, 1,4-DHNA has been identified as a "bifidogenic growth stimulator," meaning it promotes the growth of beneficial Bifidobacterium species in the gut.[7][8] This activity is significant for the development of prebiotics and functional foods aimed at improving gut health.[8] Furthermore, 1,4-DHNA has shown inhibitory activity against clinical isolates of the pathogenic bacterium Helicobacter pylori.[7]
The antimicrobial profile of dimethoxy-naphthoic acids is less defined. However, related compounds like 5,8-dihydroxy-1,4-naphthoquinone have demonstrated potent antibacterial and antifungal activity, suggesting the dihydroxy-naphthalene core is favorable for antimicrobial action.[9] The mechanisms for this quinone derivative appear to involve membrane damage and disruption of the respiratory chain, which may be distinct from the activities of naphthoic acids.[9]
Anticancer Activity
The role of the AhR in cancer is complex and context-dependent. In Caco2 human colon cancer cells, 1,4-DHNA induces the expression of CYP1A1 and CYP1B1, demonstrating its AhR agonist activity in a cancer cell line.[1][3] The induction of these metabolic enzymes can lead to the detoxification or, conversely, the activation of various compounds.
In contrast, 1,4-DMNA shows minimal activity in these cells.[1] However, this does not preclude other anticancer mechanisms. Studies on other, non-naphthoic acid chalcone derivatives have shown that both dihydroxy and dimethoxy substitutions can confer cytotoxic and anti-tumor properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[10][11][12][13] For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone has been shown to induce apoptosis in SMMC-7721 cancer cells.[13] This highlights that while AhR activation is a key differentiator for the specific naphthoic acids compared here, the broader classes of dihydroxy and dimethoxy aromatics possess diverse anticancer potential.
Quantitative Data Summary
The following table summarizes the key comparative data between 1,4-DHNA and 1,4-DMNA, primarily derived from studies on their AhR-mediated activity.
| Parameter | 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | 1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) | Reference |
| AhR Agonist Activity | Potent Agonist | Minimal to No Activity | [1][2][3] |
| Cyp1a1 mRNA Induction | ~450-fold induction (at 50 µM in YAMC cells) | Negligible induction | [1] |
| CYP1A1/CYP1B1 Induction | Strong induction in YAMC and Caco2 cells | Minimal activity | [1][4] |
| Anti-inflammatory (Gut) | Active (AhR-dependent) | Presumed Inactive (via AhR pathway) | [1] |
| Bifidogenic Activity | Active | Not Reported | [7][8] |
Experimental Protocols
To facilitate further research in this area, we provide validated, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of 1,4-Dihydroxy-2-naphthoic Acid
This protocol is based on the carboxylation of 1,4-dihydroxynaphthalene.
-
Salt Formation: Dissolve 1,4-dihydroxynaphthalene in a suitable organic medium capable of its dissolution.
-
Reaction with Alkali Metal Alcoholate: Add an alkali metal alcoholate (e.g., sodium methoxide) to the solution to facilitate the formation of the alkali metal salt.
-
Carboxylation: Subject the resulting reaction mixture to carboxylation by bubbling carbon dioxide gas through the solution, often under increased pressure and elevated temperature (e.g., 170°C).[14]
-
Isolation: Cool the reaction mixture and dilute it with a poor solvent like water.
-
Neutralization and Precipitation: Neutralize the mixture with an acid (e.g., hydrochloric acid) and then further acidify to precipitate the 1,4-dihydroxy-2-naphthoic acid product.[14]
-
Purification: Filter the precipitate, wash with water, and dry to obtain the purified product.
Protocol 2: Assessing AhR Agonist Activity via Real-Time PCR
This protocol is designed to quantify the induction of AhR target genes like CYP1A1.
Caption: Workflow for determining AhR agonist activity via RT-PCR.
-
Cell Culture: Seed young adult mouse colonic (YAMC) or human Caco2 colon cancer cells in 12-well plates and grow to ~80% confluency. Maintain cells at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare stock solutions of 1,4-DHNA and 1,4-DMNA in dimethyl sulfoxide (DMSO). Treat cells with various concentrations of the compounds (e.g., 1-50 µM) or with DMSO alone (vehicle control) for 24 hours. Ensure the final DMSO concentration is ≤ 0.2%.[1]
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the wells. Isolate total RNA using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Real-Time PCR (qPCR): Prepare a qPCR reaction mix using a SYBR Green master mix (e.g., iTaq Universal SYBR Green One-step Kit).[1] Add primers for the target gene (e.g., mouse Cyp1a1) and a stable housekeeping gene (e.g., TBP). Perform the qPCR analysis on a real-time PCR detection system.
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
Concluding Insights and Future Directions
The evidence presented provides a clear directive for researchers: the biological activities of naphthoic acids are profoundly dictated by the substitution pattern on the naphthalene ring.
-
Expertise & Causality: The presence of free 1,4-dihydroxy groups is the critical determinant for AhR agonism. The methylation of these groups in 1,4-DMNA completely abrogates this specific, potent biological activity. This is not merely a correlation but a causal relationship rooted in the specific molecular interactions—or lack thereof—within the receptor's binding pocket. The hydroxyls are not passive bystanders; they are essential participants in the molecular recognition event.
-
Future Research: The stark functional divergence between these two molecules opens several avenues for future investigation:
-
AhR-Independent Activities: While 1,4-DMNA is inactive at the AhR, it should be screened for other biological activities (e.g., antimicrobial, cytotoxic) that may be independent of this pathway.
-
Isomer Exploration: The biological activities of other dihydroxy- and dimethoxy-naphthoic acid isomers (e.g., 3,5- or 3,7-substituted) should be systematically explored to build a comprehensive structure-activity relationship (SAR) profile.[1]
-
Therapeutic Translation: Given its potent anti-inflammatory and bifidogenic properties, 1,4-DHNA warrants further preclinical investigation as a potential therapeutic for inflammatory and dysbiotic gut conditions.
-
By understanding the fundamental chemical principles that govern biological activity, researchers can more effectively design and develop the next generation of naphthalene-based therapeutics.
References
- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]
A Comparative Analysis of the Chemical Reactivity of Naphthoic Acid Isomers
Introduction
In the landscape of organic synthesis and medicinal chemistry, naphthalene derivatives hold a significant position due to their prevalence in bioactive molecules and functional materials.[1] Among these, naphthoic acids, specifically the 1-naphthoic and 2-naphthoic acid isomers, serve as crucial building blocks. While structurally similar, the seemingly minor difference in the position of the carboxyl group—at the alpha (1-position) versus the beta (2-position) of the naphthalene ring—imparts distinct chemical personalities to these isomers. This guide provides an in-depth comparative analysis of their chemical reactivity, grounded in established principles and supported by experimental observations, to aid researchers in selecting the appropriate isomer and reaction conditions for their specific synthetic goals.
At a Glance: Key Differences in Reactivity
| Property | 1-Naphthoic Acid | 2-Naphthoic Acid | Rationale |
| Acidity (pKa in water) | ~3.7[2] | ~4.2[2] | Steric hindrance in 1-naphthoic acid destabilizes the protonated form. |
| Esterification/Amide Formation | Slower reaction rates | Faster reaction rates | Steric hindrance from the peri-hydrogen impedes nucleophilic attack at the carbonyl carbon of the 1-isomer. |
| Electrophilic Aromatic Substitution | Substitution on the same ring, primarily at the 5- and 8-positions. | Substitution on the same ring, primarily at the 5- and 8-positions. | The carboxylic acid group is deactivating and meta-directing. |
| Decarboxylation | More facile | Requires more forcing conditions | The peri-interaction in 1-naphthoic acid provides a degree of steric strain that is released upon decarboxylation. |
Structural and Electronic Underpinnings of Reactivity
The divergent reactivity of 1- and 2-naphthoic acid can be attributed to a combination of steric and electronic factors.
Steric Hindrance: The "Peri" Effect in 1-Naphthoic Acid
The most significant factor differentiating the two isomers is the steric interaction between the carboxylic acid group at the 1-position and the hydrogen atom at the 8-position (the peri-hydrogen). This forces the carboxyl group out of the plane of the naphthalene ring, a conformation that has profound consequences for its reactivity.[3][4] In contrast, the carboxyl group in 2-naphthoic acid experiences significantly less steric hindrance, allowing for greater coplanarity with the aromatic system.[5]
Electronic Effects
Both isomers possess an electron-withdrawing carboxylic acid group, which deactivates the naphthalene ring towards electrophilic attack. However, the degree of resonance interaction between the carboxyl group and the aromatic system is influenced by the steric factors mentioned above. In 2-naphthoic acid, the greater planarity allows for more effective conjugation. Computational studies using Density Functional Theory (DFT) show subtle differences in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can influence their reactivity.[6]
Caption: Steric interactions in 1-naphthoic versus 2-naphthoic acid.
Comparative Reactivity in Key Transformations
Acidity
1-Naphthoic acid is a stronger acid (pKa ≈ 3.7) than 2-naphthoic acid (pKa ≈ 4.2).[2][7] This can be explained by the steric hindrance in the protonated form of 1-naphthoic acid. The out-of-plane twisting of the carboxylic acid group disrupts resonance stabilization. Upon deprotonation to the carboxylate, the steric strain is somewhat relieved, providing a thermodynamic driving force for dissociation.[2]
Esterification and Amide Formation
The steric hindrance in 1-naphthoic acid significantly impacts the rate of reactions involving nucleophilic attack at the carbonyl carbon, such as esterification and amide formation. The bulky naphthalene ring system, particularly the peri-hydrogen, shields the electrophilic center from the approaching nucleophile.[8] Consequently, 2-naphthoic acid generally undergoes these transformations more readily and under milder conditions. For the synthesis of amides from 1-hydroxy-2-naphthoic acid, condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been used effectively.[9]
Experimental Protocol: Comparative Esterification
Objective: To compare the relative rates of Fischer esterification of 1- and 2-naphthoic acid.
Materials:
-
1-Naphthoic Acid
-
2-Naphthoic Acid
-
Ethanol (absolute)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions. In separate round-bottom flasks, dissolve equimolar amounts of 1-naphthoic acid and 2-naphthoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to each flask.
-
Reflux both reaction mixtures for a set period (e.g., 2 hours).
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot with saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Analyze the samples by GC-MS to determine the ratio of starting material to ester product.
Expected Outcome: The reaction with 2-naphthoic acid will show a significantly higher conversion to the corresponding ethyl ester at each time point compared to the reaction with 1-naphthoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. umsl.edu [umsl.edu]
- 4. Unusual Rearrangement of a 1,8-Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 3,5-Dimethoxy-2-naphthoic Acid Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the creation of a target molecule is only the first chapter. The story is completed by the rigorous, unambiguous confirmation of its structure and purity. This guide provides an in-depth, practical comparison of spectroscopic methods for the validation of 3,5-dimethoxy-2-naphthoic acid (Molecular Formula: C₁₃H₁₂O₄, Molecular Weight: 232.23 g/mol ), a valuable naphthalene derivative and potential building block in medicinal and materials science.[1]
We move beyond rote protocols to explore the causality behind our analytical choices, presenting a self-validating workflow that ensures the integrity of your synthetic product. This document is structured to serve as a trusted reference, grounded in established spectroscopic principles and authoritative sources.
Part 1: Synthesis Strategy & Comparative Routes
The successful validation of a compound is intrinsically linked to its synthesis. Understanding the potential impurities and byproducts of a specific route allows for a more targeted and intelligent validation process. While various synthetic pathways to substituted naphthoic acids exist, a common and effective strategy involves the modification of a readily available precursor.
Primary Synthesis Route: Williamson Ether Synthesis
A logical and high-yielding approach is the methylation of the corresponding dihydroxy precursor, 3,5-dihydroxy-2-naphthoic acid. This reaction, a classic Williamson ether synthesis, is reliable and the progress of which can be easily monitored.
Alternative Route: Multi-step Aromatic Construction
An alternative could involve building the naphthalene ring system from simpler aromatic precursors via methods like the Stobbe condensation followed by cyclization and aromatization. While offering flexibility, these routes are often longer and may introduce different sets of impurities, such as regioisomers, which demand careful characterization. For this guide, we will focus on validating the product from the more direct methylation route.
Experimental Workflow: Synthesis to Validation
The overall process follows a logical progression from the chemical reaction to the final structural confirmation. Each step provides crucial information that informs the next, creating a self-validating loop that ensures the final product meets the required standards of identity and purity.
Caption: Overall workflow from synthesis to final validation.
Part 2: Multi-faceted Spectroscopic Validation
No single technique provides a complete picture. A robust validation relies on the synergistic interpretation of data from multiple spectroscopic methods. Here, we detail the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
A. ¹H and ¹³C NMR Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. It provides information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Rationale for Use: For this compound, NMR is essential to:
-
Confirm the presence and connectivity of the two distinct methoxy groups.
-
Verify the substitution pattern on the naphthalene ring by analyzing the coupling patterns of the aromatic protons.
-
Detect the acidic proton of the carboxylic acid group.
-
Confirm the correct number of unique carbon atoms in the molecule.
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a broadband proton-decoupled ¹³C NMR spectrum. For more detailed analysis, 2D NMR experiments like COSY and HMBC can be performed but are often not necessary for routine validation if 1D spectra are clean.
-
Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
The following tables outline the expected chemical shifts (δ) for the target molecule. These predictions are based on standard values for similar chemical environments.[2][3][4][5] The "Observed" column should be filled with your experimental data. A close match validates the structure.
Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Integration | Observed Data |
|---|---|---|---|---|
| H-1 | ~7.3 | s | 1H | |
| H-4 | ~7.1-7.2 | s | 1H | |
| H-6 | ~7.4-7.5 | d | 1H | |
| H-7 | ~7.2-7.3 | t | 1H | |
| H-8 | ~7.9-8.0 | d | 1H | |
| -OCH₃ (C3) | ~3.9 | s | 3H | |
| -OCH₃ (C5) | ~4.0 | s | 3H |
| -COOH | ~12.5-13.0 | br s | 1H | |
Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Expected δ (ppm) | Observed Data |
|---|---|---|
| C=O | ~168-170 | |
| C-O (C3, C5) | ~155-158 | |
| Aromatic C-H | ~105-130 | |
| Aromatic Quaternary C | ~125-135 | |
| -OCH₃ (C3) | ~56.0 |
| -OCH₃ (C5) | ~56.5 | |
Note: Specific assignments for all aromatic carbons require 2D NMR, but the key is to observe the correct number of signals in the expected regions.
B. FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
Rationale for Use: FT-IR is used to quickly confirm the successful incorporation of the key functional groups and the loss of others from the starting material.
-
Presence: Confirms the carboxylic acid (broad O-H and sharp C=O stretch) and ether C-O linkages.
-
Absence: Confirms the loss of the broad phenolic O-H stretch from the 3,5-dihydroxy precursor.
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer.
-
Background Scan: Run a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
The presence of characteristic absorption bands confirms the molecular functionality.
Table 3: Key FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Observed Data |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) | |
| Aromatic C-H | Stretch | 3000-3100 (sharp) | |
| Aliphatic C-H (-OCH₃) | Stretch | 2850-3000 (sharp) | |
| Carboxylic Acid C=O | Stretch | 1680-1710 (strong, sharp) | |
| Aromatic C=C | Stretch | 1500-1600 (multiple bands) |
| Ether C-O | Stretch | 1200-1250 (strong) | |
The IR spectrum of a carboxylic acid is highly characteristic. The C=O stretch appears as a very strong band around 1700 cm⁻¹, while the O-H stretch is an extremely broad band that often overlaps with the C-H stretching region.[2][6][7][8]
C. Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers further structural clues that act as a final piece of confirmatory evidence.
Rationale for Use:
-
Provides the molecular weight, confirming the elemental formula (C₁₃H₁₂O₄).
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.
-
Fragmentation patterns can reveal characteristic losses (e.g., loss of -OCH₃ or -COOH), supporting the proposed structure.
-
Sample Preparation: Dissolve a very small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). Acquire data in both positive and negative ion modes to see which provides a better signal for the molecular ion.
-
Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
Caption: Plausible MS fragmentation pathways.
Table 4: Expected Mass Spectrometry Data (ESI)
| Ion | Formula | Expected m/z | Observed m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₃O₄⁺ | 233.07 | |
| [M+Na]⁺ | C₁₃H₁₂O₄Na⁺ | 255.06 |
| [M-H]⁻ | C₁₃H₁₁O₄⁻ | 231.06 | |
The primary goal is to find the peak corresponding to the molecular weight. For our target, the exact mass is 232.0736. An HRMS result within 5 ppm of this value provides unequivocal confirmation of the elemental formula. The fragmentation pattern, showing losses of key groups like the methoxy radical (•OCH₃, 31 Da) or the carboxyl radical (•COOH, 45 Da), further corroborates the structure.[9][10]
Conclusion
The synthesis of this compound requires a systematic and multi-pronged validation strategy. While a clean ¹H NMR spectrum may provide strong initial evidence, it is the convergence of data from NMR, FT-IR, and Mass Spectrometry that constitutes a truly robust and defensible structural proof. By understanding the principles behind each technique and applying them in a logical workflow, researchers can ensure the integrity of their synthetic materials, paving the way for reliable downstream applications in drug discovery and materials science.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: A Comparative Analysis of Efficacy and Mechanism
For researchers and drug development professionals navigating the landscape of metabolic pathway modulation, Inosine Monophosphate Dehydrogenase (IMPDH) presents a critical therapeutic target. As the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, its inhibition impacts a plethora of cellular processes, from DNA and RNA synthesis to signal transduction.[1][2] This guide provides an in-depth, objective comparison of the efficacy and mechanisms of prominent IMPDH inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.
IMPDH: A Convergent Point for Therapeutic Intervention
IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the production of guanosine triphosphate (GTP).[3][4] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, exhibit heightened reliance on the de novo purine synthesis pathway, making IMPDH an attractive target for immunosuppressive, antiviral, and antineoplastic therapies.[1][5] Mammalian cells express two isoforms, IMPDH1 and IMPDH2. While IMPDH1 is constitutively expressed, IMPDH2 is upregulated in proliferating cells, offering a potential avenue for selective targeting.[1][5]
The central role of IMPDH in cellular metabolism is depicted in the pathway diagram below.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking the Purity of Synthesized 3,5-Dimethoxy-2-naphthoic Acid
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
In the fields of pharmaceutical development and materials science, the molecular integrity of a compound is paramount. 3,5-Dimethoxy-2-naphthoic acid is a key building block in the synthesis of complex organic molecules, including potential therapeutic agents. The presence of impurities, even in trace amounts, can drastically alter the compound's physicochemical properties, biological activity, and safety profile.[1] Impurities can arise from various sources, including starting materials, by-products, intermediates, and degradation products formed during synthesis or storage.[2][3]
This guide provides a comprehensive framework for rigorously benchmarking the purity of a newly synthesized batch of this compound against a certified commercial reference standard. We will move beyond a single-technique assessment to construct a holistic "purity fingerprint" using an orthogonal, multi-technique approach. This ensures a robust and reliable evaluation, adhering to the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH).[1][4]
Experimental Design: A Head-to-Head Purity Showdown
To establish a meaningful benchmark, this guide is structured around a direct comparison between two materials:
-
In-House Synthesized Batch (Sample ID: SYN-DMNA-001): A hypothetical batch synthesized via a common route: the carboxylation of 3,5-dimethoxynaphthalene. This route may introduce potential impurities such as unreacted starting material, isomers (e.g., 1,3-dimethoxy-2-naphthoic acid), or by-products from side reactions.
-
Commercial Reference Standard (Sample ID: REF-DMNA-995): A commercially available, high-purity standard of this compound with a certificate of analysis stating ≥99.5% purity.
The objective is to determine if SYN-DMNA-001 meets the purity profile of the established reference standard through a series of analytical tests.
The Orthogonal Approach: Methodologies and Protocols
Relying on a single analytical method can be misleading. A compound may appear pure by one technique while containing significant impurities detectable by another. Therefore, we employ a suite of orthogonal (i.e., fundamentally different) methods to build a comprehensive purity profile.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reversed-phase HPLC is the workhorse for purity determination of non-volatile organic molecules.[5] It separates compounds based on their hydrophobicity. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve ~1.0 mg of each sample (SYN-DMNA-001 and REF-DMNA-995) in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 0.1 mg/mL.
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: While HPLC-UV quantifies impurities, LC-MS helps identify them. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of impurity peaks, offering crucial clues to their structure.
Experimental Protocol:
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Chromatographic Conditions: Same as the HPLC-UV method, but the mobile phase modifier (phosphoric acid) should be replaced with a volatile alternative like 0.1% formic acid for MS compatibility.[6]
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-1000.
-
Structural Confirmation and Molar Purity by ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[7] For purity assessment, quantitative NMR (qNMR) is a powerful primary method that can determine the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[8][9][10] This provides a direct measure of molar purity.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Purity is calculated based on the integral values, number of protons, molecular weights, and masses of the analyte and standard.[10]
Thermal Purity by Melting Point Analysis
Rationale: A pure crystalline solid typically has a sharp and distinct melting point.[11][12] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[11][13][14] This classic technique serves as a simple yet effective indicator of purity.
Experimental Protocol:
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: A small amount of finely ground, dry sample is packed into a capillary tube to a height of 2-3 mm.[11]
-
Method:
-
Perform a rapid pre-scan to approximate the melting point.
-
Conduct a slower, more precise measurement with a ramp rate of 1-2 °C/minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Volatile Impurities by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Rationale: The synthesis and purification of chemical compounds often involve organic solvents. Residual solvents must be controlled as they offer no therapeutic benefit and can be harmful.[15][16] HS-GC-MS is the standard technique for identifying and quantifying these volatile impurities.[16][17][18]
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a mass spectrometer and a headspace autosampler.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., Dimethyl Sulfoxide - DMSO).[15] Seal the vial.
-
Headspace Parameters:
-
Incubation Temperature: 80 °C.
-
Incubation Time: 20 minutes.
-
-
GC-MS Parameters:
-
Column: A low- to mid-polarity column suitable for solvent analysis (e.g., DB-624).
-
Carrier Gas: Helium.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C.
-
MS Detection: Scan mode to identify unknown solvents; Selected Ion Monitoring (SIM) for quantifying known solvents.
-
Workflow Visualization
The comprehensive workflow for benchmarking the purity of the synthesized compound is illustrated below. This diagram outlines the logical progression from sample reception to the final comparative purity assessment.
Caption: Workflow for the orthogonal purity assessment of this compound.
Data Synthesis & Comparative Analysis
The hypothetical data gathered from the analyses are summarized below for a direct comparison.
Table 1: Chromatographic and Thermal Purity Comparison
| Parameter | REF-DMNA-995 (Reference) | SYN-DMNA-001 (Synthesized) | Comments |
| HPLC Purity (% Area) | 99.85% | 99.12% | Synthesized batch shows lower chromatographic purity. |
| Number of Impurities >0.05% | 1 | 3 | Synthesized batch contains more detectable impurities. |
| Largest Unknown Impurity | 0.08% at RRT 1.15 | 0.45% at RRT 0.88 | A significant impurity is present in the synthesized batch. |
| Melting Point Range | 210.5 - 211.5 °C | 207.0 - 210.0 °C | Broadened and depressed range indicates lower purity.[11][13] |
Table 2: Impurity Identification and Molar Purity
| Parameter | REF-DMNA-995 (Reference) | SYN-DMNA-001 (Synthesized) | Comments |
| LC-MS Impurity ID (m/z) | Impurity at RRT 1.15 shows m/z consistent with a dimer. | Impurity at RRT 0.88 shows m/z consistent with starting material (3,5-dimethoxynaphthalene). | The main impurity in the synthesized batch is likely unreacted starting material. |
| ¹H qNMR Purity (molar %) | 99.7% | 98.9% | qNMR confirms the lower molar purity of the synthesized batch. |
Table 3: Residual Solvent Analysis
| Solvent | REF-DMNA-995 (Reference) | SYN-DMNA-001 (Synthesized) | ICH Q3C Limit (Class 2) |
| Toluene | Not Detected | 150 ppm | 890 ppm |
| Ethyl Acetate | 50 ppm | 300 ppm | 5000 ppm |
| Methanol | Not Detected | 800 ppm | 3000 ppm |
| Comments | All solvents are well below the ICH limits. | All solvents are within acceptable regulatory limits.[4] |
Interpretation of Results:
The data clearly indicate that the in-house synthesized batch, SYN-DMNA-001, possesses a lower purity profile than the commercial reference standard. The HPLC analysis shows a purity of 99.12% compared to 99.85% for the reference. Crucially, the synthesized batch contains a major impurity at 0.45%, which LC-MS suggests is the unreacted starting material. This is a common process-related impurity.[2] The lower purity is corroborated by the depressed and broadened melting point and the lower molar purity determined by qNMR. While the residual solvents are within acceptable limits, the presence of process-related impurities suggests that the purification protocol (e.g., recrystallization) for the synthesized batch may require optimization.
Conclusion and Best Practices
This guide demonstrates a robust, multi-technique strategy for benchmarking the purity of synthesized this compound. The orthogonal approach, combining chromatographic, spectroscopic, and thermal analysis, provides a high-confidence "purity fingerprint" that is far more reliable than any single method.
For researchers and drug developers, the key takeaways are:
-
Never rely on a single purity measurement. Orthogonal methods are essential for a complete picture.
-
A high-purity reference standard is critical for establishing a reliable benchmark.
-
Understanding the synthetic route is key to anticipating and identifying potential process-related impurities.
-
Adherence to regulatory guidelines, such as those from the ICH, is crucial for compounds intended for pharmaceutical use.[1][4][19]
By implementing this comprehensive benchmarking workflow, scientists can ensure the quality and consistency of their synthesized materials, leading to more reliable and reproducible research and development outcomes.
References
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. quora.com [quora.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. mt.com [mt.com]
- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 13. web.pdx.edu [web.pdx.edu]
- 14. chemconnections.org [chemconnections.org]
- 15. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. shimadzu.com [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Binding Affinity of Naphthoic Acid Derivatives
Introduction: The Naphthoic Acid Scaffold – A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The naphthoic acid scaffold is one such "privileged structure." Its rigid, bicyclic aromatic system provides a versatile platform that can be chemically modified to interact with a wide array of biological targets.[1] Derivatives of naphthoic acid have shown significant promise as anticancer agents, antimicrobial compounds, and modulators of key physiological pathways, including neurological and inflammatory responses.[2][3][4][5]
The efficacy of any drug candidate is fundamentally linked to its binding affinity for its intended target.[6] Binding affinity, typically reported as the equilibrium dissociation constant (K_D), quantifies the strength of the interaction between a ligand (the drug) and its protein partner; a lower K_D value signifies a stronger, more potent interaction.[7] Understanding and optimizing this affinity is a cornerstone of rational drug design.
This guide provides a comparative analysis of the binding affinities of various naphthoic acid derivatives. We will explore the critical methodologies used to measure these interactions, delve into a detailed experimental protocol with an emphasis on scientific rationale, and examine structure-activity relationships (SAR) to understand how subtle chemical changes can dramatically alter binding potency and selectivity.
Pillar 1: Key Methodologies for Measuring Binding Affinity
Choosing the correct analytical technique is paramount for generating reliable binding data. While numerous methods exist, they can be broadly categorized by their underlying principles.[8] Here, we compare two gold-standard, label-free techniques that provide complementary information: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[8] By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (N), and the thermodynamics of the interaction (enthalpy ΔH and entropy ΔS) in a single experiment. Its primary advantage is that it is a direct, in-solution measurement, requiring no modification or immobilization of the reactants.[7]
-
Surface Plasmon Resonance (SPR): SPR is an optical technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[8] One binding partner is immobilized on the chip, and the other is flowed over the surface. SPR provides not only the equilibrium affinity (K_D) but also the kinetic rate constants for association (k_on) and dissociation (k_off). This kinetic data is invaluable for understanding the dynamic nature of the interaction.
The choice between ITC and SPR often depends on the specific research question. If a complete thermodynamic profile is needed to understand the driving forces of binding, ITC is the method of choice. If information on the speed of binding and the stability of the resulting complex is more critical, SPR is often preferred.
Caption: General workflow for a typical binding affinity experiment.
Pillar 2: A Field-Proven Protocol for Isothermal Titration Calorimetry (ITC)
Here, we provide a detailed protocol for determining the binding affinity of a naphthoic acid derivative to a target protein using ITC. The emphasis is on the causality behind each step to ensure data integrity.
Objective: To determine the K_D, ΔH, and stoichiometry (N) for the binding of Naphthoic Acid Derivative 'X' to Target Protein 'Y'.
Materials:
-
Target Protein 'Y' (≥95% purity, concentration known precisely)
-
Naphthoic Acid Derivative 'X' (≥98% purity)
-
ITC Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)
-
ITC Instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
Protocol Steps & Scientific Rationale:
-
Preparation of Reagents (The Foundation):
-
Step 1.1: Dialyze the purified protein extensively against the ITC buffer. Dissolve the naphthoic acid ligand in the final dialysis buffer.
-
Causality: This is the most critical step for success. Any mismatch in buffer components (pH, salt, additives) between the protein in the cell and the ligand in the syringe will generate large heats of mixing, obscuring the true binding signal. This step creates a self-validating system by ensuring the only difference between the two solutions is the presence of the binding partners.
-
-
Step 1.2: Determine the concentrations of both protein and ligand accurately. Use a reliable method for the protein (e.g., A280 with a calculated extinction coefficient) and precise weighing for the ligand.
-
Causality: The accuracy of the derived thermodynamic parameters, especially the stoichiometry, is directly dependent on the accuracy of the input concentrations.
-
-
Step 1.3: Thoroughly degas both the protein and ligand solutions immediately before the experiment.
-
Causality: Temperature changes during the experiment can cause dissolved gases to come out of solution, creating bubbles in the ITC cell. These bubbles introduce significant noise and artifacts into the data, making it unusable.
-
-
-
Experimental Setup (Ensuring Precision):
-
Step 2.1: Set the experimental temperature (e.g., 25°C). Load the protein solution (the "sample") into the sample cell and the ligand solution (the "titrant") into the injection syringe.
-
Causality: The protein is typically placed in the cell because it is often the more precious or concentration-limited reagent. The ligand concentration in the syringe should ideally be 10-20 times higher than the protein concentration in the cell to ensure a complete binding isotherm is achieved within a reasonable injection volume.
-
-
Step 2.2: Program the injection series. A typical setup is one initial 0.4 µL injection followed by 18-20 injections of 2 µL.
-
Causality: The small initial injection helps to pass the syringe needle through the injection port without disturbing the baseline and is often discarded from the final analysis. The subsequent injection volumes are chosen to generate a complete sigmoidal binding curve, moving from a state where ligand is limiting to a state where the protein's binding sites are saturated.
-
-
-
Execution & Control (Validating the Data):
-
Step 3.1: Run the titration experiment. The instrument will measure the differential power required to keep the sample and reference cells at the same temperature, which is proportional to the heat change per injection.
-
Step 3.2: Perform a crucial control experiment: titrate the ligand from the syringe directly into the buffer-filled sample cell.
-
Causality: This experiment measures the heat of dilution/solvation of the ligand itself. These heat signals are often small but can be significant. The data from this control run is subtracted from the main experimental data to isolate the true heat of binding, ensuring the final result is trustworthy.
-
-
-
Data Analysis (Extracting Meaning):
-
Step 4.1: Integrate the raw data peaks to determine the heat change (ΔH) for each injection.
-
Step 4.2: Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Step 4.3: Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site independent model). The fitting algorithm will yield the key parameters: K_D (affinity), N (stoichiometry), and ΔH (enthalpy).
-
Caption: Conceptual diagram of an Isothermal Titration Calorimetry (ITC) experiment.
Pillar 3: Comparative Study – Naphthoic Acid Derivatives as NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system, and its over-activation is implicated in various neurological disorders.[2] Research has identified 2-naphthoic acid as a starting point for developing allosteric inhibitors of this receptor. A comparative study of 18 derivatives revealed clear structure-activity relationships, highlighting how small modifications to the scaffold can tune potency and selectivity across different NMDA receptor subtypes (GluN1/GluN2A-D).[2]
Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory activity (IC50) of key 2-naphthoic acid derivatives against various NMDA receptor subtypes. A lower IC50 value indicates higher potency.
| Compound ID | R1 Substitution | R3 Substitution | R6 Substitution | IC50 at GluN1/GluN2A (μM) | IC50 at GluN1/GluN2B (μM) | IC50 at GluN1/GluN2C (μM) | IC50 at GluN1/GluN2D (μM) |
| Parent | H | H | H | > 300 | > 300 | > 300 | > 300 |
| Derivative A | H | -OH | H | 102 | 114 | 20 | 25 |
| Derivative B | H | -NH2 | H | 123 | 240 | 36 | 63 |
| UBP618 | -Br | -OH | -Phenyl | 2.1 | 2.0 | 1.8 | 2.2 |
| UBP628 | -Br | H | -Phenyl | 4.3 | 22 | 23 | 31 |
| Data synthesized from Costa et al., Bioorganic & Medicinal Chemistry Letters, 2011.[2] |
Analysis of Structure-Activity Relationships
-
The Importance of the 3-Position: The parent 2-naphthoic acid is largely inactive. However, the addition of a hydroxyl (-OH) or amino (-NH2) group at the R3 position dramatically increases inhibitory activity, particularly at the GluN2C and GluN2D subtypes. The 3-hydroxy addition is especially beneficial.[2]
-
Synergistic Effects of Multiple Substitutions: The compound UBP618, which combines a 3-hydroxy group with a 1-bromo and a 6-phenyl substitution, is the most potent derivative identified, with low micromolar IC50 values across all subtypes.[2] This demonstrates a powerful synergistic effect between the different chemical modifications.
-
Tuning Subtype Selectivity: Interestingly, removing the 3-hydroxyl group from the UBP618 scaffold to create UBP628 results in a significant increase in selectivity for the GluN1/GluN2A subtype over the others.[2] This highlights a key principle in drug design: a single functional group can act as a "molecular switch" to alter target selectivity.
Caption: Structure-Activity Relationships of 2-Naphthoic Acid Derivatives.
Conclusion and Future Outlook
The naphthoic acid framework is a remarkably adaptable scaffold for developing potent and selective ligands. As demonstrated with NMDA receptor antagonists, discrete and synergistic chemical modifications can precisely modulate binding affinity and target selectivity. The principles observed here—such as the strategic placement of hydrogen-bond donors like hydroxyl groups and the exploration of different aromatic substitutions—are broadly applicable to designing derivatives for other targets, including P2Y14 receptors and various enzymes implicated in cancer.[3][5]
The robust biophysical techniques of ITC and SPR are essential tools in this process, providing the high-quality data needed to build reliable structure-activity relationship models.[7] Future work will undoubtedly leverage computational methods, such as molecular docking and molecular dynamics, to further rationalize these experimental findings and predict novel derivatives with enhanced therapeutic profiles.[9] The continued exploration of naphthoic acid's chemical diversity promises to yield a new generation of targeted therapies for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS, SPECTRAL DERIVATIZATION WITH ANTICANCER AND ANTIMICROBIAL POTENTIAL EVALUATION OF NOVEL NAPHTHOIC ACID SUBST… [ouci.dntb.gov.ua]
- 5. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 8. axivend.com [axivend.com]
- 9. Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5-Dimethoxy-2-naphthoic acid
For researchers, scientists, and drug development professionals, the unwavering confidence in analytical data is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 3,5-Dimethoxy-2-naphthoic acid, a key chemical entity. We will explore the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), grounding our discussion in the principles of scientific integrity and regulatory expectations.
The process of cross-validation is critical when analytical methods are transferred between laboratories or when a new method is introduced to replace an existing one. It serves as a definitive check to ensure that the data generated by different methods are comparable and reliable. This guide is structured to not only present the "how" but, more importantly, the "why" behind the experimental choices, reflecting a commitment to expertise and trustworthiness.
The Importance of Method Validation
Before delving into the comparison, it is crucial to understand the foundation upon which this guide is built: analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for this process.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6]
Part 1: Experimental Design & Methodology
The selection of analytical methods for comparison is the first critical step. For this compound, we will compare a widely accessible HPLC-UV method with a more sensitive and selective LC-MS/MS method. This comparison is particularly relevant as projects often transition from early-phase development, where simpler methods may suffice, to later stages requiring higher sensitivity.
Materials and Reagents
-
Reference Standard: this compound, 97% purity (CAS: 98410-68-5)[7]
-
Solvents: HPLC-grade acetonitrile and methanol; Milli-Q or equivalent purified water.
-
Mobile Phase Additives: Formic acid (for LC-MS compatibility) and phosphoric acid (for HPLC-UV).
Experimental Workflow
The cross-validation process involves analyzing the same set of samples using both the established (reference) method and the new (comparator) method. The results are then statistically compared to assess equivalence.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Detailed Protocols
-
Rationale: HPLC-UV is a robust and widely available technique suitable for the quantification of analytes with a UV chromophore, such as this compound. It is often the workhorse of quality control laboratories.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. The use of phosphoric acid helps to ensure consistent peak shape by controlling the ionization state of the carboxylic acid group.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are prepared by dissolving a known quantity in the mobile phase or a compatible solvent.
-
-
Rationale: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for bioanalytical studies or trace-level impurity analysis.[8][9] The use of Multiple Reaction Monitoring (MRM) allows for highly specific quantification even in complex matrices.
-
Protocol:
-
Column: A C18 reverse-phase column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. Formic acid is a volatile buffer, making it compatible with mass spectrometry.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is recommended for carboxylic acids.
-
Ionization Source: Electrospray Ionization (ESI).
-
MRM Transitions: The precursor ion (M-H)- for this compound (m/z 231.06) would be fragmented to produce specific product ions for quantification and confirmation.
-
Sample Preparation: For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove interferences.[9][10]
-
Part 2: Data Presentation and Comparative Analysis
The performance of each method is evaluated based on a set of validation parameters as stipulated by ICH guidelines.[4][11][12]
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale for Acceptance Criteria |
| Specificity/Selectivity | Demonstrated by baseline resolution from matrix components. | Confirmed by unique MRM transitions and lack of interference in blank samples. | Ensures that the signal being measured is solely from the analyte of interest. |
| Linearity (r²) | > 0.995 | > 0.998 | A high correlation coefficient indicates a linear relationship between concentration and response. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Measures the closeness of the measured value to the true value. |
| Precision (%RSD) | < 2% | < 15% | Assesses the degree of scatter between a series of measurements. |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~1 ng/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Robustness | Evaluated by small, deliberate changes in method parameters (e.g., pH, mobile phase composition). | Evaluated by small, deliberate changes in method parameters (e.g., source temperature, collision energy). | Demonstrates the reliability of the method with respect to minor variations in its execution. |
Part 3: Trustworthiness: A Self-Validating System
The cross-validation process is inherently a self-validating system. When two distinct analytical methods produce comparable results for the same set of samples, it provides a high degree of confidence in the accuracy of the data.
Handling Discrepancies
Discrepancies between the two methods are not necessarily a failure but an opportunity for deeper investigation. The following decision tree illustrates a logical approach to troubleshooting.
Caption: A decision tree for investigating discrepancies during cross-validation.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound, each with its own strengths and ideal applications.
-
HPLC-UV is a reliable and cost-effective method for routine analysis, quality control, and situations where high sample concentrations are expected.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as bioanalysis, metabolite identification, and trace-level impurity quantification.
The cross-validation of these methods ensures data integrity and provides a comprehensive analytical toolkit for the development and characterization of this compound. By adhering to the principles of scientific rigor and regulatory guidelines, researchers can have full confidence in their analytical results.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Official web site : ICH [ich.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,5-Dimethoxy-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends throughout their entire lifecycle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3,5-Dimethoxy-2-naphthoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
Hazard Assessment and Initial Handling
Likely Hazards Include:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[3]
Due to these potential hazards, it is imperative to treat this compound as a hazardous waste unless confirmed otherwise by a formal waste determination.[4][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling and preparing this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which could lead to serious irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation.[2] |
| Body Protection | A standard laboratory coat. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory | To be used if there is a risk of generating dust. A NIOSH-approved respirator may be necessary. Always work in a well-ventilated area, preferably a chemical fume hood.[1] | To prevent inhalation of the compound, which could cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The following steps outline the process for accumulating the waste in a laboratory setting prior to pickup.
Step 1: Waste Determination
For a material to be classified as hazardous waste, it must first be a "solid waste" as defined by the EPA.[8] Subsequently, it must be determined if the waste exhibits any of the four characteristics of hazardous waste as defined by RCRA:
-
Ignitability: The ability to catch fire easily.
-
Reactivity: The tendency to be unstable and react violently.[4][9]
-
Toxicity: The presence of harmful chemicals that can leach into the environment.[4][5]
Given its nature as a carboxylic acid, this compound waste will likely be classified as corrosive if in solution with a pH less than or equal to 2.[4][6][9] As a solid, it should be treated as a toxic chemical waste.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8][10][11]
-
Select a Compatible Container: Use a clean, leak-proof container that is compatible with acidic and organic waste. The original container is often the best choice.[8] If the original container is not available, a high-density polyethylene (HDPE) container is a suitable alternative.
-
Segregate the Waste:
Step 3: Labeling the Waste Container
Properly labeling hazardous waste containers is a strict regulatory requirement.[13] The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant").
-
The name and contact information of the generating researcher or laboratory.
-
The date when waste was first added to the container (accumulation start date).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are permitted to store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][13]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: The waste container must be placed in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[8]
-
Container Closure: The waste container must be kept securely closed at all times, except when adding waste.[8]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[11][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and clean it up using an absorbent material.
-
Collect the absorbent material and the spilled chemical in a designated hazardous waste container.[11]
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 5. amienvironmental.com [amienvironmental.com]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Listed and Characteristic Wastes - New Pig [newpig.com]
- 10. unigoa.ac.in [unigoa.ac.in]
- 11. vumc.org [vumc.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 3,5-Dimethoxy-2-naphthoic Acid: A Guide for Laboratory Professionals
For researchers in drug development and organic synthesis, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information for the safe handling, use, and disposal of 3,5-Dimethoxy-2-naphthoic acid, moving beyond a simple checklist to explain the rationale behind each procedural step. Our commitment is to empower you with the knowledge to maintain a secure and efficient laboratory environment.
Understanding the Compound: A Hazard Profile
This compound belongs to the family of aromatic carboxylic acids, built upon a naphthalene backbone. While a specific, comprehensive toxicological profile for this exact compound is not extensively documented in publicly available literature, we can infer its potential hazards by examining its structural relatives, such as 3,5-Dihydroxy-2-naphthoic acid and the parent naphthalene structure.
The primary anticipated risks associated with this compound as a solid, powdered substance include:
-
Respiratory Tract Irritation : Fine dusts can irritate the nose, throat, and lungs.[1]
-
Serious Eye Irritation/Damage : Particulate matter can cause significant mechanical and chemical irritation to the eyes.[1]
-
Skin Irritation : Prolonged contact may cause redness and discomfort.
-
Gastrointestinal Irritation : Harmful if swallowed.[1]
These potential hazards dictate the stringent personal protective equipment (PPE) and handling protocols detailed below. The causality is clear: preventing inhalation, ingestion, and contact is the foundation of safe practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical, science-based decision to mitigate exposure. For handling this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against airborne particulates and accidental splashes. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine dust. |
Operational Workflow for Donning PPE
The following diagram illustrates the logical sequence for putting on PPE to ensure maximum protection and minimize cross-contamination.
Caption: Logical workflow for donning Personal Protective Equipment.
Handling and Operational Plan: A Step-by-Step Protocol
Adherence to a standardized operational procedure is critical for both safety and experimental reproducibility.
3.1. Engineering Controls: The Primary Barrier
All weighing and initial dilutions of solid this compound must be performed within a certified chemical fume hood. This engineering control is the most effective means of preventing the generation of airborne dust and minimizing inhalation exposure.
3.2. Step-by-Step Handling Procedure
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before introducing the chemical.
-
-
Weighing the Compound :
-
Don all required PPE as outlined in Section 2.
-
Carefully open the container of this compound, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat.
-
Close the primary container tightly immediately after use.
-
-
Dissolution :
-
Transfer the weighed solid into the appropriate flask or beaker for dissolution.
-
Slowly add the chosen solvent, gently swirling to aid dissolution. Avoid vigorous shaking that could generate aerosols.
-
-
Post-Handling :
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth.
-
Dispose of the weigh boat and bench paper as solid chemical waste.
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Spill and Disposal Plan: Managing Chemical Waste
A comprehensive plan for managing spills and waste is a cornerstone of laboratory safety and environmental responsibility.
4.1. Spill Response
In the event of a spill of solid this compound:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Assess the Spill : For small spills, trained laboratory personnel can proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
PPE : Don the appropriate PPE, including an N95 respirator, before entering the spill area.
-
Cleanup :
-
Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.
-
Carefully sweep the material into a designated chemical waste container. DO NOT use a dry brush or cloth , as this will generate dust.
-
Wipe the spill area with a wet cloth, and then decontaminate with a suitable cleaning agent.
-
All cleanup materials must be disposed of as hazardous waste.
-
Spill Response Decision Tree
Caption: Decision-making process for responding to a chemical spill.
4.2. Waste Disposal
All waste containing this compound, including unused product, contaminated consumables (gloves, weigh boats, paper towels), and spill cleanup materials, must be disposed of as hazardous chemical waste.
Procedure:
-
Segregation : Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage : Store the sealed waste container in a designated satellite accumulation area.
-
Pickup : Arrange for waste pickup through your institution's EHS department. Adhere to all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety and handling protocols into your daily laboratory operations, you foster a culture of safety, protect the integrity of your research, and ensure compliance with regulatory standards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
